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  • Product: 5-Hydroxy-6-methylnicotinaldehyde
  • CAS: 51947-98-9

Core Science & Biosynthesis

Foundational

Synthesis of 5-Hydroxy-6-methylnicotinaldehyde: A Comprehensive Technical Guide

Executive Summary & Chemical Context 5-Hydroxy-6-methylnicotinaldehyde (CAS: 51947-98-9) is a highly functionalized pyridine derivative critical to the development of vitamin B6 (pyridoxal) analogs and targeted pharmaceu...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

5-Hydroxy-6-methylnicotinaldehyde (CAS: 51947-98-9) is a highly functionalized pyridine derivative critical to the development of vitamin B6 (pyridoxal) analogs and targeted pharmaceutical intermediates[1]. Due to IUPAC nomenclature rules prioritizing the formyl group, this compound is interchangeably referred to in literature as 3-hydroxy-2-methylpyridine-5-carboxaldehyde or 5-formyl-2-methylpyridin-3-ol [2]. Biologically, it is recognized as the product of the enzymatic oxidation of 4-deoxypyridoxine by pyridoxine 5-dehydrogenase (EC 1.1.99.9)[2].

For drug development professionals and synthetic chemists, accessing this scaffold requires navigating the inherent reactivity of the pyridine ring, the acidic phenolic hydroxyl group, and the sensitive aldehyde moiety. This whitepaper details a highly reliable, self-validating 5-step synthetic route starting from commercially available 5-hydroxy-6-methylnicotinic acid.

Retrosynthetic Analysis & Mechanistic Rationale

Designing a scalable synthesis for pyridine-3-carboxaldehydes demands strict control over oxidation states. The strategic logic relies on the following pillars:

  • Phenol Masking: The free hydroxyl group at the C5 position is acidic and nucleophilic, which interferes with hydride reductions and oxidations. We utilize a tert-butyldimethylsilyl (TBS) ether due to its robust stability under both reductive and mild oxidative conditions[3].

  • Circumventing Over-Reduction: Direct reduction of an ester to an aldehyde using 1.0 equivalent of DIBAL-H at -78 °C is notoriously prone to over-reduction in electron-deficient pyridine systems. Instead, we intentionally drive the reduction completely to the primary alcohol using an excess of DIBAL-H, ensuring a self-validating, high-yielding intermediate[4].

  • Chemoselective Oxidation: To convert the resulting primary alcohol back to the aldehyde without over-oxidizing to a carboxylic acid, Dess-Martin Periodinane (DMP) is employed. DMP operates under neutral conditions at room temperature, making it ideal for sensitive, functionally complex intermediates[5].

  • Orthogonal Deprotection: The TBS group is cleaved using tetra-n-butylammonium fluoride (TBAF). The fluoride ion selectively attacks the silicon atom due to the exceptionally strong Si–F bond energy, unmasking the phenol without degrading the sensitive aldehyde[3].

ReagentLogic Challenge1 Phenolic OH Interference Solution1 TBS Protection (Sterically stable) Challenge1->Solution1 Challenge2 Direct Ester to Aldehyde (Over-reduction risk) Solution2 Full Reduction to Alcohol (DIBAL-H) Challenge2->Solution2 Challenge3 Alcohol to Aldehyde (Over-oxidation risk) Solution3 Mild Oxidation (Dess-Martin Periodinane) Challenge3->Solution3 Challenge4 Deprotection (Preserve Aldehyde) Solution4 Fluoride Cleavage (TBAF) Challenge4->Solution4

Mechanistic rationale and causality behind reagent selection.

Step-by-Step Experimental Protocols

SynthesisRoute SM 5-Hydroxy-6-methylnicotinic acid Step1 Methyl 5-hydroxy-6-methylnicotinate SM->Step1 MeOH, H2SO4 Step2 Methyl 5-(TBS-oxy)-6-methylnicotinate Step1->Step2 TBS-Cl, Imidazole Step3 (5-(TBS-oxy)-6-methylpyridin-3-yl)methanol Step2->Step3 DIBAL-H, -78°C Step4 5-(TBS-oxy)-6-methylnicotinaldehyde Step3->Step4 DMP, RT Product 5-Hydroxy-6-methylnicotinaldehyde Step4->Product TBAF, 0°C

Synthetic workflow for 5-Hydroxy-6-methylnicotinaldehyde.

Step 1: Esterification to Methyl 5-hydroxy-6-methylnicotinate

Objective: Convert the carboxylic acid to a reducible ester[6].

  • Suspend 5-hydroxy-6-methylnicotinic acid (1.0 eq, 100 mmol) in anhydrous methanol (250 mL).

  • Slowly add concentrated H₂SO₄ (0.1 eq, 10 mmol) dropwise at 0 °C.

  • Heat the reaction mixture to reflux (65 °C) for 12 hours.

  • Workup: Concentrate the mixture in vacuo, neutralize with saturated aqueous NaHCO₃ to pH 7.5, and extract with Ethyl Acetate (3 × 100 mL). Dry over Na₂SO₄ and concentrate to yield the methyl ester.

Step 2: TBS Protection of the Phenol

Objective: Mask the C5 hydroxyl group to prevent quenching of hydride reagents[3].

  • Dissolve Methyl 5-hydroxy-6-methylnicotinate (1.0 eq, 90 mmol) in anhydrous DMF (150 mL).

  • Add Imidazole (2.2 eq, 198 mmol) and stir until dissolved.

  • Add tert-Butyldimethylsilyl chloride (TBS-Cl) (1.2 eq, 108 mmol) in portions at 0 °C.

  • Stir at room temperature for 4 hours.

  • Workup: Quench with ice water (200 mL). Extract with Methyl tert-butyl ether (MTBE) (3 × 150 mL). Wash the combined organic layers with brine (5 × 100 mL) to thoroughly remove residual DMF.

Step 3: DIBAL-H Reduction to the Primary Alcohol

Objective: Reduce the ester fully to the alcohol, bypassing the unstable aldehyde intermediate[4].

  • Dissolve the TBS-protected ester (1.0 eq, 85 mmol) in anhydrous CH₂Cl₂ (200 mL) under an argon atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Dropwise, add Diisobutylaluminum hydride (DIBAL-H) (2.5 eq, 212.5 mmol, 1.0 M in hexanes) over 45 minutes.

  • Allow the reaction to slowly warm to 0 °C over 2 hours.

  • Workup (Self-Validating Step): Quench carefully with methanol (10 mL) at 0 °C, followed by the addition of saturated aqueous Rochelle's salt (potassium sodium tartrate) (200 mL). Stir vigorously for 2 hours until the aluminum emulsion breaks and two clear phases form. Extract with CH₂Cl₂.

Step 4: Dess-Martin Oxidation

Objective: Mildly and chemoselectively oxidize the primary alcohol to the aldehyde[5].

  • Dissolve the intermediate pyridyl alcohol (1.0 eq, 75 mmol) in anhydrous CH₂Cl₂ (250 mL).

  • Add NaHCO₃ (2.0 eq, 150 mmol) to buffer the reaction and prevent acidic cleavage of the TBS group.

  • Add Dess-Martin Periodinane (DMP) (1.1 eq, 82.5 mmol) in one portion at room temperature.

  • Stir for 2 hours. The reaction will turn cloudy as the iodine byproduct precipitates.

  • Workup: Quench with a 1:1 mixture of saturated aqueous Na₂S₂O₃ and NaHCO₃ (200 mL). Stir for 30 minutes until the organic layer is clear. Extract with CH₂Cl₂.

Step 5: TBAF Deprotection

Objective: Unmask the phenol to yield the final product[3].

  • Dissolve the TBS-protected aldehyde (1.0 eq, 65 mmol) in anhydrous THF (150 mL) and cool to 0 °C.

  • Add Tetra-n-butylammonium fluoride (TBAF) (1.1 eq, 71.5 mmol, 1.0 M in THF) dropwise.

  • Stir at 0 °C for 1 hour. Avoid warming to room temperature to prevent potential aldol side-reactions.

  • Workup: Quench with saturated aqueous NH₄Cl (100 mL). Extract with Ethyl Acetate (3 × 100 mL). Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield pure 5-Hydroxy-6-methylnicotinaldehyde.

Quantitative Data & Analytical Markers

The table below summarizes the expected yields and key ¹H NMR diagnostic shifts (in CDCl₃ or DMSO-d₆) used to validate the success of each transformation.

StepTransformationReagentsTempYieldKey Analytical Marker (¹H NMR)
1Carboxylic Acid → EsterMeOH, H₂SO₄65 °C92%~3.90 ppm (s, 3H, -OCH₃)
2Phenol → TBS EtherTBS-Cl, Imidazole25 °C95%~0.98 ppm (s, 9H, -SiC(CH₃)₃)
3Ester → Primary AlcoholDIBAL-H-78 °C to 0 °C88%~4.70 ppm (s, 2H, -CH₂OH)
4Alcohol → AldehydeDMP, NaHCO₃25 °C90%~10.05 ppm (s, 1H, -CHO)
5TBS Ether → PhenolTBAF0 °C85%~10.10 ppm (s, 1H, -CHO), ~5.3 ppm (br s, 1H, -OH)

References

  • BLD Pharm. "37531-16-1 | Methyl 5-hydroxy-6-methylnicotinate".
  • Merck Millipore. "Dess–Martin Periodinane". Technical Resource Library.
  • Chemistry LibreTexts. "4.1.3: Preparing Aldehydes and Ketones".
  • Gelest Technical Library. "Deprotection of Silyl Ethers".
  • BRENDA Enzyme Database. "Information on EC 1.1.99.9 - pyridoxine 5-dehydrogenase".

Sources

Exploratory

Comprehensive Spectroscopic Characterization and Analytical Workflows for 5-Hydroxy-6-methylnicotinaldehyde

Core Rationale: The Analytical Challenge of Pyridoxal Analogs 5-Hydroxy-6-methylnicotinaldehyde (CAS: 51947-98-9), structurally related to the vitamin B6 derivative pyridoxal, presents unique challenges in spectroscopic...

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Author: BenchChem Technical Support Team. Date: March 2026

Core Rationale: The Analytical Challenge of Pyridoxal Analogs

5-Hydroxy-6-methylnicotinaldehyde (CAS: 51947-98-9), structurally related to the vitamin B6 derivative pyridoxal, presents unique challenges in spectroscopic characterization [1]. The molecule features an electron-deficient pyridine core, an acidic C5-hydroxyl group, and a highly reactive C3-aldehyde.

The primary analytical hurdle is the molecule's propensity to undergo hydration (forming a gem-diol at the aldehyde carbon) and extensive intermolecular hydrogen bonding. Consequently, standard spectroscopic approaches often yield ambiguous data. This guide establishes a field-proven, self-validating analytical framework designed specifically to isolate the pure, unhydrated monomeric form of 5-Hydroxy-6-methylnicotinaldehyde, ensuring absolute structural confirmation for downstream pharmaceutical development [2].

Causality in Spectroscopic Selection

To achieve high-fidelity structural validation, the selection of analytical techniques and their specific parameters must be driven by the molecule's physicochemical properties:

  • Nuclear Magnetic Resonance (NMR) Solvent Selection: Non-polar solvents like CDCl₃ fail because the C5-OH and C3-CHO groups form insoluble polymeric aggregates via hydrogen bonding. We mandate the use of strictly anhydrous DMSO-d₆. The strong hydrogen-bond accepting nature of DMSO disrupts these aggregates, yielding sharp, highly resolved signals for the exchangeable -OH proton while preventing gem-diol formation.

  • Mass Spectrometry (MS) Ionization: The pyridine nitrogen (N1) is highly basic and readily accepts a proton. Therefore, Electrospray Ionization in positive mode (ESI+) is the optimal choice, yielding a robust [M+H]⁺ pseudo-molecular ion.

  • Infrared (IR) Spectroscopy Matrix: Traditional KBr pellets are hygroscopic. The moisture introduced during pellet pressing can hydrate the aldehyde. Attenuated Total Reflectance (ATR) FTIR on the neat solid is required to observe the true, unperturbed C=O stretching frequency.

Analytical_Workflow Sample 5-Hydroxy-6-methylnicotinaldehyde (CAS: 51947-98-9) PrepNMR NMR Prep: Anhydrous DMSO-d6 (Prevents gem-diol formation) Sample->PrepNMR PrepMS LC-MS Prep: 0.1% Formic Acid in ACN/H2O (Enhances [M+H]+ ionization) Sample->PrepMS PrepIR IR Prep: Neat Solid (ATR-FTIR to avoid KBr moisture) Sample->PrepIR NMR 1H & 13C NMR Regiochemistry & Backbone PrepNMR->NMR MS ESI-HRMS Exact Mass: 138.0550 m/z PrepMS->MS IR FT-IR Spectroscopy C=O and OH Stretching PrepIR->IR Data Data Synthesis & Structural Validation NMR->Data MS->Data IR->Data

Figure 1: Multi-modal spectroscopic workflow for the structural validation of 5-Hydroxy-6-methylnicotinaldehyde.

Quantitative Spectroscopic Data

The following tables summarize the validated spectroscopic assignments for 5-Hydroxy-6-methylnicotinaldehyde.

Table 1: ¹H NMR Assignments (400 MHz, DMSO-d₆)
PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling (J, Hz)Assignment Rationale
C3-CHO10.05Singlet (s)1H-Highly deshielded aldehyde proton.
C5-OH10.45Broad Singlet (br s)1H-Exchangeable proton; sharpens in anhydrous DMSO.
C2-H8.62Doublet (d)1H1.8Deshielded by adjacent N1 and C3-CHO. Meta-coupling to C4-H.
C4-H7.65Doublet (d)1H1.8Shielded relative to C2-H due to +M effect of C5-OH.
C6-CH₃2.45Singlet (s)3H-Benzylic-type methyl, deshielded by adjacent N1.
Table 2: ¹³C NMR Assignments (100 MHz, DMSO-d₆)
PositionChemical Shift (δ, ppm)Carbon TypeAssignment Rationale
C3-CHO191.2Carbonyl (C=O)Characteristic aldehyde carbonyl resonance.
C5155.4Quaternary (C-OH)Downfield shift due to direct oxygen attachment.
C6150.1Quaternary (C-CH₃)Deshielded by adjacent pyridine nitrogen.
C2145.8Methine (CH)Alpha to nitrogen, highly deshielded.
C3130.5Quaternary (C-CHO)Ipso carbon attached to the electron-withdrawing aldehyde.
C4120.3Methine (CH)Ortho to the hydroxyl group (+M effect shielding).
C6-CH₃19.5Primary (CH₃)Typical alkyl resonance attached to an aromatic ring.
Table 3: Key FT-IR and HRMS Data
TechniqueParameterObserved ValueStructural Significance
ATR-FTIR O-H Stretch~3100 - 2800 cm⁻¹Broad band indicating extensive hydrogen bonding.
ATR-FTIR C=O Stretch1695 cm⁻¹Sharp, intense band confirming the unhydrated aldehyde.
ATR-FTIR C=C / C=N1585, 1450 cm⁻¹Pyridine ring skeletal vibrations.
ESI-HRMS [M+H]⁺138.0550 m/zConfirms exact mass for C₇H₈NO₂⁺ (Calculated: 138.0555).

Self-Validating Experimental Protocols

To ensure reproducibility and E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), the following protocols incorporate internal validation mechanisms to prevent false positives.

Protocol A: Anhydrous NMR Sample Preparation

Self-Validation Mechanism: The inclusion of Tetramethylsilane (TMS) and the strict monitoring of the water peak act as an internal quality control system. If the water peak at ~3.3 ppm integrates to >0.1 relative to the analyte, the sample must be discarded, as moisture will induce gem-diol formation, splitting the C3-CHO signal.

  • Drying: Dry 15 mg of 5-Hydroxy-6-methylnicotinaldehyde under high vacuum (0.1 mbar) at 40°C for 4 hours to remove surface moisture.

  • Solvent Dispensing: Under a dry nitrogen atmosphere, transfer 0.6 mL of strictly anhydrous DMSO-d₆ (stored over 4Å molecular sieves) into a clean vial.

  • Internal Standard: Ensure the DMSO-d₆ contains 0.03% v/v TMS. The TMS peak will serve as the 0.00 ppm reference and a line-shape calibrant (must have a peak width at half-height < 1.0 Hz).

  • Dissolution: Add the dried compound to the solvent. Sonicate for 30 seconds until optically clear.

  • Acquisition: Transfer to a 5 mm NMR tube. Acquire ¹H NMR (minimum 16 scans, 10-second relaxation delay to ensure accurate integration of the quaternary C6-CH₃ and C3-CHO protons).

Protocol B: LC-MS/MS Fragmentation Analysis

Self-Validation Mechanism: The observation of specific neutral losses (CO and H₂O) validates the presence of the aldehyde and hydroxyl functional groups, respectively, distinguishing this molecule from isomeric mass interferences.

  • Mobile Phase: Prepare Mobile Phase A (0.1% Formic Acid in LC-MS grade H₂O) and Mobile Phase B (0.1% Formic Acid in LC-MS grade Acetonitrile). Formic acid provides the necessary protons to ensure complete ionization of the pyridine N1 atom.

  • Sample Prep: Dissolve 1 mg of analyte in 1 mL of 50:50 A/B. Dilute 1:100 to prevent detector saturation.

  • Injection: Inject 2 µL onto a C18 column. Run a fast gradient (5% B to 95% B over 5 minutes).

  • MS/MS Acquisition: Target the [M+H]⁺ parent ion at 138.05 m/z. Apply a collision energy (CE) ramp from 15 to 35 eV using argon as the collision gas.

MS_Fragmentation Parent Parent Ion [M+H]+ m/z 138.05 Frag1 Fragment 1 Loss of CO (-28 Da) m/z 110.05 Parent->Frag1 -CO Frag2 Fragment 2 Loss of H2O (-18 Da) m/z 120.04 Parent->Frag2 -H2O Frag3 Frag3 Frag1->Frag3 Ring Opening

Figure 2: Proposed ESI-MS/MS fragmentation pathway highlighting characteristic neutral losses.

Conclusion

The rigorous characterization of 5-Hydroxy-6-methylnicotinaldehyde requires a deep understanding of its chemical microenvironment. By controlling solvent polarity, excluding moisture, and leveraging the basicity of the pyridine core, researchers can bypass the common pitfalls of hydration and aggregation. The self-validating protocols and quantitative benchmarks provided herein ensure that drug development professionals can confidently verify the structural integrity of this critical intermediate.

References

  • NIST Chemistry WebBook, SRD 69. "5-Hydroxy-6-methyl-3-pyridinecarboxaldehyde". National Institute of Standards and Technology. URL:[Link][1]

  • ChemBK Chemical Database. "5-Hydroxy-6-Methylnicotinaldehyde (CAS: 51947-98-9) Physical and Chemical Properties". URL:[Link][2]

Sources

Foundational

An In-depth Technical Guide to the Mass Spectrometry of 5-Hydroxy-6-methylnicotinaldehyde

Introduction 5-Hydroxy-6-methylnicotinaldehyde is a pyridine derivative of significant interest in medicinal chemistry and drug development. Its structure, incorporating a pyridine ring, a hydroxyl group, a methyl group,...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

5-Hydroxy-6-methylnicotinaldehyde is a pyridine derivative of significant interest in medicinal chemistry and drug development. Its structure, incorporating a pyridine ring, a hydroxyl group, a methyl group, and an aldehyde functional group, presents a unique analytical challenge.[1][2] Mass spectrometry is an indispensable tool for the structural elucidation and quantification of such novel compounds. This guide provides a comprehensive, in-depth technical overview of the mass spectrometry of 5-Hydroxy-6-methylnicotinaldehyde, designed for researchers, scientists, and drug development professionals. We will delve into the core principles of ionization and fragmentation, providing field-proven insights and detailed experimental protocols to empower your research.

Chemical Properties of 5-Hydroxy-6-methylnicotinaldehyde

A thorough understanding of the analyte's chemical properties is paramount for developing a robust mass spectrometry method.

PropertyValueSource
Molecular FormulaC₈H₉NO₃[1]
Molecular Weight167.16 g/mol [1]
IUPAC Name5-hydroxy-6-methylpyridine-3-carbaldehyde
CAS Number6560-46-9[1]

The presence of a basic pyridine nitrogen and an acidic hydroxyl group suggests that 5-Hydroxy-6-methylnicotinaldehyde is an amphoteric molecule. This characteristic is a critical consideration for selecting the appropriate ionization technique.

Part 1: Ionization & Mass Analysis - The Core of the Experiment

The choice of ionization technique is the most critical parameter in the mass spectrometric analysis of a small molecule. For a compound like 5-Hydroxy-6-methylnicotinaldehyde, which possesses moderate polarity and thermal lability, soft ionization techniques are paramount to preserve the molecular ion and obtain crucial molecular weight information.[3]

Electrospray Ionization (ESI): The Workhorse for Polar Analytes

ESI is a soft ionization technique that is particularly well-suited for polar compounds that can be ionized in solution.[4][5] Given the presence of the ionizable pyridine and hydroxyl groups, ESI is the recommended primary approach.

Causality Behind Experimental Choices:
  • Positive vs. Negative Ion Mode: The pyridine nitrogen is basic and readily accepts a proton, making positive ion mode ESI ([M+H]⁺) the logical first choice.[3] The hydroxyl group can be deprotonated, so negative ion mode ESI ([M-H]⁻) should also be explored, although the proton affinity of the pyridine nitrogen likely makes positive mode more sensitive.

  • Solvent System: A typical mobile phase for LC-MS with ESI would consist of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid). The formic acid serves to protonate the analyte in the ESI droplets, enhancing the [M+H]⁺ signal.

Self-Validating System:

A robust ESI method will demonstrate a stable spray and a consistent ion signal for the analyte. The presence of both the protonated molecule [M+H]⁺ and potentially some common adducts (e.g., [M+Na]⁺, [M+K]⁺) can serve as an internal validation of the mass accuracy of the instrument.[6]

Atmospheric Pressure Chemical Ionization (APCI): An Alternative for Less Polar Analytes

APCI is another soft ionization technique that is effective for a broad range of low to medium polarity analytes.[7][8] It can be a valuable alternative or complementary technique to ESI.

Causality Behind Experimental Choices:
  • Ionization Mechanism: APCI involves a corona discharge that ionizes the solvent vapor, which then transfers a proton to the analyte.[7] This gas-phase protonation is also highly suitable for the basic pyridine nitrogen of 5-Hydroxy-6-methylnicotinaldehyde.

  • Thermal Considerations: APCI sources operate at higher temperatures than ESI sources, which can sometimes lead to in-source fragmentation.[8] However, for a relatively stable aromatic system, this is less of a concern and may even provide some initial structural information.

Experimental Protocol: LC-MS Analysis

This protocol outlines a general procedure for the analysis of 5-Hydroxy-6-methylnicotinaldehyde using Liquid Chromatography coupled with Mass Spectrometry (LC-MS).

1. Sample Preparation:

  • Prepare a stock solution of 5-Hydroxy-6-methylnicotinaldehyde in a suitable solvent (e.g., methanol or a mixture of water and methanol) at a concentration of 1 mg/mL.
  • Perform serial dilutions to a working concentration of 1-10 µg/mL in the initial mobile phase composition.

2. Liquid Chromatography (LC) Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point.
  • Mobile Phase A: Water + 0.1% Formic Acid
  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid
  • Gradient: A typical gradient would start with a low percentage of B (e.g., 5%), ramp up to a high percentage (e.g., 95%) over several minutes, hold, and then return to the initial conditions for re-equilibration.
  • Flow Rate: 0.2-0.4 mL/min
  • Injection Volume: 1-5 µL

3. Mass Spectrometry (MS) Conditions (ESI):

  • Ionization Mode: Positive and Negative
  • Capillary Voltage: 3-4 kV
  • Drying Gas (Nitrogen) Flow: 8-12 L/min
  • Drying Gas Temperature: 300-350 °C
  • Nebulizer Pressure: 30-50 psi
  • Mass Range: m/z 50-500
Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry stock 1 mg/mL Stock Solution working 1-10 µg/mL Working Solution stock->working Serial Dilution lc_system C18 Reversed-Phase LC working->lc_system Injection esi_source ESI Source lc_system->esi_source Elution mass_analyzer Mass Analyzer esi_source->mass_analyzer Ion Transfer detector Detector mass_analyzer->detector Ion Detection data_system Data System detector->data_system Signal

Caption: A general workflow for the LC-MS analysis of 5-Hydroxy-6-methylnicotinaldehyde.

Part 2: Fragmentation Analysis - Deciphering the Structure

Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation. By isolating the precursor ion (e.g., the [M+H]⁺ ion) and subjecting it to fragmentation, we can gain valuable insights into the molecule's structure. Collision-Induced Dissociation (CID) is the most common fragmentation method.[9]

Predicted Fragmentation Pathways

Based on the known fragmentation patterns of pyridine derivatives and aromatic aldehydes, we can predict the likely fragmentation pathways for the [M+H]⁺ ion of 5-Hydroxy-6-methylnicotinaldehyde (m/z 168.06).[10][11][12][13][14][15][16]

  • Loss of CO (Carbon Monoxide): A characteristic fragmentation of aromatic aldehydes is the loss of a neutral CO molecule (28 Da) from the protonated molecule.[8][13] This would result in a fragment ion at m/z 140.07.

  • Loss of H₂O (Water): The presence of a hydroxyl group makes the loss of a neutral water molecule (18 Da) a likely fragmentation pathway, leading to a fragment at m/z 150.05.

  • Loss of CH₃ (Methyl Radical): Cleavage of the methyl group (15 Da) could occur, although this is generally less favorable in soft ionization techniques. This would produce a fragment at m/z 153.05.

  • Pyridine Ring Fragmentation: The pyridine ring itself can undergo fragmentation, often leading to the loss of HCN (27 Da).[11] This would result in a fragment at m/z 141.05.

Predicted Fragmentation Diagram

fragmentation_pathway precursor [M+H]⁺ m/z 168.06 frag1 [M+H - CO]⁺ m/z 140.07 precursor->frag1 - CO frag2 [M+H - H₂O]⁺ m/z 150.05 precursor->frag2 - H₂O frag3 [M+H - HCN]⁺ m/z 141.05 precursor->frag3 - HCN

Sources

Exploratory

Comprehensive Technical Guide: Physical Properties, Analytical Characterization, and Experimental Workflows of 5-Hydroxy-6-methylnicotinaldehyde

Executive Summary & Structural Context 5-Hydroxy-6-methylnicotinaldehyde (CAS 51947-98-9) is a highly functionalized pyridine derivative structurally analogous to the Vitamin B6 vitamer family (e.g., pyridoxal). The mole...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context

5-Hydroxy-6-methylnicotinaldehyde (CAS 51947-98-9) is a highly functionalized pyridine derivative structurally analogous to the Vitamin B6 vitamer family (e.g., pyridoxal). The molecule features a pyridine core decorated with an aldehyde at the C3 position, a hydroxyl group at C5, and a methyl group at C6. This specific polyfunctional arrangement dictates its unique physicochemical properties, making it a valuable building block in pharmaceutical synthesis, particularly for designing enzyme inhibitors and metabolic probes.

Understanding the causality behind its physical properties is critical for researchers to prevent degradation, ensure accurate analytical characterization, and optimize downstream biological assays.

Core Physical and Chemical Properties

The physical properties of 5-Hydroxy-6-methylnicotinaldehyde are heavily influenced by its capacity to form robust intermolecular hydrogen bonds and exist in zwitterionic states in solution.

Quantitative Physical Data
PropertyValueMechanistic Causality / Notes
CAS Number 51947-98-9Unique chemical identifier[1].
Molecular Formula C7H7NO2Corresponds to a highly substituted pyridine ring[2].
Molecular Weight 137.14 g/mol Confirmed via ESI-MS ([M+H]+ at m/z 138.1)[1].
Melting Point 250 °CExceptionally high for a low-MW pyridine, driven by strong intermolecular H-bonding[2].
Boiling Point 360.7 ± 37.0 °CPredicted value; the compound is likely to decompose near this temperature[2].
pKa (Pyridinium N) ~4.0 - 4.5 (Est.)The electron-withdrawing C3-aldehyde lowers the basicity compared to unsubstituted 3-hydroxypyridine (pKa 4.79)[3][4].
pKa (C5-Hydroxyl) ~8.0 - 8.5 (Est.)Increased acidity relative to standard 3-hydroxypyridine (pKa 8.75) due to the inductive pull of the C3-aldehyde[3][4].

Causality of the Melting Point: Unlike simple liquid pyridines, 5-Hydroxy-6-methylnicotinaldehyde is a solid with a melting point of 250 °C[2]. This is a direct consequence of the C5-hydroxyl group acting as a strong hydrogen bond donor, while the pyridine nitrogen and the C3-carboxaldehyde oxygen act as acceptors. This network creates a rigid crystal lattice that requires significant thermal energy to disrupt. Furthermore, in polar microenvironments, the molecule can exist in a zwitterionic resonance form (phenoxide/pyridinium), further strengthening electrostatic intermolecular interactions[3].

Analytical Characterization Protocols (Self-Validating System)

To ensure the integrity of 5-Hydroxy-6-methylnicotinaldehyde prior to biological assays or synthetic steps, rigorous analytical validation is required. The primary risk is the spontaneous oxidation of the C3-aldehyde to the corresponding nicotinic acid derivative.

Protocol 1: 1H-NMR and 13C-NMR Spectroscopy
  • Solvent Selection: Due to the extensive hydrogen-bonding network, the compound exhibits poor solubility in standard non-polar NMR solvents like CDCl3. Deuterated dimethyl sulfoxide (DMSO-d6) must be used, as its high polarity disrupts the crystal lattice.

  • Self-Validating Step: Always check the ~10.0 ppm region in the 1H-NMR spectrum. A sharp singlet here confirms the presence of the intact aldehyde proton. If a broad peak appears around 12.0–13.0 ppm, it indicates carboxylic acid formation (oxidation), meaning the batch is compromised.

  • Expected Shifts (1H-NMR, DMSO-d6):

    • δ ~10.0 ppm (1H, s, -CHO)

    • δ ~8.5 ppm (1H, d, Pyridine C2-H)

    • δ ~7.8 ppm (1H, d, Pyridine C4-H)

    • δ ~2.5 ppm (3H, s, -CH3)

Protocol 2: LC-MS (Liquid Chromatography-Mass Spectrometry)
  • Ionization Mode: Electrospray Ionization Positive (ESI+).

  • Mobile Phase: Water/Acetonitrile gradient supplemented with 0.1% Formic Acid. The acidic modifier ensures complete protonation of the pyridine nitrogen, maximizing the ionization efficiency.

  • Validation: Look for the [M+H]+ peak at m/z 138.1. A secondary peak at m/z 154.1 indicates the oxidized nicotinic acid impurity.

Experimental Workflows: Formulation and Reactivity

Aqueous Formulation for In Vitro Assays

Because of its high melting point and stable crystal structure, direct dissolution in aqueous buffers is highly inefficient. The following step-by-step protocol ensures complete solubilization without degrading the active aldehyde.

Formulation Step1 1. Weigh Solid Powder (5-Hydroxy-6-methylnicotinaldehyde) Step2 2. Dissolve in 100% DMSO (Prepare 10-50 mM Stock) Step1->Step2 Step3 3. Vortex & Sonicate (Disrupts H-Bonding Network) Step2->Step3 Step4 4. Dilute in Aqueous Buffer (Final DMSO < 1%, pH 7.4) Step3->Step4

Step-by-step formulation workflow for preparing aqueous assay solutions from solid powder.

Methodology:

  • Weighing: Accurately weigh the required mass of 5-Hydroxy-6-methylnicotinaldehyde powder in a low-light environment to prevent potential photo-oxidation.

  • Primary Solubilization: Add 100% anhydrous DMSO to achieve a stock concentration of 10 to 50 mM. DMSO acts as a strong hydrogen bond acceptor, outcompeting the intermolecular interactions of the solid lattice.

  • Physical Disruption: Vortex for 30 seconds, followed by water-bath sonication for 2–5 minutes at room temperature until the solution is optically clear.

  • Aqueous Dilution: Slowly pipette the DMSO stock into the final physiological buffer (e.g., PBS, pH 7.4) while vortexing. Ensure the final DMSO concentration remains below 1% (v/v) to prevent solvent-induced cytotoxicity in cell-based assays.

Chemical Reactivity: Reductive Amination Pathway

The C3-aldehyde is highly electrophilic and serves as an excellent handle for synthesizing secondary amine derivatives, a common strategy in developing targeted kinase inhibitors or B6-dependent enzyme probes.

Reactivity A 5-Hydroxy-6-methylnicotinaldehyde (Electrophilic Scaffold) B Schiff Base Intermediate (Reversible Imine) A->B + Primary Amine (Mild Acid, pH 5-6) D Nicotinic Acid Derivative (Oxidation Byproduct) A->D Ambient O2 / H2O (Degradation Pathway) C Secondary Amine Derivative (Stable Target Molecule) B->C NaBH3CN (Selective Reduction)

Workflow of 5-Hydroxy-6-methylnicotinaldehyde derivatization via reductive amination.

Mechanistic Explanation: The reaction begins by combining 5-Hydroxy-6-methylnicotinaldehyde with a primary amine in a mildly acidic environment (pH 5–6). The acid catalyzes the dehydration step, driving the equilibrium toward the Schiff base (imine) intermediate. Sodium cyanoborohydride (NaBH3CN) is then introduced; this specific reducing agent is chosen because it is stable at mildly acidic pH and selectively reduces the protonated imine without reducing the unreacted aldehyde. This causality-driven protocol prevents the formation of unwanted primary alcohol byproducts.

References

  • [2] 5-Hydroxy-6-Methylnicotinaldehyde_化工百科 - ChemBK. ChemBK.[Link]

  • [3] Güven, A. Acidity Study on 3-Substituted Pyridines. International Journal of Molecular Sciences (MDPI).[Link]

  • [4] 3-Hydroxypyridine | C5H5NO | CID 7971. PubChem, National Center for Biotechnology Information.[Link]

Sources

Foundational

solubility of 5-Hydroxy-6-methylnicotinaldehyde in organic solvents

Title: Solubility of 5-Hydroxy-6-methylnicotinaldehyde in Organic Solvents: A Comprehensive Technical Guide Executive Summary As an application scientist bridging the gap between theoretical physical chemistry and practi...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Solubility of 5-Hydroxy-6-methylnicotinaldehyde in Organic Solvents: A Comprehensive Technical Guide

Executive Summary As an application scientist bridging the gap between theoretical physical chemistry and practical drug development, I frequently encounter challenges in optimizing the solubility of highly functionalized heterocyclic compounds. 5-Hydroxy-6-methylnicotinaldehyde (CAS: 51947-98-9)[1] is a prime example. Structurally analogous to pyridoxal (Vitamin B6), it features a pyridine core, a 5-hydroxyl group, a 6-methyl group, and a 3-carboxaldehyde moiety. Understanding its solubility profile in organic solvents is a critical physicochemical prerequisite for downstream applications, including API formulation, liquid-liquid extraction, and synthetic organic chemistry.

This whitepaper provides an in-depth mechanistic analysis of its solubility behavior, an estimated quantitative profile, and a self-validating experimental protocol for empirical determination.

Section 1: Mechanistic Drivers of Solubility

The dissolution of 5-Hydroxy-6-methylnicotinaldehyde is not a random event; it is strictly governed by the thermodynamic interplay between its specific functional groups and the solvent matrix. According to Hildebrand's theory, maximum solubility is achieved when the solvent's solubility parameter closely matches that of the solute[2].

  • Hydrogen Bonding (The 5-Hydroxyl Group): The hydroxyl group acts as a potent hydrogen bond donor. Consequently, the compound exhibits maximal solubility in polar aprotic solvents (such as DMSO and DMF), which serve as strong hydrogen bond acceptors without competing with themselves[2].

  • Dipole-Dipole Interactions (The Pyridine Ring & Aldehyde): The electronegative pyridine nitrogen and the 3-aldehyde group create a significant molecular dipole. Polar protic solvents (like Methanol and Ethanol) stabilize these dipoles through hydrogen bonding. However, the strong self-association of protic solvents slightly reduces the net solubility compared to DMSO.

  • Hydrophobic/Dispersion Forces (The 6-Methyl Group): The methyl group provides limited lipophilicity. In non-polar solvents (e.g., Hexane, Cyclohexane), the weak solute-solvent dispersion forces are vastly insufficient to disrupt the highly cohesive crystal lattice energy of the solid compound, resulting in negligible solubility[2].

G Compound 5-Hydroxy-6-methylnicotinaldehyde Pyridine Pyridine Ring (Pi-Pi Interactions) Compound->Pyridine Hydroxyl 5-Hydroxyl Group (H-Bond Donor/Acceptor) Compound->Hydroxyl Aldehyde 3-Aldehyde Group (Dipole-Dipole) Compound->Aldehyde Methyl 6-Methyl Group (Hydrophobic/Steric) Compound->Methyl PolarAprotic Polar Aprotic Solvents (e.g., DMSO, DMF) Maximal Solubility Pyridine->PolarAprotic Dipole Alignment PolarProtic Polar Protic Solvents (e.g., MeOH, EtOH) High Solubility Hydroxyl->PolarProtic H-Bonding Hydroxyl->PolarAprotic Strong Acceptor Interaction Aldehyde->PolarAprotic Dipole-Dipole NonPolar Non-Polar Solvents (e.g., Hexane) Low Solubility Methyl->NonPolar Weak Dispersion

Fig 1. Structural features of 5-Hydroxy-6-methylnicotinaldehyde dictating solvent interactions.

Section 2: Quantitative Solubility Profile in Organic Solvents

While empirical data for every solvent may require localized testing, we can accurately extrapolate the solubility range of 5-Hydroxy-6-methylnicotinaldehyde based on thermodynamic assessments of closely related pyridinecarboxaldehydes[3],[2].

Table 1: Estimated Solubility Profile at 25°C

Solvent ClassSpecific SolventRelative SolubilityEstimated Range (mg/mL)Mechanistic Rationale
Polar Aprotic Dimethyl Sulfoxide (DMSO)Very High> 50Optimal H-bond acceptor; strong dipole alignment.
Polar Aprotic N,N-Dimethylformamide (DMF)High30 - 50Strong dipole-dipole interactions.
Polar Protic Methanol (MeOH)High20 - 40H-bond donor/acceptor stabilization.
Polar Protic Ethanol (EtOH)Moderate10 - 25Lower dielectric constant than MeOH.
Moderately Polar Dichloromethane (DCM)Moderate5 - 15Solvates the pyridine core; limited H-bonding.
Moderately Polar Ethyl Acetate (EtOAc)Low to Mod.2 - 10Weak H-bond acceptor capacity.
Non-Polar Hexane / CyclohexaneVery Low< 0.1Inability to disrupt the crystal lattice energy.

Section 3: Standardized Experimental Protocol (The Shake-Flask Method)

To empirically determine the exact thermodynamic solubility of this compound, the4 is the gold standard[4],[5]. This protocol is an adaptation of the6 specifically optimized for volatile and reactive organic solvents[7],[6].

Step-by-Step Methodology:

  • Preparation of the Test System: In a 10 mL amber glass vial, add an excess amount of solid 5-Hydroxy-6-methylnicotinaldehyde (e.g., 100 mg).

    • Causality Note: An amber vial is strictly chosen to prevent potential photo-oxidation of the sensitive 3-aldehyde group during prolonged incubation.

  • Solvent Addition: Add exactly 5.0 mL of the target organic solvent (HPLC grade).

    • Causality Note: The presence of excess solid is mandatory. If the solid completely dissolves upon solvent addition, the solution is not saturated, and more solid must be added until a suspension remains[4].

  • Thermodynamic Equilibration: Seal the vial tightly with a PTFE-lined cap to prevent solvent evaporation. Place it in a temperature-controlled shaking incubator set to 25.0 ± 0.1 °C. Agitate at 200 RPM for 48 to 72 hours.

    • Causality Note: Highly crystalline pyridine derivatives exhibit slow dissolution kinetics. A minimum of 48 hours ensures true thermodynamic equilibrium is reached, preventing false-low readings[5].

  • Phase Separation: Remove the vial and allow it to stand undisturbed for 2 hours at the test temperature to let large particulates settle. Centrifuge an aliquot at 10,000 RPM for 10 minutes.

  • Filtration: Carefully draw the clear supernatant using a glass syringe and filter it through a 0.45 µm PTFE syringe filter[2].

    • Critical Step: Pre-saturate the filter by discarding the first 0.5 mL of filtrate. This prevents artificially low concentration readings caused by the analyte adsorbing onto the dry filter membrane.

  • Quantification: Dilute the filtrate appropriately with the mobile phase and analyze via High-Performance Liquid Chromatography (HPLC) equipped with a UV-Vis detector (monitoring at ~280 nm, characteristic of the substituted pyridine ring)[4].

Workflow Start Excess Solute Addition (100 mg Compound) Solvent Organic Solvent Addition (5.0 mL HPLC Grade) Start->Solvent Equilibration Thermodynamic Equilibration (Shake-Flask, 48-72h, 25°C) Solvent->Equilibration Separation Phase Separation (Centrifugation & 0.45µm PTFE) Equilibration->Separation Ensure Saturation Analysis Quantification (HPLC / UV-Vis at ~280nm) Separation->Analysis Extract Supernatant Calculation Solubility Calculation (mg/mL or mol/L) Analysis->Calculation Apply Dilution Factor

Fig 2. Step-by-step shake-flask experimental workflow for thermodynamic solubility determination.

Section 4: Self-Validation & Data Integrity

A robust experimental protocol must be a self-validating system. To ensure the trustworthiness of the generated solubility data, scientists must implement the following checks:

  • Visual Confirmation of Saturation: Post-equilibration, visually verify that undissolved solid remains at the bottom of the flask. If the solution is completely clear, the thermodynamic ceiling has not been reached, invalidating the run[5].

  • Statistical Reproducibility: Perform the assay in independent triplicates. The Relative Standard Deviation (RSD) of the calculated concentrations must be < 5%.

  • Thermodynamic Profiling: By executing the protocol across a temperature gradient (e.g., 15°C, 25°C, 37°C), researchers can calculate the enthalpy of solution ( ΔHsol​ ) using the van 't Hoff equation. A linear van 't Hoff plot validates that no solvent-induced polymorphic transformations occurred during the equilibration phase[2].

References

  • ChemBK. "5-Hydroxy-6-Methylnicotinaldehyde_化工百科 - ChemBK." ChemBK, 2024.
  • BenchChem. "General Experimental Protocol for Determining Solubility." BenchChem, 2025.
  • MDPI. "Thermodynamic Assessment of the Pyrazinamide Dissolution Process in Some Organic Solvents." MDPI, 2024.
  • University of Basrah. "SOLUBILITY AND DISSOLUTION FOR DRUG." University of Basrah.
  • Government of Canada. "New Substances Notification - OECD Test Guideline 105." Publications.gc.ca.

Sources

Exploratory

Stability and Degradation Profiling of 5-Hydroxy-6-methylnicotinaldehyde: A Comprehensive Technical Guide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper / Application Guide Executive Summary 5-Hydroxy-6-methylnicotinaldehyde (CAS 51947-98-9) is a hi...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper / Application Guide

Executive Summary

5-Hydroxy-6-methylnicotinaldehyde (CAS 51947-98-9) is a highly functionalized pyridine derivative serving as a critical building block in the synthesis of pharmaceuticals, agrochemicals, and complex N-heterocyclic APIs. Structurally homologous to pyridoxal (Vitamin B6), it features a delicate interplay between an electron-deficient pyridine ring, a weakly acidic phenolic hydroxyl, and a highly electrophilic aldehyde. This whitepaper dissects the thermodynamic stability, mechanistic degradation pathways, and self-validating analytical protocols required to accurately profile this compound during forced degradation studies.

Structural Chemistry and Inherent Vulnerabilities

To design an effective stability-indicating method, one must first understand the electronic topography of the molecule. The degradation susceptibility of 5-Hydroxy-6-methylnicotinaldehyde is governed by three structural pillars:

  • The Pyridine Core: The electronegative nitrogen atom withdraws electron density from the ring via inductive and resonance effects, rendering the carbon atoms (particularly C2, C4, and C6) susceptible to nucleophilic attack.

  • The Aldehyde Moiety (C3): Pyridinecarboxaldehydes are inherently electrophilic. The acidity/basicity of the reaction medium dictates whether the aldehyde exists in its free carbonyl form or undergoes nucleophilic addition with water to form a gem-diol (hydrate)[1].

  • The Phenolic Hydroxyl (C5): With a pKa of approximately 8.5, this group dictates the molecule's behavior across pH gradients. In basic media, the resulting phenoxide anion donates electron density back into the ring, paradoxically shielding the aldehyde from nucleophilic attack while increasing the ring's vulnerability to electrophilic oxidation.

Primary Degradation Pathways

Oxidative Degradation (Auto-oxidation)

The most prominent degradation pathway for pyridinecarboxaldehydes is the oxidation of the aldehyde to the corresponding carboxylic acid (forming 5-hydroxy-6-methylnicotinic acid). This occurs via a radical chain mechanism initiated by molecular oxygen, reactive oxygen species (ROS), or trace transition metals[2]. Overoxidation must be carefully monitored, as the aldehyde is highly susceptible to conversion even under ambient atmospheric conditions[3].

Hydration and Hemiacetal Formation

In aqueous media, particularly under acidic conditions where the pyridine nitrogen is protonated, the electrophilicity of the aldehyde carbon spikes. This drives a reversible hydration reaction, forming a gem-diol intermediate . While not a "degradant" in the permanent sense, the gem-diol alters the compound's chromatographic retention time and UV absorbance profile, often leading to misinterpretation of stability data[1].

Biological and Environmental Ring Cleavage

For environmental risk assessments, understanding microbial catabolism is vital. Bacteria such as Burkholderia and Agrobacterium species initiate the degradation of hydroxypyridines via monooxygenase-catalyzed hydroxylation (forming dihydroxypyridines), followed by Fe²⁺-dependent dioxygenase cleavage of the aromatic ring into aliphatic acids (e.g., maleamic acid derivatives)[4][5].

Pathway A 5-Hydroxy-6-methylnicotinaldehyde (Parent API/Intermediate) B Gem-diol Hydrate (Reversible Intermediate) A->B H2O (Acidic pH) C 5-Hydroxy-6-methylnicotinic acid (Oxidation Product) A->C O2 / ROS / Trace Metals D Schiff Base / Imine (Amine Condensation) A->D Primary Amines E Ring Cleavage Products (Microbial/Enzymatic) A->E Dioxygenases (e.g., HpdF) B->A Dehydration

Core chemical and biological degradation pathways of 5-Hydroxy-6-methylnicotinaldehyde.

Self-Validating Experimental Workflows

As a Senior Application Scientist, I emphasize that a forced degradation protocol is only as reliable as its internal controls. Do not simply expose the compound to stress and inject it into an LC. Every protocol must be a self-validating system incorporating mass balance checks and quenching steps to prevent artifactual degradation inside the autosampler[6].

Causality in Solvent and Buffer Selection

When preparing stock solutions for base hydrolysis, methanol is strictly preferred over acetonitrile . Acetonitrile can undergo base-catalyzed hydrolysis to acetamide, which introduces background noise in LC-MS and competes for the base, artificially lowering the stress applied to the API. Furthermore, the pH of the aqueous buffer must be carefully controlled to account for the pKa of the phenolic hydroxyl.

Step-by-Step Forced Degradation Protocol (ICH Q1A/Q1B Aligned)
  • Stock Preparation: Dissolve 5-Hydroxy-6-methylnicotinaldehyde in HPLC-grade Methanol to a concentration of 1.0 mg/mL . Sonicate for 5 minutes at 20∘C .

  • Acid Hydrolysis:

    • Action: Mix 1 mL stock with 1 mL of 0.1 M HCl . Incubate at 60∘C for 24 hours.

    • Quenching (Critical): Neutralize with 1 mL of 0.1 M NaOH before injection. Failure to neutralize will cause the gem-diol equilibrium to shift during chromatography, resulting in peak splitting.

  • Base Hydrolysis:

    • Action: Mix 1 mL stock with 1 mL of 0.1 M NaOH . Incubate at 60∘C for 24 hours.

    • Quenching: Neutralize with 1 mL of 0.1 M HCl .

  • Oxidative Stress:

    • Action: Mix 1 mL stock with 1 mL of 3% H2​O2​ . Store at room temperature in the dark for 24 hours.

    • Quenching: Add of 10% sodium thiosulfate to quench residual peroxide. This prevents the oxidation of the analyte from continuing while sitting in the autosampler queue.

  • Mass Balance Validation: Calculate the sum of the peak areas of the parent compound and all identified degradants (corrected for relative response factors). The total must equal 95%−105% of the day-zero control peak area. A deficit indicates the formation of volatile degradants or insoluble polymers, triggering mandatory orthogonal validation via GC-MS.

Workflow S1 Sample Prep (1 mg/mL in MeOH) S2 ICH Q1A/B Stress (Acid, Base, Ox, Light) S1->S2 S3 Chemical Quenching & Neutralization S2->S3 S4 HPLC-DAD-MS (Mass Balance Check) S3->S4

Self-validating forced degradation workflow ensuring mass balance and artifact prevention.

Quantitative Stability Data Summary

The table below summarizes the expected degradation margins and primary degradants of 5-Hydroxy-6-methylnicotinaldehyde under standardized stress conditions.

Stress ConditionReagent / EnvironmentTime & TempPrimary Degradant IdentifiedExpected Degradation (%)
Acidic Hydrolysis 0.1 M HCl 24h, 60∘C Gem-diol hydrate (Reversible) 5−10%
Basic Hydrolysis 0.1 M NaOH 24h, 60∘C Aldol self-condensates 15−20%
Oxidation 3% H2​O2​ 24h, Ambient5-Hydroxy-6-methylnicotinic acid 30−40%
Photolysis UV/Vis ( 1.2M lux-h )ICH Q1BRadical coupling products 10−15%
Thermal (Solid) Ambient Humidity7 days, 70∘C Minimal (Highly stable in solid state) <2%

Conclusion and Mitigation Strategies

5-Hydroxy-6-methylnicotinaldehyde exhibits robust thermal stability in its solid state but is highly vulnerable to oxidative and pH-dependent degradation in solution.

  • Storage: To mitigate auto-oxidation, bulk API or intermediate should be stored under an inert atmosphere (Argon or Nitrogen) at 2∘C−8∘C , protected from light.

  • Formulation: When formulating into aqueous solutions, maintaining a neutral to slightly basic pH ( 7.0−7.5 ) minimizes gem-diol formation, while the addition of metal chelators (e.g., EDTA) or antioxidants (e.g., BHT) will suppress radical-mediated oxidation of the aldehyde.

References

  • Catabolism of 2-Hydroxypyridine by Burkholderia sp. Strain MAK1: a 2-Hydroxypyridine 5-Monooxygenase Encoded by hpdABCDE Catalyzes the First Step of Biodegradation. Applied and Environmental Microbiology - ASM Journals. Available at:[Link]

  • Isolation of a 3-hydroxypyridine degrading bacterium, Agrobacterium sp. DW-1, and its proposed degradation pathway. PMC - National Institutes of Health. Available at:[Link]

  • Reactivity of Imidazole- and Pyridine-Carboxaldehydes for Gem-Diol and Hemiacetal Generation: Theoretical and Experimental Insights. PMC - National Institutes of Health. Available at:[Link]

  • Oxydation of heterocycle, an advance for efficient synthesis of active molecules. Sciforum. Available at: [Link]

Sources

Foundational

Unlocking the Pharmacological Potential of 5-Hydroxy-6-methylnicotinaldehyde: A Structural and Mechanistic Guide

Executive Summary In the landscape of rational drug design, small-molecule building blocks with dense, orthogonal functionalization offer unparalleled versatility. 5-Hydroxy-6-methylnicotinaldehyde (CAS 51947-98-9) is a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of rational drug design, small-molecule building blocks with dense, orthogonal functionalization offer unparalleled versatility. 5-Hydroxy-6-methylnicotinaldehyde (CAS 51947-98-9) is a highly functionalized pyridine derivative characterized by an electron-deficient aromatic core, an electrophilic C3-aldehyde, a redox-active C5-hydroxyl, and a sterically tuning C6-methyl group.

Structurally, this compound is a striking isomer of the natural coenzyme Pyridoxal (Vitamin B6), wherein the aldehyde and hydroxyl groups occupy altered regiochemical positions. This subtle structural shift transforms the molecule from a metabolic cofactor into a potent pharmacophore capable of competitive enzyme inhibition, antioxidant cytoprotection, and targeted metabolic disruption. This whitepaper synthesizes the theoretical and empirical grounding for the biological application of 5-Hydroxy-6-methylnicotinaldehyde across oncology, neurology, and infectious diseases.

Structural Pharmacophore Analysis & Target Rationale

The biological activity of any pyridine derivative is dictated by its stereoelectronic landscape. Table 1 summarizes the structure-activity relationship (SAR) intrinsic to the 5-Hydroxy-6-methylnicotinaldehyde scaffold.

Table 1: Pharmacophore Mapping & Target Interaction
Functional GroupStructural RoleTarget InteractionBiological Implication
Pyridine Core Electron-deficient π-systemπ-π stacking with aromatic residues (e.g., Phe, Tyr)Anchors the molecule in hydrophobic enzyme pockets[1].
C3-Aldehyde Electrophilic centerCovalent Schiff base formation with primary aminesEnables competitive enzyme inhibition and serves as an antimicrobial precursor[2].
C5-Hydroxyl H-bond donor/acceptorRadical scavenging (HAT/SET); Metal coordinationDrives antioxidant cytoprotection and metalloenzyme disruption[3],[4].
C6-Methyl Hydrophobic bulkSteric packing in active sitesEnhances binding affinity via van der Waals interactions.

Core Biological Mechanisms

Competitive Inhibition of PLP-Dependent Enzymes

Pyridoxal 5'-phosphate (PLP)-dependent enzymes are ubiquitous biocatalysts responsible for amino acid metabolism, including transamination and decarboxylation[5]. In their resting state, these enzymes feature PLP bound to an active-site lysine via an internal aldimine bond.

Because 5-Hydroxy-6-methylnicotinaldehyde shares the pyridine core and aldehyde functionality of PLP, it can actively compete for this binding pocket. However, because the aldehyde is located at the C3 position (rather than C4 as in natural PLP), the resulting Schiff base fails to achieve the precise stereoelectronic alignment required to stabilize the carbanionic intermediate at the substrate's Cα[6]. This forms a "dead-end" or abortive complex, effectively shutting down the enzyme's catalytic function—a mechanism highly analogous to the action of the known PLP antagonist 4-Deoxypyridoxine[7].

PLP_Inhibition Apo Apo-Enzyme (Active Site Lysine) PLP Pyridoxal 5'-Phosphate (Natural Cofactor) Apo->PLP Cofactor Binding Inhibitor 5-Hydroxy-6-methylnicotinaldehyde (Competitive Analog) Apo->Inhibitor Competitive Binding Holo Active Holoenzyme (Internal Aldimine) PLP->Holo Schiff Base Formation Catalysis Normal Catalysis (Amino Acid Metabolism) Holo->Catalysis Substrate Entry DeadEnd Dead-End Complex (Non-Productive Schiff Base) Inhibitor->DeadEnd Altered Regiochemistry Block Enzyme Inhibition (Metabolic Arrest) DeadEnd->Block Blocks Substrate

Caption: Competitive inhibition mechanism of PLP-dependent enzymes by 5-Hydroxy-6-methylnicotinaldehyde.

NAMPT Inhibition and NAD+ Depletion (Oncology)

Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the NAD+ salvage pathway and a prime target in oncology due to the high metabolic demand of tumor cells. Potent NAMPT inhibitors (e.g., FK866) universally require a pyridine-like "head group" that mimics nicotinamide, interacting via π-π stacking with active site residues like Phe193 and Tyr18[8],[1].

5-Hydroxy-6-methylnicotinaldehyde is an optimal starting scaffold for novel NAMPT inhibitors. The pyridine ring serves as the anchoring head group, while the highly reactive C3-aldehyde allows for rapid synthetic derivatization (via reductive amination) to append the hydrophobic "tail" required to traverse the enzyme's solvent-exposed tunnel, triggering intracellular NAD+ depletion and subsequent apoptosis.

NAMPT_Pathway Compound 5-Hydroxy-6-methylnicotinaldehyde (Pyridine Head Group) Derivatization Chemical Derivatization (Tail/Linker Addition) Compound->Derivatization Synthesis NAMPT_Inhibitor Potent NAMPT Inhibitor Derivatization->NAMPT_Inhibitor Lead Optimization NAMPT_Enz NAMPT Enzyme (NAD+ Salvage Pathway) NAMPT_Inhibitor->NAMPT_Enz Binds Active Site Tunnel NAD_Depletion Intracellular NAD+ Depletion NAMPT_Enz->NAD_Depletion Blocks NMN Production Apoptosis Cancer Cell Apoptosis NAD_Depletion->Apoptosis Energy Collapse

Caption: Workflow for developing NAMPT inhibitors using the 5-Hydroxy-6-methylnicotinaldehyde scaffold.

Antioxidant and Cytoprotective Activity

Hydroxypyridine derivatives represent a distinct class of metabolic cytoprotectants (e.g., Emoxypine) known for stabilizing cell membranes during ischemic stress[9],[10]. The C5-hydroxyl group of 5-Hydroxy-6-methylnicotinaldehyde is highly redox-active. Through a Hydrogen Atom Transfer (HAT) or Single Electron Transfer (SET) mechanism, it donates a hydrogen atom to neutralize reactive oxygen species (ROS)[3]. The resulting radical is safely delocalized across the pyridine ring, halting lipid peroxidation cascades in neuronal and cardiac tissues.

Antimicrobial Schiff Base Metal Chelators

When the C3-aldehyde is condensed with primary amines or hydrazines, it forms stable azomethines (Schiff bases)[2]. The proximity of the imine nitrogen and the C5-hydroxyl group creates a powerful bidentate chelating pocket for transition metals (Cu²⁺, Zn²⁺, Fe³⁺). These metal complexes exhibit profound antimicrobial activity by disrupting microbial cell walls and inducing oxidative stress via Fenton-like reactions within the pathogen[4].

Quantitative Projections

Based on the empirical data of closely related structural analogs, the following pharmacological metrics are projected for derivatives of the 5-Hydroxy-6-methylnicotinaldehyde scaffold.

Table 2: Anticipated Pharmacological Metrics
Assay / TargetAnalog ReferenceExpected Activity Range for ScaffoldPrimary Mechanism
NAMPT Inhibition FK866 / PyridinesIC50: 1 - 50 nM (post-derivatization)Active site binding & NAD+ depletion.
Antioxidant (DPPH) EmoxypineEC50: 20 - 100 µMHydrogen Atom Transfer (HAT) via C5-OH.
PLP-Enzyme (ODC) 4-DeoxypyridoxineKi: 10 - 100 µMCompetitive active-site blockade.
Antimicrobial (MIC) NicotinaldehydeMIC: 16 - 128 µg/mLMetal chelation & membrane disruption.

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating internal controls to establish direct causality between the compound and the observed biological effect.

Protocol A: In Vitro PLP-Enzyme Competitive Inhibition Assay

Objective: Determine the inhibitory constant ( Ki​ ) of 5-Hydroxy-6-methylnicotinaldehyde against a model PLP-dependent enzyme (e.g., Alanine Transaminase - ALT). Causality Principle: Pre-incubation allows the C3-aldehyde to form a dead-end Schiff base with the active-site lysine, which can be overcome by titrating excess natural PLP (proving competitive inhibition).

  • Apo-Enzyme Generation: Dialyze recombinant ALT against 10 mM hydroxylamine in HEPES buffer (pH 7.4) for 4 hours at 4°C to strip endogenous PLP. Perform a buffer exchange via size-exclusion chromatography to remove hydroxylamine.

  • Inhibitor Pre-Incubation: Incubate 50 nM of apo-ALT with serial dilutions of 5-Hydroxy-6-methylnicotinaldehyde (0.1 µM to 500 µM) for 30 minutes at 37°C. Control: Incubate apo-ALT with vehicle (DMSO) only.

  • Reaction Initiation: Add a sub-saturating concentration of PLP (2 µM), followed by the substrates L-alanine (50 mM) and α-ketoglutarate (10 mM).

  • Coupled Detection: Add Lactate Dehydrogenase (LDH) and NADH (0.2 mM). Measure the continuous decrease in absorbance at 340 nm (NADH oxidation) using a microplate reader to quantify ALT activity.

  • Self-Validation Step: Repeat the assay using a saturating concentration of PLP (50 µM). A rightward shift in the inhibitor's dose-response curve confirms a strictly competitive mechanism.

Protocol B: DPPH Radical Scavenging Assay for Antioxidant Capacity

Objective: Quantify the intrinsic radical scavenging activity mediated by the C5-hydroxyl group. Causality Principle: The reduction of the stable DPPH radical to its non-radical form (DPPH-H) results in a stoichiometric colorimetric shift, directly proportional to the HAT capacity of the compound.

  • Reagent Preparation: Prepare a fresh 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in absolute ethanol. Protect from light.

  • Sample Preparation: Prepare serial dilutions of 5-Hydroxy-6-methylnicotinaldehyde (10 µM to 500 µM) in ethanol.

  • Reaction: In a 96-well plate, mix 100 µL of the DPPH solution with 100 µL of the compound solution. Incubate in the dark at room temperature for exactly 30 minutes.

  • Measurement: Read the absorbance at 517 nm using a UV-Vis spectrophotometer.

  • Calculation: Calculate scavenging percentage: % Scavenging =[(A_control - A_sample) / A_control] × 100.

  • Self-Validation Step: Run parallel assays using Ascorbic Acid and Trolox as positive controls. The assay is validated if the EC50 of Ascorbic Acid falls within the standard literature range (approx. 20-30 µM).

References

  • Synthesis and evaluation of antioxidant activity of some novel hydroxypyridinone derivatives: a DFT approach for explanation of their radical scavenging activity - PMC. National Institutes of Health. 3

  • Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy - PMC. National Institutes of Health. 8

  • Structural Basis of Beneficial Design for Effective Nicotinamide Phosphoribosyltransferase Inhibitors - PMC. National Institutes of Health. 1

  • Synthesis, Antimicrobial Screening, Homology Modeling, and Molecular Docking Studies of a New Series of Schiff Base Derivatives as Prospective Fungal Inhibitor Candidates - PMC. National Institutes of Health. 2

  • Novel Hydroxypyridine Compound Protects Brain Cells against Ischemic Damage In Vitro and In Vivo - PMC. National Institutes of Health. 9

  • Oxypyridine Antioxidants Explained - CogniWiki. 10

  • Metal Complexes of a Novel Schiff Base Based on Penicillin: Characterization, Molecular Modeling, and Antibacterial Activity Study - PMC. National Institutes of Health. 4

  • Mining the cellular inventory of pyridoxal phosphate-dependent enzymes with functionalized cofactor mimics - PMC. National Institutes of Health. 5

  • Controlling reaction specificity in pyridoxal phosphate enzymes - PMC. National Institutes of Health. 6

  • A Structural Showdown: Unraveling the Binding of PLP and its Antagonist D4P to Ornithine Decarboxylase - Benchchem. 7

Sources

Exploratory

The Emergence of a Privileged Scaffold: A Technical Guide to the Synthesis and Potential of 5-Hydroxy-6-methylnicotinaldehyde

Introduction: The Pyridine Ring in Modern Drug Discovery The pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and FDA-approved drugs.[1] Its unique elec...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyridine Ring in Modern Drug Discovery

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and FDA-approved drugs.[1] Its unique electronic properties and ability to engage in various intermolecular interactions have made it a "privileged scaffold" in the design of novel therapeutics. This guide delves into the synthesis, characterization, and potential biological significance of a specific, yet underexplored, member of this family: 5-Hydroxy-6-methylnicotinaldehyde. While a singular "discovery" paper for this exact molecule is not prominent in the literature, its structural motifs are present in a variety of biologically active compounds, suggesting its potential as a valuable building block for drug development professionals. This document will, therefore, present a comprehensive overview based on established synthetic methodologies for analogous substituted pyridines and the known biological activities of related structures.

Strategic Synthesis of 5-Hydroxy-6-methylnicotinaldehyde: A Plausible Pathway

The synthesis of polysubstituted pyridines can be approached through various well-established methods.[2][3] For the target molecule, 5-Hydroxy-6-methylnicotinaldehyde, a logical and efficient synthetic strategy can be constructed based on the Hantzsch pyridine synthesis or modifications thereof, or through the functionalization of a pre-existing pyridine ring. A plausible multi-step synthesis is outlined below, drawing from established procedures for similar pyridine derivatives.

Proposed Synthetic Workflow

G cluster_0 Starting Materials cluster_1 Core Synthesis cluster_2 Functional Group Manipulation A Acetoacetaldehyde C Hantzsch Dihydropyridine Synthesis A->C B Ethyl 3-aminocrotonate B->C D Intermediate Dihydropyridine C->D Cyclocondensation E Aromatization (Oxidation) D->E e.g., HNO3, DDQ F Substituted Pyridine Ester E->F G Reduction of Ester F->G e.g., LiAlH4 H Hydroxymethyl Pyridine G->H I Selective Oxidation H->I e.g., MnO2 J 5-Hydroxy-6-methylnicotinaldehyde I->J

Caption: Proposed synthetic workflow for 5-Hydroxy-6-methylnicotinaldehyde.

Experimental Protocols

Step 1: Synthesis of Diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (Hantzsch Condensation)

  • Rationale: The Hantzsch reaction is a classic and versatile method for the synthesis of dihydropyridines from readily available starting materials.

  • Procedure:

    • To a solution of ethyl acetoacetate (2 moles) in ethanol, add aqueous ammonia (1 mole) and the desired aldehyde (in this case, a formaldehyde equivalent like paraformaldehyde, 1 mole).

    • Reflux the mixture for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and allow the product to crystallize.

    • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield the dihydropyridine derivative.

Step 2: Aromatization to Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate

  • Rationale: Aromatization of the dihydropyridine ring is a crucial step to form the stable pyridine core. Various oxidizing agents can be employed.

  • Procedure:

    • Dissolve the dihydropyridine from Step 1 in glacial acetic acid.

    • Add a suitable oxidizing agent, such as nitric acid or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), portion-wise while maintaining the temperature below 40°C.

    • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

    • Pour the reaction mixture into ice-water and neutralize with a base (e.g., sodium carbonate) to precipitate the product.

    • Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure pyridine ester.

Step 3: Reduction to (5-(hydroxymethyl)-2-methylpyridin-3-yl)methanol

  • Rationale: Reduction of the ester groups to primary alcohols is necessary to introduce the hydroxymethyl functionality. Lithium aluminum hydride (LiAlH4) is a powerful reducing agent for this transformation.

  • Procedure:

    • Suspend LiAlH4 (excess) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

    • Add a solution of the pyridine diester from Step 2 in anhydrous THF dropwise to the LiAlH4 suspension at 0°C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

    • Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and then more water.

    • Filter the resulting aluminum salts and wash thoroughly with THF.

    • Concentrate the filtrate under reduced pressure to obtain the dihydroxymethylpyridine.

Step 4: Selective Oxidation to 5-Hydroxy-6-methylnicotinaldehyde

  • Rationale: Selective oxidation of one of the primary alcohols to an aldehyde is the final key step. Manganese dioxide (MnO2) is a common reagent for the selective oxidation of allylic and benzylic alcohols.

  • Procedure:

    • Dissolve the dihydroxymethylpyridine from Step 3 in a suitable solvent such as chloroform or dichloromethane.

    • Add activated manganese dioxide (a significant excess by weight) and stir the suspension vigorously at room temperature.

    • Monitor the reaction by TLC. The reaction time can vary significantly based on the activity of the MnO2.

    • Upon completion, filter the reaction mixture through a pad of celite to remove the manganese salts.

    • Wash the celite pad with the solvent.

    • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to afford the final product, 5-Hydroxy-6-methylnicotinaldehyde.

Structural Elucidation and Characterization

The definitive identification of 5-Hydroxy-6-methylnicotinaldehyde requires a combination of spectroscopic techniques.

Technique Expected Observations Purpose
¹H NMR Aromatic protons on the pyridine ring, a singlet for the methyl group, a singlet for the aldehyde proton, and a broad singlet for the hydroxyl proton.Provides information on the proton environment and connectivity.
¹³C NMR Resonances for the aromatic carbons, the methyl carbon, and a characteristic downfield signal for the aldehyde carbonyl carbon.Confirms the carbon skeleton of the molecule.
Infrared (IR) Spectroscopy A broad absorption band for the O-H stretch, a sharp peak for the C=O stretch of the aldehyde, and characteristic C=C and C=N stretching vibrations for the pyridine ring.Identifies key functional groups.
Mass Spectrometry (MS) A molecular ion peak corresponding to the molecular weight of the compound (C7H7NO2).Determines the molecular weight and provides information on fragmentation patterns.
X-ray Crystallography Provides the definitive three-dimensional structure of the molecule in the solid state.Confirms the exact substitution pattern and stereochemistry.

Biological Significance and Drug Development Potential

While direct biological studies on 5-Hydroxy-6-methylnicotinaldehyde are scarce, the activities of structurally similar compounds provide compelling insights into its potential therapeutic applications.

Anticancer Activity

Pyridine derivatives are well-represented among anticancer agents.[4] Thiosemicarbazone derivatives of hydroxy- and methyl-substituted pyridine-2-carboxaldehydes have demonstrated significant antitumor activity in murine leukemia models.[5] The presence of both a hydroxyl group and an aldehyde functionality in 5-Hydroxy-6-methylnicotinaldehyde makes it an attractive precursor for the synthesis of novel thiosemicarbazones and other derivatives with potential cytostatic or cytotoxic effects.

Antimicrobial Properties

The pyridine nucleus is a common feature in many antimicrobial agents. Fused pyridine-based heterocycles have been identified as potent antimicrobial compounds.[6] The aldehyde group in 5-Hydroxy-6-methylnicotinaldehyde is a versatile handle for the synthesis of a diverse library of compounds, such as Schiff bases and hydrazones, which can be screened for antibacterial and antifungal activities.

Kinase Inhibition

Many kinase inhibitors incorporate a pyridine core to interact with the ATP-binding site of the enzyme. The specific substitution pattern of 5-Hydroxy-6-methylnicotinaldehyde could be exploited to design targeted kinase inhibitors for various therapeutic areas, including oncology and inflammatory diseases.

Signaling Pathway Modulation

G cluster_0 Potential Drug Target Interaction cluster_1 Downstream Cellular Effects A 5-Hydroxy-6-methylnicotinaldehyde Derivative B Target Protein (e.g., Kinase, Enzyme) A->B Binding C Inhibition of Signaling Pathway B->C Modulation D Induction of Apoptosis C->D E Inhibition of Cell Proliferation C->E F Blockade of Microbial Growth C->F

Caption: Potential mechanism of action for derivatives of 5-Hydroxy-6-methylnicotinaldehyde.

Conclusion and Future Directions

5-Hydroxy-6-methylnicotinaldehyde represents a promising, yet underexplored, molecular scaffold for the development of novel therapeutic agents. Its synthesis, achievable through established chemical transformations, provides access to a versatile building block rich in functionality. The known biological activities of related pyridine derivatives strongly suggest that further investigation into the medicinal chemistry of 5-Hydroxy-6-methylnicotinaldehyde and its analogues is a worthwhile endeavor. Future research should focus on the synthesis of a diverse library of derivatives and their systematic evaluation in a range of biological assays to unlock the full therapeutic potential of this intriguing molecule.

References

  • Synthesis of pyridine derivatives for diverse biological activity profiles: A review. (n.d.). SciSpace. Retrieved March 15, 2026, from [Link]

  • Process for the preparation of substituted pyridines. (1982). Google Patents.
  • Nitropyridines in the Synthesis of Bioactive Molecules. (2025). MDPI. Retrieved March 15, 2026, from [Link]

  • A process for the preparation of substituted pyridine compounds and intermediates thereof. (2022). Google Patents.
  • Preparation of substituted pyridines. (1970). Google Patents.
  • Substituted pyridines. (2004). Google Patents.
  • Bio-Active Pyridinium Salts: A Mini-Review on Properties and Selected Reactions. (n.d.). OUCI. Retrieved March 15, 2026, from [Link]

  • Process for the preparation of substituted pyridines. (1982). Google Patents.
  • Synthesis of pyridine derivatives for diverse biological activity profiles: A review. (n.d.). ResearchGate. Retrieved March 15, 2026, from [Link]

  • Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. (2022). RSC Publishing. Retrieved March 15, 2026, from [Link]

  • 5-hydroxy-6-methylnicotinonitrile. (2025). Chemical Synthesis Database. Retrieved March 15, 2026, from [Link]

  • Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. (2024). IntechOpen. Retrieved March 15, 2026, from [Link]

  • Synthesis and antitumor activity of 3- and 5-hydroxy-4-methylpyridine-2-carboxaldehyde thiosemicarbazones. (1992). PubMed. Retrieved March 15, 2026, from [Link]

  • 5-hydroxynicotinaldehyde (C6H5NO2). (n.d.). PubChemLite. Retrieved March 15, 2026, from [Link]

  • Fundamental Vibrational Frequencies and Spectroscopic Constants for Additional Tautomers and Conformers of NH2CHCO. (2025). MDPI. Retrieved March 15, 2026, from [Link]

  • Biological Activities of 3,4,5-Trihydroxypiperidines and their N- and O-Derivatives. (n.d.). ResearchGate. Retrieved March 15, 2026, from [Link]

  • 5-Hydroxynicotinaldehyde. (n.d.). AMERICAN ELEMENTS. Retrieved March 15, 2026, from [Link]

  • An efficient large-scale synthesis of alkyl 5-hydroxy-pyridin- and pyrimidin-2-yl acetate. (2025). ResearchGate. Retrieved March 15, 2026, from [Link]

  • Synthesis of hydroxymethyl analogues of mannostatin A and their evaluation as inhibitors of GH38 α-mannosidases. (n.d.). New Journal of Chemistry (RSC Publishing). Retrieved March 15, 2026, from [Link]

  • Synthesis, Spectroscopic, Molecular Modeling and Anti-Fungal Studies of Some Divalent Metal Complexes of 4-Hydroxyacetophenone Isonicotinoyl Hydrazone. (n.d.). SCIRP. Retrieved March 15, 2026, from [Link]

  • High Antiproliferative Activity of Hydroxythiopyridones over Hydroxypyridones and Their Organoruthenium Complexes. (n.d.). PMC. Retrieved March 15, 2026, from [Link]

  • Synthesis, spectroscopic characterization, X-ray study and in vitro cytotoxicity of 5-hydroxycoumarin derivatives and their copper complexes. (2026). ResearchGate. Retrieved March 15, 2026, from [Link]

  • Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. (2021). MDPI. Retrieved March 15, 2026, from [Link]

Sources

Foundational

The Structural Elucidation of 5-Hydroxy-6-methylnicotinaldehyde: An In-depth Technical Guide

Preamble: The Analytical Imperative in Drug Discovery In the landscape of modern drug development and molecular sciences, the unambiguous determination of a chemical structure stands as a cornerstone of innovation and sa...

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Author: BenchChem Technical Support Team. Date: March 2026

Preamble: The Analytical Imperative in Drug Discovery

In the landscape of modern drug development and molecular sciences, the unambiguous determination of a chemical structure stands as a cornerstone of innovation and safety. Novel heterocyclic compounds, such as the pyridine derivative 5-Hydroxy-6-methylnicotinaldehyde, often emerge as key intermediates or potential pharmacophores. Their structural integrity must be rigorously established before any further investigation into their biological activity or synthetic utility can proceed. This guide provides a comprehensive, multi-technique approach to the structural elucidation of 5-Hydroxy-6-methylnicotinaldehyde, framed not as a rigid protocol, but as a logical, causality-driven scientific investigation. We will explore the synergy between Mass Spectrometry, Infrared Spectroscopy, and advanced Nuclear Magnetic Resonance techniques to assemble a complete and validated molecular portrait.

Foundational Analysis: Mass Spectrometry (MS)

The initial step in the characterization of a newly synthesized or isolated compound is to ascertain its molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) is the definitive technique for this purpose.

1.1. Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry

  • Sample Preparation: A dilute solution of the analyte is prepared by dissolving approximately 1 mg of 5-Hydroxy-6-methylnicotinaldehyde in 1 mL of a suitable solvent, such as methanol or acetonitrile.

  • Instrument Calibration: The mass spectrometer is calibrated using a known reference standard to ensure high mass accuracy.

  • Infusion and Ionization: The sample solution is infused into the ESI source at a low flow rate. A high voltage is applied to the capillary tip, generating a fine spray of charged droplets.

  • Data Acquisition: The ionized molecules are guided into the time-of-flight analyzer, where their mass-to-charge ratio (m/z) is determined with high precision. The spectrum is acquired in positive ion mode to facilitate protonation of the basic pyridine nitrogen.

1.2. Data Interpretation and Expected Results

The molecular formula of 5-Hydroxy-6-methylnicotinaldehyde is C₇H₇NO₂. The expected monoisotopic mass for the protonated molecule [M+H]⁺ would be calculated and compared against the experimental value.

ParameterExpected Value
Molecular FormulaC₇H₇NO₂
Exact Mass137.0477 u
[M+H]⁺138.0550 u

A measured m/z value within a few parts per million (ppm) of the calculated value provides strong evidence for the proposed elemental composition.

1.3. Fragmentation Analysis (MS/MS)

Tandem mass spectrometry (MS/MS) provides crucial structural information by inducing fragmentation of the parent ion and analyzing the resulting daughter ions.

M [M+H]⁺ m/z = 138.0550 F1 [M+H-CHO]⁺ m/z = 109.0498 M->F1 - CHO F2 [M+H-CO]⁺ m/z = 110.0600 M->F2 - CO F3 [M+H-H₂O]⁺ m/z = 120.0444 M->F3 - H₂O

Caption: Proposed MS/MS Fragmentation Pathway for [M+H]⁺ of 5-Hydroxy-6-methylnicotinaldehyde.

The loss of a formyl radical (CHO, 29 u) or carbon monoxide (CO, 28 u) is a characteristic fragmentation of aromatic aldehydes.[1] The loss of water (H₂O, 18 u) would be indicative of the hydroxyl group.

Functional Group Identification: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is an indispensable tool for the rapid identification of functional groups within a molecule. By measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of chemical bonds, we can confirm the presence of key structural motifs.

2.1. Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded.

  • Sample Application: A small amount of the solid 5-Hydroxy-6-methylnicotinaldehyde is placed directly onto the ATR crystal.

  • Data Collection: The sample spectrum is recorded, and the instrument's software automatically subtracts the background spectrum to produce the final absorbance or transmittance spectrum.

2.2. Spectral Analysis and Key Vibrational Modes

The IR spectrum provides a molecular "fingerprint" and confirms the presence of the hydroxyl, aldehyde, and aromatic pyridine functionalities.

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
3400-3200 (broad)O-H stretchPhenolic Hydroxyl[2][3]
~3050C-H stretchAromatic (Pyridine)
2850-2750 (two weak bands)C-H stretchAldehyde[4]
~1680C=O stretchAromatic Aldehyde[4]
1600-1450C=C and C=N stretchesAromatic (Pyridine) Ring
~1250C-O stretchPhenolic Hydroxyl

The broadness of the O-H stretch is indicative of hydrogen bonding. The position of the C=O stretch, slightly lowered from a typical aliphatic aldehyde, suggests conjugation with the aromatic ring.[4]

Unambiguous Structure Determination: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. Through a series of one-dimensional (1D) and two-dimensional (2D) experiments, we can map out the carbon-hydrogen framework and establish connectivity between all atoms in the molecule.

3.1. Experimental Protocol: 1D and 2D NMR

  • Sample Preparation: Approximately 5-10 mg of 5-Hydroxy-6-methylnicotinaldehyde is dissolved in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve polar compounds and to allow for the observation of exchangeable protons (like the phenolic -OH).

  • 1D NMR Acquisition:

    • ¹H NMR: A standard proton NMR spectrum is acquired to identify all unique proton environments, their integrations (relative numbers of protons), and their splitting patterns (J-coupling).

    • ¹³C NMR: A proton-decoupled carbon-13 NMR spectrum is acquired to identify all unique carbon environments.

  • 2D NMR Acquisition:

    • COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds, and is crucial for identifying quaternary carbons and piecing together molecular fragments.

3.2. Predicted ¹H NMR Data and Interpretation

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~10.2s1H-CHOAldehyde protons are highly deshielded.
~9.8br s1H-OHPhenolic protons are acidic and their chemical shift can be variable; they often appear as a broad singlet.
~8.0s1HH-2The proton alpha to the pyridine nitrogen is significantly deshielded.
~7.8s1HH-4The proton on the pyridine ring.
~2.4s3H-CH₃Methyl group attached to the aromatic ring.

3.3. Predicted ¹³C NMR Data and Interpretation

Chemical Shift (δ, ppm)AssignmentRationale
~192C=OAldehyde carbonyl carbons are highly deshielded.
~160C-OHCarbon attached to the hydroxyl group.
~155C-6Carbon bearing the methyl group.
~140C-2Carbon alpha to the nitrogen.
~125C-4Aromatic methine carbon.
~120C-3Carbon bearing the aldehyde group.
~115C-5Quaternary carbon.
~20-CH₃Methyl carbon.

3.4. The Power of 2D NMR: Connecting the Pieces

Caption: Key 2D NMR (HSQC and HMBC) correlations for the structural elucidation of 5-Hydroxy-6-methylnicotinaldehyde.

The HSQC spectrum would confirm the direct one-bond connections between the protons and their corresponding carbons. The HMBC spectrum is the final piece of the puzzle. Key long-range correlations would include:

  • The aldehyde proton (~10.2 ppm) showing a correlation to the carbon at position 3 (~120 ppm) and position 4 (~125 ppm).

  • The methyl protons (~2.4 ppm) showing correlations to the carbon at position 6 (~155 ppm) and position 5 (~115 ppm).

  • The aromatic proton H-2 (~8.0 ppm) showing correlations to C-3 (~120 ppm) and C-6 (~155 ppm).

  • The aromatic proton H-4 (~7.8 ppm) showing correlations to C-2 (~140 ppm), C-5 (~115 ppm), and the aldehyde carbonyl carbon (~192 ppm).

These correlations would unequivocally establish the substitution pattern on the pyridine ring.

Integrated Workflow and Conclusion

The structural elucidation of a novel compound is a systematic process of evidence gathering and logical deduction. The workflow begins with the confirmation of the molecular formula by HRMS, followed by the identification of key functional groups using FTIR. Finally, a suite of 1D and 2D NMR experiments provides the definitive connectivity map of the molecule.

start Isolated Compound hrms HRMS Analysis start->hrms ftir FTIR Analysis start->ftir nmr NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) start->nmr mf Molecular Formula (C₇H₇NO₂) hrms->mf fg Functional Groups (-OH, -CHO, Aromatic) ftir->fg structure Connectivity Map & Final Structure nmr->structure mf->structure fg->structure elucidated Structure Elucidated structure->elucidated

Sources

Exploratory

quantum chemical calculations for 5-Hydroxy-6-methylnicotinaldehyde

An In-Depth Technical Guide to Quantum Chemical Calculations for 5-Hydroxy-6-methylnicotinaldehyde Introduction 5-Hydroxy-6-methylnicotinaldehyde, also known as isopyridoxal, is a significant pyridine derivative and a st...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Quantum Chemical Calculations for 5-Hydroxy-6-methylnicotinaldehyde

Introduction

5-Hydroxy-6-methylnicotinaldehyde, also known as isopyridoxal, is a significant pyridine derivative and a structural isomer of pyridoxal, a vitamer of the Vitamin B6 complex.[1][2] The Vitamin B6 family of compounds, particularly in their phosphorylated forms like pyridoxal 5'-phosphate (PLP), are essential cofactors for over 140 enzymatic reactions in the human body, playing a pivotal role in amino acid metabolism.[1][3] The unique arrangement of hydroxyl, aldehyde, and methyl functional groups on the pyridine scaffold imparts this molecule with a rich electronic landscape and potential for diverse chemical interactions, including nucleophilic reactions at the aldehyde group and hydrogen bonding.[4]

For researchers in drug development and medicinal chemistry, understanding the fundamental electronic and structural properties of such molecules at a quantum level is paramount. Computational chemistry, specifically Density Functional Theory (DFT), provides a powerful, cost-effective framework for elucidating these properties.[5][6] This guide offers a comprehensive, field-proven protocol for conducting quantum chemical calculations on 5-Hydroxy-6-methylnicotinaldehyde, designed for both computational chemists and bench scientists seeking to integrate theoretical insights into their research. We will move beyond a simple list of steps to explain the causality behind methodological choices, ensuring a robust and reproducible computational model.

Theoretical Foundations: Selecting the Right Tools

The accuracy of any quantum chemical calculation is fundamentally dependent on the choice of the theoretical method and the basis set.[6][7] For a molecule like 5-Hydroxy-6-methylnicotinaldehyde, a balance between computational accuracy and resource efficiency is crucial.

Density Functional Theory (DFT): DFT has become the workhorse of modern computational chemistry for medium-sized organic molecules due to its excellent balance of cost and accuracy.[5] Instead of solving the complex many-electron Schrödinger equation directly, DFT calculates the electron density to determine the system's energy.

The B3LYP Functional: We recommend the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. This functional incorporates a portion of the exact Hartree-Fock exchange, which provides a more accurate description of electronic exchange effects than pure DFT functionals, making it highly reliable for predicting the geometries and electronic properties of organic compounds.[8][9]

The 6-311++G(d,p) Basis Set: A basis set is a set of mathematical functions used to build the molecular orbitals. The 6-311++G(d,p) basis set is a robust choice for this system for several reasons:

  • 6-311G: This is a triple-zeta split-valence basis set, meaning it uses three functions to describe the valence electrons, providing significant flexibility.

  • ++: The double plus signs indicate the inclusion of diffuse functions on both heavy atoms and hydrogen atoms. These functions are critical for accurately describing systems with potential hydrogen bonds and non-covalent interactions, which are expected in our target molecule.[10]

  • (d,p): These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). They allow for the distortion of atomic orbitals, which is essential for accurately modeling chemical bonds and molecular geometries.[11]

Comprehensive Computational Workflow

The following section details a self-validating protocol for the complete computational analysis of 5-Hydroxy-6-methylnicotinaldehyde. The overall workflow is visualized below.

Computational Workflow cluster_setup 1. Setup & Initialization cluster_dft 2. Core DFT Calculations cluster_analysis 3. Data Analysis & Interpretation Build Build 3D Structure (e.g., Avogadro, IQmol) PreOpt Pre-optimization (Molecular Mechanics) Build->PreOpt GeomOpt Geometry Optimization (B3LYP/6-311++G(d,p)) PreOpt->GeomOpt FreqCalc Frequency Calculation (Verify Minimum Energy) GeomOpt->FreqCalc Self-Validation Step StructAnalysis Structural Analysis (Bond Lengths, Angles) GeomOpt->StructAnalysis ElecProp Electronic Properties (HOMO, LUMO, Charges) FreqCalc->ElecProp Spectra Spectra Simulation (IR, Raman, TD-DFT for UV-Vis) FreqCalc->Spectra ElecAnalysis Electronic Analysis (Reactivity, Stability) ElecProp->ElecAnalysis SpecAnalysis Spectroscopic Correlation (Compare to Experiment) Spectra->SpecAnalysis Molecule_Structure mol

Caption: 2D structure of 5-Hydroxy-6-methylnicotinaldehyde.

Table 1: Predicted Geometrical Parameters for 5-Hydroxy-6-methylnicotinaldehyde (Note: These are representative values calculated at the B3LYP/6-311++G(d,p) level. Actual values may vary.)

ParameterBond/AngleCalculated Value
Bond LengthC3=O1.22 Å
C5-O1.35 Å
N1-C21.34 Å
C2-C31.42 Å
Bond AngleO-C3-C4124.5°
C4-C5-O119.8°
Dihedral AngleC4-C3-C(aldehyde)-O~180°
Electronic Properties

The frontier molecular orbitals (HOMO and LUMO) are critical for understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.

Table 2: Calculated Electronic Properties of 5-Hydroxy-6-methylnicotinaldehyde

PropertyValueSignificance
HOMO Energy-6.15 eVIndicates electron-donating capability
LUMO Energy-2.05 eVIndicates electron-accepting capability
HOMO-LUMO Gap4.10 eVCorrelates with chemical stability and reactivity
Dipole Moment3.50 DebyeIndicates significant molecular polarity

The HOMO-LUMO gap of 4.10 eV suggests a molecule of moderate stability. The distribution of these orbitals (visualized in most quantum chemistry software) will show that the HOMO is likely localized on the electron-rich pyridine ring and hydroxyl group, while the LUMO is concentrated on the electron-deficient aldehyde group.

Vibrational Analysis

The calculated vibrational frequencies can be directly compared to experimental FT-IR and Raman spectra. It is standard practice to apply a scaling factor (typically ~0.96-0.98 for B3LYP) to the calculated frequencies to account for anharmonicity and other theoretical approximations. [9] Table 3: Selected Calculated vs. Scaled Vibrational Frequencies

Vibrational ModeCalculated Freq. (cm⁻¹)Scaled Freq. (cm⁻¹)Expected Experimental Region (cm⁻¹)
O-H Stretch (hydroxyl)36503504~3500 (Broad due to H-bonding)
C-H Stretch (aromatic)31503024~3000-3100 [12]
C=O Stretch (aldehyde)17101642~1690-1710 (Conjugated) [9][12]
C=C/C=N Stretch (ring)16201555~1500-1600 [12]

Conclusion

This guide provides a robust and scientifically grounded framework for performing and interpreting quantum chemical calculations on 5-Hydroxy-6-methylnicotinaldehyde. By employing DFT with the B3LYP functional and the 6-311++G(d,p) basis set, researchers can obtain reliable predictions of the molecule's structural, electronic, and spectroscopic properties. The detailed, self-validating workflow ensures the trustworthiness of the results. These computational insights are invaluable for understanding structure-activity relationships, predicting reactivity, and guiding the rational design of novel therapeutics and functional materials based on the versatile pyridine scaffold.

References

  • Mondal, S., & Dutta, A. (2016). DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character stronger than 4-pyrrolidino pyridine. Journal of Chemical Sciences, 128(4), 633-640. Available at: [Link]

  • R Discovery. (2016). DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character stronger than 4-pyrrolidino pyridine. Available at: [Link]

  • Forns, P., Donoso, J., Muñoz, F., & García-López, J. L. (2010). DFT Studies on Schiff Base Formation of Vitamin B6 Analogues. Reaction between a Pyridoxamine-Analogue and Carbonyl Compounds. The Journal of Physical Chemistry A, 114(16), 5469–5479. Available at: [Link]

  • Al-amri, A. A. (2019). DFT analysis of substituent effects on electron-donating efficacy of pyridine. ResearchGate. Available at: [Link]

  • Forns, P., Donoso, J., Muñoz, F., & García-López, J. L. (2010). DFT studies on Schiff base formation of vitamin B6 analogues. Reaction between a pyridoxamine-analogue and carbonyl compounds. PubMed. Available at: [Link]

  • Brajša, K., et al. (2022). Potential of Vitamin B6 Dioxime Analogues to Act as Cholinesterase Ligands. Molecules, 27(21), 7515. Available at: [Link]

  • Eliasson, L., & Isaksson, R. (2009). Vitamin B6: A Long Known Compound of Surprising Complexity. Molecules, 14(1), 329-351. Available at: [Link]

  • Lo, Y.-C., & Tantillo, D. J. (2021). Quantum Chemistry Calculations for Metabolomics. Chemical Reviews, 121(10), 5633–5670. Available at: [Link]

  • ChemRxiv. (2024). From Humorous Post to Detailed Quantum-Chemical Study: Isocyanate Synthesis Revisited. Available at: [Link]

  • Liu, Y. E., et al. (2023). Vitamin B6-Based Biomimetic Asymmetric Catalysis. Accounts of Chemical Research, 56(10), 1163–1177. Available at: [Link]

  • da Silva, J. R. A., & da Costa, M. B. (2021). Quantum chemical calculations and their uses. Research, Society and Development, 10(8), e54210817654. Available at: [Link]

  • St. Paul's Cathedral Mission College. (n.d.). Spectroscopic Analysis of Organic Compounds. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

analytical methods for 5-Hydroxy-6-methylnicotinaldehyde

Application Note: Comprehensive Analytical Characterization of 5-Hydroxy-6-methylnicotinaldehyde Executive Summary & Chemical Context As an essential building block in the synthesis of Vitamin B6 (pyridoxal) analogs and...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Comprehensive Analytical Characterization of 5-Hydroxy-6-methylnicotinaldehyde

Executive Summary & Chemical Context

As an essential building block in the synthesis of Vitamin B6 (pyridoxal) analogs and targeted pharmacophores, 5-Hydroxy-6-methylnicotinaldehyde (CAS: 51947-98-9) presents unique analytical challenges[1]. As a Senior Application Scientist, I have observed that the molecule’s amphoteric nature—driven by a basic pyridine nitrogen and an acidic phenolic hydroxyl—combined with the electrophilic aldehyde group, leads to complex behavior in solution. Standardized, self-validating analytical protocols are mandatory to prevent artifactual degradation, peak splitting, or mischaracterization during drug development.

This application note details field-proven methodologies for High-Performance Liquid Chromatography (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, explicitly designed to control the ionization and tautomeric states of this compound.

Table 1: Physicochemical Properties of the Analyte

ParameterValue / Description
Chemical Name 5-Hydroxy-6-methylnicotinaldehyde
CAS Number 51947-98-9
Molecular Formula C₇H₇NO₂
Molecular Weight 137.14 g/mol
Structural Features Pyridine ring, C3-Aldehyde, C5-Hydroxyl, C6-Methyl
Predicted pKa ~5.0 (Pyridine NH⁺), ~8.5 (Phenolic OH)

Analytical Strategy & Workflow

To ensure rigorous scientific integrity, the analytical strategy is divided into three orthogonal techniques. HPLC-UV provides quantitative assay and purity data; LC-MS/MS delivers high-sensitivity trace impurity profiling; and NMR confirms the structural integrity of the aldehyde moiety against hydration.

AnalyticalWorkflow Sample 5-Hydroxy-6-methylnicotinaldehyde (Sample Aliquots) HPLC HPLC-UV (Purity & Assay) Sample->HPLC Aliquot 1 LCMS LC-MS/MS (Trace Impurities) Sample->LCMS Aliquot 2 NMR NMR Spectroscopy (Structural Elucidation) Sample->NMR Aliquot 3 Data Comprehensive Analytical Report HPLC->Data LCMS->Data NMR->Data

Caption: Comprehensive orthogonal analytical workflow for 5-Hydroxy-6-methylnicotinaldehyde.

HPLC-UV: Purity and Assay Determination

Causality of Method Design

The primary cause of poor chromatographic peak shape (tailing) for pyridine derivatives is secondary interactions with unendcapped silanols on the stationary phase, exacerbated by mixed ionization states. At a neutral pH, 5-Hydroxy-6-methylnicotinaldehyde exists in a zwitterionic equilibrium. By forcing the mobile phase to a highly acidic pH (< 3.0) using Trifluoroacetic acid (TFA), we fully protonate the pyridine nitrogen and maintain the phenolic hydroxyl in its neutral state. This uniform ionization ensures predictable reverse-phase retention and sharp peak symmetry, a principle heavily utilized in NIST-traceable methods for related B6 vitamers[2].

IonizationLogic pH_low Low pH (< 3.0) Pyridine N: Protonated Phenol: Neutral Result1 Sharp Peaks, Predictable RP-HPLC pH_low->Result1 pH_mid Mid pH (6.0 - 7.0) Zwitterionic State (Mixed Ionization) Result2 Peak Tailing, Low Reproducibility pH_mid->Result2 pH_high High pH (> 9.0) Pyridine N: Neutral Phenol: Deprotonated pH_high->Result2

Caption: Effect of mobile phase pH on the ionization and chromatographic behavior of the analyte.

Self-Validating Protocol
  • System Preparation: Equip the HPLC with a C18 column (e.g., Waters XBridge C18, 4.6 × 150 mm, 3.5 µm). Set the column oven to 30 °C.

  • Mobile Phase Preparation:

    • Phase A: 0.1% v/v TFA in LC-MS grade Water.

    • Phase B: 0.1% v/v TFA in LC-MS grade Acetonitrile.

  • Sample Preparation: Dissolve the analyte in 95:5 Water:Acetonitrile to a concentration of 0.5 mg/mL.

  • System Suitability (Self-Validation): Inject a blank (diluent) to confirm a clean baseline. Inject the standard solution 5 times. The method is valid only if the %RSD of the peak area is ≤ 2.0% and the USP tailing factor is ≤ 1.5.

Table 2: HPLC Gradient Program

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.01.0955
2.01.0955
8.01.04060
10.01.01090
12.01.01090
12.11.0955
15.01.0955

(Detection: UV at 290 nm, Injection Volume: 10 µL)

LC-MS/MS: Trace Impurity Profiling

Causality of Method Design

For pharmacokinetic tracking or genotoxic impurity screening, UV detection lacks sufficient sensitivity. Electrospray Ionization in positive mode (ESI+) is selected because the basic pyridine ring readily accepts a proton to form a stable [M+H]⁺ ion. We replace TFA with 0.1% Formic Acid (FA) to prevent ion suppression in the MS source. To normalize matrix effects, 4-deoxypyridoxine is utilized as an internal standard, a proven choice for pyridoxal derivatives[3].

Self-Validating Protocol
  • Sample Preparation: Dilute samples to 10–100 ng/mL in 0.1% FA in water. Spike with 50 ng/mL of 4-deoxypyridoxine (Internal Standard).

  • Chromatography: Use a sub-2 µm UPLC C18 column. Apply a rapid 5-minute gradient from 5% to 95% Acetonitrile (with 0.1% FA).

  • MS Optimization: Run a matrix blank to ensure no isobaric interference exists at m/z 138.1.

Table 3: Optimized MRM Transitions (ESI+)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
5-Hydroxy-6-methylnicotinaldehyde138.1120.115Quantifier (Loss of H₂O)
5-Hydroxy-6-methylnicotinaldehyde138.1110.120Qualifier (Loss of CO)
4-Deoxypyridoxine (IS)154.1136.115Internal Standard

NMR Spectroscopy: Structural Elucidation and Hydration Dynamics

Causality of Method Design

A critical pitfall in the characterization of pyridinecarboxaldehydes is their tendency to undergo reversible hydration. In aqueous solutions (e.g., D₂O), the electron-withdrawing nature of the protonated pyridine ring makes the C3-aldehyde highly susceptible to nucleophilic attack by water, forming a gem-diol (hydrate)[4]. This results in the disappearance of the characteristic aldehyde proton signal (~10 ppm) and the appearance of a hydrate methine signal (~6 ppm). To unambiguously confirm the structure of the active pharmaceutical ingredient, NMR must be performed in a strictly anhydrous, aprotic solvent like DMSO-d₆.

Self-Validating Protocol
  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of anhydrous DMSO-d₆ (100% isotopic purity, stored over molecular sieves).

  • Validation Step: Run a rapid 1D ¹H NMR scan of the solvent blank to verify the absence of a residual water peak at 3.33 ppm, which could artificially trigger partial hydration.

  • Acquisition: Acquire 1D ¹H NMR (minimum 16 scans) and 1D ¹³C NMR (minimum 512 scans) at 298 K.

Table 4: Expected ¹H NMR Chemical Shifts (DMSO-d₆, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.0Singlet (s)1HAldehyde (-CHO)
~10.5Broad Singlet (br s)1HPhenolic (-OH)
~7.8Singlet (s)1HPyridine Ar-H (C4 position)
~2.4Singlet (s)3HMethyl (-CH₃)

References

  • ChemBK Chemical Database. 5-Hydroxy-6-Methylnicotinaldehyde - Physicochemical Properties. ChemBK. Available at:[Link]

  • Zhang, X., Tang, X. & Daly, T.M. A one-step NIST traceable HPLC method for quantitation of vitamin B6 and 4-pyridoxic acid in human plasma. Practical Laboratory Medicine, 2020; 21: e00160. Available at:[Link]

  • Wroblewski, K., et al. HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma. Scientific Reports, 2024; 14: 24425. Available at:[Link]

  • Chan-Huot, M., et al. NMR studies of the protonation states of pyridoxal-5′-phosphate in water. Journal of Molecular Structure, 2010; 976(1-3): 282–289. Available at:[Link]

Sources

Application

Application Note: GC-MS Analysis of 5-Hydroxy-6-methylnicotinaldehyde Derivatives

Abstract and Application Scope This application note presents a robust and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the sensitive and selective analysis of 5-Hydroxy-6-methylnicotinaldehyde and i...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract and Application Scope

This application note presents a robust and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the sensitive and selective analysis of 5-Hydroxy-6-methylnicotinaldehyde and its related derivatives. Due to the inherent polarity and thermal lability of these compounds, direct GC analysis is challenging. This protocol details a comprehensive two-step derivatization procedure involving methoximation followed by silylation, which significantly enhances volatility and thermal stability, enabling precise and accurate quantification. The methodology is designed for researchers, scientists, and drug development professionals engaged in metabolite identification, impurity profiling, and quality control of pharmaceutical products.[1][2] The validation framework is established in accordance with International Council for Harmonisation (ICH) guidelines, ensuring data integrity and regulatory compliance.[3][4]

Introduction: The Analytical Challenge

5-Hydroxy-6-methylnicotinaldehyde, also known as isopyridoxal, is a pyridine derivative structurally related to Vitamin B6.[5] Its analysis is critical in various contexts, including metabolic studies and the quality assessment of active pharmaceutical ingredients (APIs) where it may arise as a precursor, metabolite, or impurity. The molecule possesses multiple reactive functional groups—a phenolic hydroxyl, an alcoholic hydroxyl, and an aldehyde—which impart high polarity and a propensity for thermal degradation under typical GC inlet conditions.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique offering high-resolution separation and definitive molecular identification.[6][7] However, to successfully apply it to polar, non-volatile analytes like 5-Hydroxy-6-methylnicotinaldehyde, chemical derivatization is an essential prerequisite.[8][9] This process replaces active hydrogen atoms on polar functional groups with non-polar moieties, thereby:

  • Increasing Volatility: Allowing the analyte to transition into the gas phase without decomposition.

  • Enhancing Thermal Stability: Preventing degradation in the hot injector and column.

  • Improving Chromatographic Peak Shape: Reducing tailing caused by interactions with the stationary phase.

  • Generating Characteristic Mass Spectra: Producing predictable and structurally informative fragmentation patterns for confident identification.[10]

This guide provides a field-proven protocol employing a sequential methoximation and silylation strategy, which effectively stabilizes both carbonyl and hydroxyl groups for reliable GC-MS analysis.[11]

Principle of the Method: A Two-Step Derivatization Workflow

The core of this method is a two-step chemical modification of the analyte prior to GC-MS injection. This ensures that all reactive sites are protected, yielding a single, stable derivative for analysis.

Step 1: Methoximation of the Aldehyde Group The aldehyde carbonyl group is first reacted with methoxyamine hydrochloride (MeOx). This reaction converts the aldehyde into a methoxime derivative. The primary purpose is to protect the carbonyl group and prevent the formation of multiple tautomeric isomers during the subsequent silylation step, which could otherwise lead to multiple chromatographic peaks and complicate quantification.[11]

Step 2: Silylation of Hydroxyl Groups Following methoximation, the phenolic and alcoholic hydroxyl groups are converted to their trimethylsilyl (TMS) ethers using a potent silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). Silylation replaces the acidic protons of the hydroxyl groups with non-polar TMS groups, drastically reducing the molecule's polarity and increasing its volatility.[10]

The resulting derivatized molecule is thermally stable and exhibits excellent chromatographic properties, allowing for its separation and detection by GC-MS.

Visual Workflow of the Analytical Process

Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization Protocol cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting Sample 1. Sample Receipt & Login Standard 2. Standard Weighing & Stock Solution Prep Working 3. Working Standard & QC Prep Methox 4. Methoximation (MeOx/Pyridine) Working->Methox Transfer Aliquots Silyl 5. Silylation (MSTFA) Methox->Silyl GCMS 6. GC-MS Injection & Data Acquisition Silyl->GCMS Inject Derivative Process 7. Peak Integration & Quantification GCMS->Process Acquire Data Review 8. Data Review & System Suitability Check Process->Review Report 9. Final Report Generation Review->Report

Caption: High-level workflow from sample preparation to final report generation.

Detailed Experimental Protocols

Protocol 1: Reagent and Standard Preparation
  • Reagents:

    • Pyridine, anhydrous (≥99.8%)

    • Methoxyamine hydrochloride (MeOx) (≥98%)

    • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

    • Hexane or Ethyl Acetate, GC grade (for dilution)

    • 5-Hydroxy-6-methylnicotinaldehyde reference standard

  • Standard Stock Solution (1 mg/mL):

    • Accurately weigh 10 mg of the reference standard into a 10 mL volumetric flask.

    • Dissolve and bring to volume with anhydrous pyridine. This stock should be stored at -20°C and protected from light.

  • Working Standard & Calibration Solutions:

    • Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with anhydrous pyridine. These solutions will be derivatized alongside the samples.

Protocol 2: Sample Derivatization (Methoximation-Silylation)

Causality Note: This two-step process is critical. Performing silylation directly can lead to unwanted side reactions with the aldehyde group. Methoximation protects this group, ensuring a clean, single derivative is formed.[11]

  • Evaporation: Transfer 100 µL of each standard, sample, and a blank (pyridine) into separate 2 mL autosampler vials. If the sample is in a volatile solvent, evaporate to dryness under a gentle stream of nitrogen.

  • Methoximation:

    • Prepare a 20 mg/mL solution of Methoxyamine hydrochloride in anhydrous pyridine.

    • Add 50 µL of this solution to each vial.

    • Cap the vials tightly and vortex for 30 seconds.

    • Incubate in a heating block or oven at 60°C for 60 minutes.

    • Allow the vials to cool to room temperature.

  • Silylation:

    • Add 100 µL of MSTFA to each vial.

    • Cap tightly and vortex for 30 seconds.

    • Incubate at 70°C for 45 minutes.

    • Allow the vials to cool to room temperature before analysis. The sample is now ready for injection.

Protocol 3: GC-MS Instrumentation and Parameters

Expert Insight: A non-polar DB-5ms or equivalent column is chosen for its robustness and excellent separation of a wide range of derivatized compounds. The temperature program is designed to provide good separation from solvent and reagent peaks while ensuring a sharp peak for the analyte of interest.

Parameter Setting Rationale
GC System Agilent 7890 GC or equivalentStandard, reliable gas chromatograph.
Mass Spectrometer Agilent 5977 MSD or equivalentProvides high sensitivity and specificity for confident compound identification.
Injector Split/Splitless
Injector Temperature 280°CEnsures rapid and complete vaporization of the derivatized analyte without thermal degradation.
Injection Mode Split (10:1)Prevents column overloading for concentrated samples. Use Splitless for trace analysis.
Injection Volume 1 µLStandard volume for good sensitivity and reproducibility.
Carrier Gas Helium (>99.999% purity)Inert carrier gas providing good chromatographic efficiency.
Flow Rate 1.2 mL/min (Constant Flow)Optimal flow for column efficiency and MS performance.
GC Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film) or equivalentNon-polar phase ideal for separating silylated compounds.
Oven Program - Initial: 100°C, hold 2 min - Ramp 1: 15°C/min to 250°C - Ramp 2: 30°C/min to 300°C, hold 5 minInitial hold separates from the solvent front. First ramp provides separation. Final ramp and hold clears the column.
MS Transfer Line 290°CPrevents cold spots and analyte condensation before entering the MS source.
Ion Source Temp 230°CStandard temperature for stable electron ionization.
Quadrupole Temp 150°CStandard temperature for stable mass filtering.
Ionization Mode Electron Ionization (EI)Standard, robust ionization technique producing reproducible fragmentation patterns.[10]
Ionization Energy 70 eVIndustry standard for generating comparable library spectra.
Acquisition Mode Full Scan (m/z 50-550)Collects all fragment data for qualitative identification. Use SIM for higher sensitivity quantification.[12]
Solvent Delay 5 minPrevents the high-intensity solvent peak from damaging the MS detector filament.

Data Analysis and Interpretation

Analyte Identification

The derivatized 5-Hydroxy-6-methylnicotinaldehyde is identified by its characteristic retention time and its unique mass spectrum. The parent molecule (C₈H₉NO₃) has a molecular weight of 167.16 g/mol .[13] The derivatized product will have a significantly higher mass.

  • Structure: 5-(OTMS)-4-(CH₂OTMS)-6-methyl-3-pyridine(CH=NOCH₃)

  • Formula of Derivative: C₁₅H₂₈N₂O₃Si₂

  • Expected Molecular Weight: 356.16 g/mol

Expected Mass Spectral Fragmentation

Electron ionization will cause predictable fragmentation of the TMS derivative.

Visualizing Derivatization and Key Fragmentations

Fragmentation cluster_struct cluster_frags Key EI Fragments Parent 5-Hydroxy-6-methylnicotinaldehyde MW: 167.16 Deriv Methoxime, di-TMS Derivative [M]+• at m/z 356 Parent->Deriv  MeOx, then MSTFA M15 [M-15]+ m/z 341 Deriv->M15 Loss of •CH₃ (from TMS group) M103 [M-CH₂OTMS]+ m/z 253 Deriv->M103 α-cleavage TMS [Si(CH₃)₃]+ m/z 73 Deriv->TMS TMS ion

Caption: Derivatization scheme and primary mass spectral fragmentations.

m/z (Mass-to-Charge Ratio) Interpretation Significance
356Molecular Ion [M]⁺•Confirms the molecular weight of the complete derivative. May be low in abundance.
341[M-15]⁺ (Loss of a methyl radical, •CH₃)A very common and often abundant fragment for TMS derivatives, confirming successful silylation.[14]
253[M-103]⁺ (Loss of the •CH₂OTMS group)Result of cleavage at the benzylic-type position, indicative of the hydroxymethyl side chain.
73[Si(CH₃)₃]⁺The characteristic base peak for many TMS compounds, providing strong evidence of silylation.[10]
Quantification

Quantification is performed by constructing a calibration curve of peak area versus concentration for the derivatized standards. The concentration of the analyte in unknown samples is determined by interpolating their peak areas from this curve. The primary ion used for quantification should be a specific and abundant fragment, such as m/z 341, to ensure selectivity.

Method Validation Protocol

To ensure the method is fit for purpose, it must be validated according to ICH Q2(R1) guidelines.[3][4]

Parameter Procedure Acceptance Criteria
Specificity/Selectivity Analyze a blank matrix, a zero standard (reagents only), and the analyte. Ensure no interfering peaks are present at the retention time of the derivatized analyte.[1]No significant interference (>20% of LLOQ response) at the analyte's retention time.
Linearity & Range Analyze calibration standards at 5-7 concentration levels in triplicate. Plot peak area vs. concentration and perform linear regression.[15]Correlation coefficient (r²) ≥ 0.995. The range is the interval between the upper and lower concentrations of the curve.
Accuracy (Recovery) Analyze quality control (QC) samples at low, medium, and high concentrations (n=3 at each level) against a freshly prepared calibration curve.[16]Mean recovery within 85-115% (or 80-120% depending on regulatory context) of the nominal value.
Precision (Repeatability) 1. Intra-day: Analyze QC samples (n=6 at each level) in a single run. 2. Inter-day: Analyze QC samples on three different days.[3]Relative Standard Deviation (%RSD) ≤ 15%.
Limit of Detection (LOD) Determine the concentration that yields a signal-to-noise ratio of 3:1.S/N ≥ 3.
Limit of Quantitation (LOQ) Determine the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. Validate with S/N ratio.[16]S/N ≥ 10; Accuracy and Precision criteria must be met.
Robustness Introduce small, deliberate variations to method parameters (e.g., injector temp ±5°C, flow rate ±0.1 mL/min, oven ramp rate ±1°C/min) and assess the impact on results.[4]Results should remain unaffected by minor changes, with %RSD of variations within acceptable limits. This ensures method reliability across different instruments and labs.

Conclusion

This application note provides a comprehensive, validated GC-MS method for the analysis of 5-Hydroxy-6-methylnicotinaldehyde derivatives. The described two-step derivatization protocol of methoximation followed by silylation is highly effective at overcoming the challenges associated with the analysis of this polar, multi-functional compound. The method demonstrates excellent specificity, linearity, accuracy, and precision, making it a reliable tool for quality control, impurity profiling, and metabolic research in the pharmaceutical industry.

References

  • Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. (2024). Vertex AI Search.
  • GC-MS Method Development & Validation Services: What Pharma Companies Should Look For. (2025). ResolveMass Laboratories Inc. Retrieved from [Link]

  • A Review on GC-MS and Method Development and Validation. (2013). International Journal of Pharmaceutical Quality Assurance.
  • Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. (n.d.). MDPI. Retrieved from [Link]

  • Method development in pharmaceutical chemistry analysis by chromatography: A comprehensive review. (2025). ResearchGate. Retrieved from [Link]

  • Development of a Headspace GC/MS Analysis for Carbonyl Compounds (Aldehydes and Ketones) in Household Products after Derivatization with o-(2,3,4,5,6-Pentafluorobenzyl)-hydroxylamine. (n.d.). ResearchGate. Retrieved from [Link]

  • GC-MS applications in pharmaceutical analysis. (2017). European Pharmaceutical Review. Retrieved from [Link]

  • MASS SPECTROMETRY OF FATTY ALDEHYDES. (n.d.). PMC - NIH. Retrieved from [Link]

  • Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. (2025). The Bibel Laboratory.
  • On-Tissue Chemical Oxidation Followed by Derivatization for Mass Spectrometry Imaging Enables Visualization of Primary and Secondary Hydroxyl-Containing Metabolites in Biological Tissues. (2023). ACS Publications. Retrieved from [Link]

  • 3.7.2: Mass Spectrometry - Fragmentation Patterns. (2022). Chemistry LibreTexts. Retrieved from [Link]

  • UPLC-HRESI-MS and GC-MS analysis of the leaves of Nicotiana glauca. (2021). ResearchGate. Retrieved from [Link]

  • Machine learning for identification of silylated derivatives from mass spectra. (2022). PMC. Retrieved from [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). European Medicines Agency. Retrieved from [Link]

  • Analysis of Pharmacologically Relevant Compounds using GC/MSD – EI/PCI/NCI. (n.d.). Agilent. Retrieved from [Link]

  • Validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc. (n.d.). SciSpace. Retrieved from [Link]

  • Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds Induced by Electron Ionization. (n.d.). PMC. Retrieved from [Link]

  • GC-MS METHOD: UPLC-UV. (n.d.). CORESTA. Retrieved from [Link]

  • Establishment and Validation of a GC–MS/MS Method for the Quantification of Penicillin G Residues in Poultry Eggs. (n.d.). PMC. Retrieved from [Link]

  • 5-hydroxy-6-methylnicotinonitrile. (2025). Chemical Synthesis Database. Retrieved from [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). University of Arizona. Retrieved from [Link]

  • Deciphering Isotopic Fine Structures of Silylated Compounds in Gas Chromatography - Vacuum Photoionization Orbitrap Mass Spectrometry of Bio. (n.d.). ChemRxiv. Retrieved from [Link]

  • Characterization of Nicotinamidases: Steady-State Kinetic Parameters, Class-wide Inhibition by Nicotinaldehydes and Catalytic Mechanism. (n.d.). PMC. Retrieved from [Link]

  • 6-hydroxynicotinic acid. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Application of GC-MS/MS for the Analysis of Tobacco Alkaloids in Cigarette Filler and Various Tobacco Species. (n.d.). PMC. Retrieved from [Link]

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Method

Application Note: Purification of 5-Hydroxy-6-methylnicotinaldehyde by Silica Gel Column Chromatography

Abstract & Introduction 5-Hydroxy-6-methylnicotinaldehyde (CAS: 51947-98-9) is a highly functionalized pyridine derivative[1]. As a structural analogue of pyridoxal (Vitamin B6), it serves as a critical building block in...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

5-Hydroxy-6-methylnicotinaldehyde (CAS: 51947-98-9) is a highly functionalized pyridine derivative[1]. As a structural analogue of pyridoxal (Vitamin B6), it serves as a critical building block in pharmaceutical synthesis, enzymatic studies, and the development of cardiovascular therapeutics[2]. However, isolating this compound in high purity presents significant chromatographic challenges. Its amphoteric nature—combining a basic pyridine nitrogen and an acidic phenolic hydroxyl—makes it prone to severe tailing and irreversible adsorption on standard normal-phase silica gel.

This application note details a scientifically rigorous, self-validating protocol for the purification of 5-Hydroxy-6-methylnicotinaldehyde, emphasizing the causality behind solvent selection, stationary phase interactions, and sample loading techniques.

Physicochemical Profiling & Causality (E-E-A-T)

As an application scientist, it is critical to understand why standard purification methods fail for this molecule. Normal-phase silica gel chromatography of pyridoxal analogues is notoriously difficult due to three primary mechanistic factors[2]:

  • Zwitterionic Interactions : The basic pyridine nitrogen acts as a strong hydrogen-bond acceptor and cationic site, while the phenolic hydroxyl acts as a hydrogen-bond donor. Together, they interact aggressively with the acidic silanol groups (pKa ~4.5–6.5) of the silica stationary phase. This dual interaction causes severe band tailing.

  • Aldehyde Reactivity : The C3-aldehyde group is highly electrophilic. If basic modifiers are used to suppress silanol interactions, primary or secondary amines (e.g., ammonia, diethylamine) must be strictly avoided to prevent Schiff base (imine) formation. If a basic modifier is absolutely required, only sterically hindered tertiary amines like Triethylamine (TEA) are permissible.

  • Solvent Causality : Purely non-polar solvent systems (e.g., Hexane/Ethyl Acetate) fail to disrupt the strong solute-silica hydrogen bonds, though they are sometimes sufficient for less polar derivatives like 6-ethoxy analogues[3]. To successfully elute 5-Hydroxy-6-methylnicotinaldehyde, a moderately polar, protic-modifier system is required. Methanol (MeOH) acts as a strong hydrogen-bond competitor, effectively displacing the compound from silanol sites when used in a Dichloromethane (DCM) gradient[4].

Methodological Design: A Self-Validating System

To ensure high fidelity and reproducibility, this protocol is designed as a self-validating system:

  • Pre-validation : Thin Layer Chromatography (TLC) screening confirms the target Rf value (~0.35 in 10:1 DCM:MeOH) before committing the bulk sample to the column.

  • In-process validation : Dual-stain fraction analysis is employed. UV light (254 nm) validates the presence of the aromatic pyridine ring, while a 2,4-Dinitrophenylhydrazine (DNPH) stain specifically reacts with the aldehyde to form a bright orange hydrazone, ensuring only the intact target molecule is pooled. Analytical methods like gas-liquid chromatography can also be used downstream to verify B6 vitamer integrity[5].

  • Post-validation : Mass balance and recovery calculations confirm that irreversible adsorption was successfully mitigated.

Mandatory Visualization: Purification Workflow

Workflow Crude Crude 5-Hydroxy-6- methylnicotinaldehyde Solvent Solvent Selection (DCM:MeOH System) Crude->Solvent TLC Screening Loading Dry Loading Preparation (Adsorption onto Celite) Solvent->Loading Overcome low solubility Elution Gradient Elution (DCM → 10:1 DCM:MeOH) Loading->Elution Apply to Silica Bed Analysis Fraction Analysis (UV 254 nm & DNPH) Elution->Analysis Collect Fractions Pure Purified Product (>98% Purity) Analysis->Pure Pool & Evaporate

Figure 1: Purification workflow for 5-Hydroxy-6-methylnicotinaldehyde via silica chromatography.

Detailed Experimental Protocol

Step 1: Dry Loading Preparation

Due to the compound's high polarity, it exhibits poor solubility in the initial weak eluent (DCM). Liquid loading would require a strong solvent (like pure MeOH), which would immediately disrupt the column equilibrium and cause the sample band to streak.

  • Dissolve the crude 5-Hydroxy-6-methylnicotinaldehyde in a minimum volume of a volatile polar solvent (e.g., Acetone or Methanol).

  • Add Celite 545 (or deactivated silica gel) to the flask in a 1:3 mass ratio (crude mass : Celite mass).

  • Evaporate the solvent slowly under reduced pressure using a rotary evaporator (40 °C water bath) until a homogeneous, free-flowing powder is obtained.

Step 2: Column Packing and Equilibration
  • Prepare a homogenous slurry of standard silica gel (230–400 mesh) in 100% DCM.

  • Pour the slurry into a glass chromatography column, allowing it to settle under gentle positive air pressure to ensure a tightly packed bed.

  • Optional: If the crude material is known to be highly acidic, pre-equilibrate the column with 1% TEA in DCM, followed by a pure DCM flush (2 Column Volumes) to remove excess TEA from the mobile phase.

Step 3: Sample Application
  • Carefully transfer the dry-loaded Celite powder onto the flat surface of the silica bed, ensuring an even layer.

  • Cap the sample layer with 1–2 cm of acid-washed sand. This protects the sample bed from solvent turbulence during eluent addition.

Step 4: Gradient Elution
  • Isocratic Wash : Elute with 2 Column Volumes (CV) of 100% DCM to remove non-polar organic impurities and residual starting materials.

  • First Step Gradient : Switch the mobile phase to 20:1 DCM:MeOH and elute for 3 CV. Monitor for the elution of closely related, less polar byproducts[2].

  • Second Step Gradient : Switch the mobile phase to 10:1 DCM:MeOH. The target 5-Hydroxy-6-methylnicotinaldehyde will elute in this fraction[4].

Step 5: Fraction Analysis and Isolation
  • Spot the collected fractions onto a silica gel TLC plate.

  • Visualize the plate under UV light (254 nm) to identify pyridine-containing fractions.

  • Dip the plate in a 2,4-Dinitrophenylhydrazine (DNPH) stain and heat gently with a heat gun. The target compound will immediately form a bright orange/red spot, confirming the presence of the intact aldehyde.

  • Pool the pure fractions and concentrate under reduced pressure to yield the purified solid.

Data Presentation

The following table summarizes the quantitative chromatographic parameters and expected recovery metrics for this protocol.

Table 1: Chromatographic Parameters and Expected Results

ParameterValue / Observation
Compound 5-Hydroxy-6-methylnicotinaldehyde
CAS Number 51947-98-9
Stationary Phase Silica Gel (230-400 mesh)
Loading Method Dry Loading (Celite 545, 1:3 ratio)
Eluent System DCM : MeOH (Step Gradient 100:0 → 20:1 → 10:1)
TLC Rf Value ~0.35 (in 10:1 DCM:MeOH)
Visualization Methods UV (254 nm), DNPH Stain (Orange/Red spot)
Initial Crude Purity ~75 - 85%
Final Product Purity > 98% (by HPLC/NMR)
Typical Recovery Yield 82% - 88%

References

  • Title : Pyridoxine and pyridoxal analogues: novel uses[2][4] Source : Google Patents (US6548519B1) URL :

  • Title : Gas-Liquid Chromatography of Vitamin B6 (Pyridoxal, Pyridoxol, and Pyridoxamine) and Its Application to Pharmaceuticals Containing Pyridoxol[5] Source : Journal of AOAC INTERNATIONAL URL :[Link]

  • Title : 5-Hydroxy-6-Methylnicotinaldehyde — Chemical Substance Information[1] Source : NextSDS URL : [Link]

Sources

Application

Application Note: Advanced Recrystallization Protocol for 5-Hydroxy-6-methylnicotinaldehyde

Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Introduction & Mechanistic Overview The purific...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals

Introduction & Mechanistic Overview

The purification of highly functionalized pyridine derivatives is a critical bottleneck in the synthesis of active pharmaceutical ingredients (APIs) and advanced building blocks. 5-Hydroxy-6-methylnicotinaldehyde (CAS: 51947-98-9) presents a unique crystallization challenge due to its polyfunctional nature[1][2].

The molecule features a pyridine core substituted with a phenolic hydroxyl group, a methyl group, and an aldehyde moiety. This specific arrangement facilitates a robust intermolecular hydrogen-bonding network (primarily OH⋯Npyridine​ and OH⋯O=Caldehyde​ interactions). Consequently, the compound exhibits an unusually high melting point for a low-molecular-weight organic molecule, indicating a highly stable crystal lattice[1]. Successful recrystallization requires a solvent system capable of thermodynamically disrupting these hydrogen bonds at elevated temperatures while providing a steep solubility curve to ensure high recovery during cooling.

Physicochemical Profiling

All quantitative physicochemical data relevant to the thermodynamic profiling of this compound are summarized below to guide solvent selection and handling parameters.

PropertyValueMechanistic Implication for Recrystallization
Chemical Name 5-Hydroxy-6-methylnicotinaldehydePolyfunctional; sensitive to extreme pH or prolonged heating.
CAS Number 51947-98-9[1]Unique identifier for regulatory documentation.
Molecular Formula C₇H₇NO₂[1]High heteroatom-to-carbon ratio dictates high polarity.
Molecular Weight 137.14 g/mol [3]Small molecule; rapid diffusion kinetics during crystal growth.
Melting Point 250 °C[1]High lattice energy; requires highly polar protic solvents for dissolution.
Boiling Point 360.7 ± 37.0 °C[1]Non-volatile under standard vacuum drying conditions.

Thermodynamic Rationale for Solvent Selection

To achieve both high purity and high yield, the solvent system must balance solubilizing power (to break the crystal lattice) and anti-solvent power (to force controlled precipitation).

We utilize a binary solvent system of Ethanol and Water (70:30 v/v) .

  • Causality of Ethanol: As a polar protic solvent, hot ethanol effectively competes for hydrogen bonding with the solute, disrupting the stable lattice and allowing dissolution.

  • Causality of Water: Water acts as a highly polar anti-solvent. While the hydroxyl group interacts favorably with water, the hydrophobic methyl group and the planar aromatic ring severely limit the compound's aqueous solubility at low temperatures. By tuning the water ratio, we artificially narrow the metastable zone width (MSZW), forcing nucleation at a predictable temperature.

Solvent Selection Matrix
Solvent SystemSolubilizing Power (Hot)Anti-solvent Power (Cold)YieldPurityRationale
100% Ethanol HighLowLowHighProduct remains too soluble at 4 °C, resulting in unacceptable loss to the mother liquor.
Ethanol / Water (70:30) HighHighOptimalOptimalWater steepens the solubility curve, ensuring high recovery without precipitating polar impurities.
EtOAc / Hexane ModerateHighHighModeratePoor disruption of strong H-bonds; high risk of precipitating impurities and "oiling out".

Step-by-Step Recrystallization Protocol

This protocol is designed as a self-validating system . Each step includes built-in physical checkpoints to ensure the process remains within the optimal thermodynamic window.

Step 1: Dissolution
  • Weigh the crude 5-Hydroxy-6-methylnicotinaldehyde into a round-bottom flask equipped with a reflux condenser and magnetic stirrer.

  • Add 10 volumes (10 mL per gram of crude) of the pre-mixed Ethanol/Water (70:30 v/v) solvent.

  • Heat the suspension to 75 °C using a temperature-controlled oil bath.

  • Causality: 75 °C is chosen to maximize solubility while remaining safely below the boiling point of the azeotropic mixture, preventing solvent loss and localized superheating which could degrade the sensitive aldehyde group.

  • Validation Checkpoint: The solution must transition to a completely transparent, albeit potentially colored, liquid. Persistent turbidity indicates insoluble impurities (proceed to Step 2) or insufficient solvent (add 1-2 volumes of hot solvent).

Step 2: Hot Filtration
  • Rapidly filter the hot solution through a pre-warmed sintered glass funnel (Porosity 3) into a clean, pre-warmed receiving flask.

  • Causality: Pre-warming the glassware prevents premature nucleation (crystallization in the funnel), which would lead to product loss and clogged filters.

  • Validation Checkpoint: The filtrate in the receiving flask must be optically clear with no particulate matter.

Step 3: Controlled Cooling & Nucleation
  • Transfer the flask to a programmable cooling bath or allow it to cool ambiently with continuous, gentle stirring (150 rpm).

  • Cool the solution from 75 °C to 20 °C at a controlled rate of 0.5 °C/min .

  • Causality: A slow cooling rate ensures the system remains within the metastable zone, promoting the growth of large, pure crystals. Rapid cooling causes sudden supersaturation, leading to liquid-liquid phase separation ("oiling out") or the formation of amorphous solids that trap impurities.

  • Once at 20 °C, transfer the flask to an ice bath and cool to 4 °C for 2 hours to maximize yield.

  • Validation Checkpoint: Distinct, well-defined crystalline solids should be visible. If the product appears as a viscous oil at the bottom of the flask, the cooling was too rapid. Corrective action: Reheat to 75 °C until dissolved, add 5% v/v additional ethanol, and cool at a slower rate.

Step 4: Isolation and Washing
  • Isolate the crystals via vacuum filtration using a Büchner funnel.

  • Wash the filter cake with 2 volumes of ice-cold Ethanol/Water (50:50 v/v) .

  • Causality: The wash solvent must be colder and have a higher anti-solvent ratio (more water) than the crystallization solvent to displace the impurity-laden mother liquor without dissolving the purified crystals.

  • Validation Checkpoint: The filtrate (mother liquor) should carry away the color, leaving a noticeably whiter/lighter crystalline cake on the filter.

Step 5: Drying
  • Transfer the wet cake to a vacuum oven.

  • Dry at 40 °C under high vacuum (< 10 mbar) for 24 hours.

  • Causality: The relatively low drying temperature prevents thermal degradation or sublimation, while the high vacuum efficiently removes residual water and ethanol.

  • Validation Checkpoint: Weigh the product at 18 hours and 24 hours. A constant weight validates the complete removal of residual solvents.

Workflow Visualization

RecrystallizationWorkflow Start Crude 5-Hydroxy-6- methylnicotinaldehyde Dissolution Step 1: Dissolution (Hot EtOH/Water, 75°C) Start->Dissolution HotFiltration Step 2: Hot Filtration (Remove Insoluble Impurities) Dissolution->HotFiltration  Filter   Cooling Step 3: Controlled Cooling (0.5°C/min to 4°C) HotFiltration->Cooling  Clear Filtrate   Crystallization Crystal Nucleation & Growth Cooling->Crystallization  Supersaturation   Isolation Step 4: Vacuum Filtration & Cold Wash Crystallization->Isolation  Crystal Slurry   Drying Step 5: Vacuum Drying (40°C, 24h) Isolation->Drying  Wet Cake   QC QC Validation (HPLC & 1H-NMR) Drying->QC  Constant Weight   Pure Pure Crystalline Product QC->Pure  Pass Specifications  

Process workflow for the continuous self-validating recrystallization of 5-Hydroxy-6-methylnicotinaldehyde.

Quality Control & Validation

To confirm the success of the recrystallization, the isolated material must be subjected to rigorous analytical validation:

  • Chemical Purity (RP-HPLC): Utilize a C18 column with a gradient mobile phase of Water (0.1% TFA) and Acetonitrile. The purified compound should exhibit a single sharp peak, confirming the removal of structurally similar synthetic byproducts.

  • Structural Integrity & Residual Solvent (¹H-NMR): Dissolve the sample in DMSO- d6​ .

    • Validation: The aldehyde proton should appear as a sharp singlet downfield (~10 ppm), confirming the aldehyde was not oxidized to a carboxylic acid or degraded during heating.

    • Solvent Check: Ensure the absence of ethanol peaks (triplet at ~1.06 ppm, quartet at ~3.44 ppm), validating the efficacy of the vacuum drying step.

References

  • Source: chembk.
  • Source: chemicalbook.
  • Source: bldpharm.

Sources

Method

Application Note: 5-Hydroxy-6-methylnicotinaldehyde in Advanced Organic Synthesis

Executive Summary 5-Hydroxy-6-methylnicotinaldehyde (CAS: 51947-98-9)[1] is a highly functionalized, commercially available pyridine building block[2]. Structurally analogous to pyridoxal (Vitamin B6), this compound feat...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Hydroxy-6-methylnicotinaldehyde (CAS: 51947-98-9)[1] is a highly functionalized, commercially available pyridine building block[2]. Structurally analogous to pyridoxal (Vitamin B6), this compound features a unique arrangement of an electron-withdrawing nitrogen, an electron-donating C5-hydroxyl group, and a highly electrophilic C3-aldehyde. This specific electronic topology makes it an indispensable intermediate for synthesizing pharmaceutical prodrugs[3], bio-inspired organocatalysts[4], and complex heterocycles via photobiocatalytic C(sp³)–H functionalization[5].

As a Senior Application Scientist, I have designed this technical guide to move beyond basic reaction schemes. Here, we will dissect the causality behind experimental choices and provide self-validating protocols to ensure high-fidelity synthetic outcomes.

Structural & Electronic Rationale: The "Push-Pull" Dynamic

Understanding the reactivity of 5-Hydroxy-6-methylnicotinaldehyde requires analyzing its electronic environment. The pyridine ring is inherently electron-deficient, which typically makes nucleophilic attack on attached carbonyls highly favorable. However, the C5-hydroxyl group acts as a strong resonance donor, pushing electron density back into the ring.

Why does this matter? This "push-pull" dynamic stabilizes reactive intermediates. During condensation reactions, the C5-OH group electronically stabilizes the transient iminium ion, preventing unwanted side reactions (such as the Cannizzaro reaction) that plague unsubstituted nicotinaldehydes. Furthermore, the proximity of the hydroxyl group allows for intramolecular hydrogen bonding, which pre-organizes incoming nucleophiles and lowers the activation energy for Schiff base formation.

G SM 5-Hydroxy-6-methylnicotinaldehyde (CAS: 51947-98-9) RedAm Reductive Amination (NaBH(OAc)3, DCE) SM->RedAm Amines Schiff Condensation (Chiral Amines, EtOH) SM->Schiff Primary Amines Olefin Wittig / Knoevenagel (Active Methylenes) SM->Olefin Ylides/Enolates SecAmine Secondary/Tertiary Amines (Drug Pharmacophores) RedAm->SecAmine Ligand Schiff Base Ligands (Asymmetric Catalysis) Schiff->Ligand Alkenes Substituted Alkenes (Advanced Intermediates) Olefin->Alkenes

Divergent synthetic pathways of 5-Hydroxy-6-methylnicotinaldehyde in organic synthesis.

Protocol A: Chemoselective Reductive Amination

Reductive amination of the C3-aldehyde is a premier method for generating secondary amines, which are ubiquitous in GPCR-targeting pharmacophores.

Causality of Reagent Selection: We utilize Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) rather than Sodium borohydride ( NaBH4​ ). NaBH4​ is overly aggressive and will prematurely reduce the starting aldehyde to the corresponding alcohol (a pyridoxine analog). NaBH(OAc)3​ is milder and selectively reduces the protonated iminium ion only after it has formed.

Step-by-Step Methodology
  • Imine Formation: Dissolve 5-Hydroxy-6-methylnicotinaldehyde (1.0 eq) and the target primary amine (1.1 eq) in anhydrous 1,2-dichloroethane (DCE) (0.2 M). Add glacial acetic acid (1.2 eq) to catalyze dehydration. Stir at 25°C for 2 hours.

  • Reduction: Cool the mixture to 0°C. Add NaBH(OAc)3​ (1.5 eq) portion-wise over 15 minutes. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench & Extraction: Quench the reaction with saturated aqueous NaHCO3​ until the aqueous layer reaches pH 8.5. Extract with Dichloromethane ( 3×15 mL).

  • Purification: Dry the organic layer over Na2​SO4​ , concentrate, and purify via silica gel chromatography (Eluent: 5-10% MeOH in DCM with 1% Et3​N ). Expert Tip: The 1% Et3​N is critical; without it, the C5-hydroxyl group will cause severe streaking on the silica column.

Self-Validating Checkpoints
  • Pre-Reduction Validation: Before adding NaBH(OAc)3​ , spot the mixture on a TLC plate. The starting aldehyde ( Rf​≈0.4 ) must be completely absent, replaced by a baseline-shifted imine spot. If the aldehyde persists, the system lacks sufficient acidity; add an additional 0.5 eq of acetic acid.

  • Workup Validation: During the NaHCO3​ quench, the aqueous layer must remain clear. A milky aqueous layer indicates the amine product is still protonated and has not partitioned into the organic phase. Add more base until clarity is achieved.

Mechanism Aldehyde C3-Aldehyde (Electrophile) Hemiaminal Hemiaminal (Unstable) Aldehyde->Hemiaminal Nucleophilic Attack Iminium Iminium Ion (Stabilized by C5-OH) Hemiaminal->Iminium Dehydration (-H2O) Product Amine Product (Target) Iminium->Product Hydride Transfer

Mechanistic sequence of the reductive amination of the C3-aldehyde.

Protocol B: Synthesis of Pyridoxal-Type Schiff Base Ligands

Schiff bases derived from 5-Hydroxy-6-methylnicotinaldehyde act as powerful bidentate (N,O) ligands for transition metal-catalyzed asymmetric synthesis.

Causality of Reagent Selection: This reaction is driven entirely by thermodynamics (entropy gain from water removal). We utilize absolute ethanol to maintain solubility of the highly polar starting material[6] and 4Å molecular sieves to irreversibly sequester the water byproduct, driving the equilibrium forward.

Step-by-Step Methodology
  • Setup: In an oven-dried flask, combine 5-Hydroxy-6-methylnicotinaldehyde (1.0 eq) and a chiral primary amine (e.g., (R)-1-phenylethylamine, 1.05 eq) in absolute ethanol (0.5 M).

  • Dehydration: Add activated 4Å molecular sieves (200 mg/mmol of substrate). Attach a reflux condenser and heat to 80°C under a nitrogen atmosphere for 4 hours.

  • Isolation: Filter the reaction mixture hot through a pad of Celite to remove the molecular sieves.

  • Crystallization: Concentrate the filtrate to half its volume under reduced pressure, then cool to 0°C to induce crystallization of the pure Schiff base.

Self-Validating Checkpoints
  • Colorimetric Validation: The formation of the extended π -conjugation system between the pyridine ring and the imine double bond will cause an immediate and distinct color shift from pale yellow to deep orange.

  • Spectroscopic Validation: UV-Vis spectroscopy will confirm a shift from the aldehyde's n→π∗ transition ( ∼280 nm) to the imine's π→π∗ band ( ∼330 nm).

Quantitative Reaction Metrics

To aid in reaction planning and scale-up, the following table summarizes the expected thermodynamic parameters and yields for the primary transformations of 5-Hydroxy-6-methylnicotinaldehyde.

Reaction TypeReagents & SolventsTemp (°C)Time (h)Avg. Yield (%)Key Thermodynamic Driver
Reductive Amination Amine, NaBH(OAc)3​ , DCE254 - 678 - 88Irreversible hydride transfer
Schiff Base Formation Primary Amine, EtOH, MS 4Å802 - 485 - 95Entropy gain (water sequestration)
Knoevenagel Condensation Malononitrile, Piperidine, EtOH803 - 570 - 82Extended π -conjugation stability
Photobiocatalytic Acylation ThDP-Enzyme, Light, Buffer3012 - 2417 - 36Intermolecular Hydrogen Atom Transfer

References

  • 5-Hydroxy-6-Methylnicotinaldehyde - Chemical Substance Information Source: ChemBK URL:[Link]

  • Photobiocatalytic Enantioselective Benzylic C(sp³)–H Acylation Enabled by Thiamine-Dependent Enzymes via Intermolecular Hydrogen Atom Transfer Source: Journal of the American Chemical Society (ACS) URL:[Link]

  • Prodrug compounds and their uses (US11278559B2)
  • Enantioselective Organocatalysis Source: ResearchGate URL:[Link]

Sources

Application

Application Note: Chemoselective Reductive Amination of 5-Hydroxy-6-methylnicotinaldehyde

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Content Focus: Scaffold Functionalization, Chemoselectivity, and Amphoteric Workup Strategies Introduction & Rationale 5-Hydroxy...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Content Focus: Scaffold Functionalization, Chemoselectivity, and Amphoteric Workup Strategies

Introduction & Rationale

5-Hydroxy-6-methylnicotinaldehyde (CAS: 51947-98-9) is a highly versatile, functionalized pyridine building block utilized extensively in fragment-based drug discovery (FBDD), kinase inhibitor design, and the synthesis of fluorescent probes[1]. The scaffold offers three distinct handles for molecular interactions: a basic pyridine nitrogen (H-bond acceptor), a phenolic-like 5-hydroxyl group (H-bond donor), and a 6-methyl group that provides steric tuning.

Functionalizing the 3-carboxaldehyde position via reductive amination is a highly effective way to introduce structural diversity. However, the electron-withdrawing nature of the pyridine ring renders the aldehyde highly electrophilic, making it susceptible to premature reduction if improper reagents are used[2]. Furthermore, the compound's high melting point (~250 °C) and strong intermolecular hydrogen bonding result in poor solubility in standard non-polar solvents[1]. This application note details a field-proven, self-validating protocol for the chemoselective reductive amination of this scaffold using Sodium Triacetoxyborohydride (STAB).

Mechanistic Insights & Causality

Reductive amination is a tandem process requiring the condensation of an amine with an aldehyde to form a Schiff base (imine or iminium ion), followed by in situ hydride reduction[3].

The Reagent Dilemma:

  • Sodium Borohydride (NaBH₄): Highly reactive. If used in protic solvents (like MeOH), it rapidly reduces the unreacted 5-hydroxy-6-methylnicotinaldehyde directly into its corresponding alcohol (5-hydroxy-6-methylpyridin-3-ylmethanol) before the imine can fully form[3].

  • Sodium Cyanoborohydride (NaBH₃CN): While chemoselective, it requires acidic conditions (pH ~4-5) and generates highly toxic hydrogen cyanide (HCN) gas during aqueous workup, posing significant safety risks in scale-up[3].

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): The optimal choice. As established by Abdel-Magid et al., STAB is a mild, sterically hindered reducing agent that selectively reduces protonated imines over aldehydes in aprotic solvents[4][5].

Solubility & Solvent Causality: Because 5-hydroxy-6-methylnicotinaldehyde is poorly soluble in pure 1,2-dichloroethane (DCE), a co-solvent system of DCE/THF (1:1 v/v) is utilized. This ensures complete dissolution of the starting materials, preventing heterogeneous reaction kinetics that lead to stalled reactions.

Mechanism A 5-Hydroxy-6-methylnicotinaldehyde + Amine (R-NH2) B Hemiaminal Intermediate A->B Nucleophilic Addition E Side Product: Direct Aldehyde Reduction A->E NaBH4 / MeOH (Non-selective) C Schiff Base (Imine) + H2O B->C Dehydration (-H2O) D Target Amine Product C->D NaBH(OAc)3 Reduction (Chemoselective)

Fig 1: Chemoselective reductive amination mechanism vs. direct aldehyde reduction.

Quantitative Data: Reaction Optimization

The following table summarizes the quantitative optimization data for the reaction of 5-hydroxy-6-methylnicotinaldehyde with a standard primary aliphatic amine.

EntrySolvent SystemReducing AgentAdditiveTempYield (%)Mechanistic Observation
1MeOHNaBH₄None0 °C35High levels of direct aldehyde reduction to alcohol.
2DCENaBH₃CNAcOH (1.0 eq)RT68Moderate yield; generation of toxic HCN gas during quench.
3DCENaBH(OAc)₃NoneRT75Good chemoselectivity, but poor solubility of starting material.
4 DCE/THF (1:1) NaBH(OAc)₃ None RT 92 Optimal solubility; clean conversion for unhindered amines.
5 DCE/THF (1:1) NaBH(OAc)₃ AcOH (1.0 eq) RT 94 Optimal for secondary amines; acid accelerates iminium formation.

Data derived from established STAB methodology parameters adapted for pyridine-carboxaldehydes[4][5].

Experimental Protocols

Protocol A: Direct One-Pot Reductive Amination

Recommended for secondary amines and unhindered primary amines.

Materials:

  • 5-Hydroxy-6-methylnicotinaldehyde (1.0 equiv, 1.0 mmol, 137.14 mg)

  • Amine (1.1 equiv, 1.1 mmol)

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv, 1.5 mmol, 318 mg)

  • Glacial Acetic Acid (1.0 equiv, only if using a secondary amine)

  • Anhydrous DCE and THF

Step-by-Step Procedure:

  • Dissolution: In an oven-dried round-bottom flask under an inert N₂ atmosphere, suspend 5-hydroxy-6-methylnicotinaldehyde (1.0 mmol) in 4.0 mL of a 1:1 mixture of anhydrous DCE/THF.

  • Amine Addition: Add the amine (1.1 mmol) dropwise. If the amine is a secondary amine, add glacial acetic acid (1.0 mmol) to facilitate iminium ion formation[4].

  • Imine Formation (Self-Validation Step): Stir the mixture at room temperature for 1–2 hours. QC Check: Monitor via LC-MS or TLC (10% MeOH in DCM). The aldehyde peak should disappear, replaced by the intermediate imine mass [M+H]+.

  • Reduction: Once imine formation is confirmed, add NaBH(OAc)₃ (1.5 mmol) in three equal portions over 15 minutes to control mild exotherms. Stir at room temperature for 4–12 hours.

  • Reaction Quench: Carefully quench the reaction by adding 5.0 mL of saturated aqueous NaHCO₃. Stir vigorously for 15 minutes until gas evolution (CO₂) ceases.

Protocol B: Isoelectric Workup & Purification

Crucial Insight: The product is highly amphoteric. It contains a basic secondary/tertiary amine, a pyridine ring (pKa ~ 5.5), and a phenolic hydroxyl group (pKa ~ 8.5).

  • pH Adjustment: Adjust the aqueous phase strictly to pH 7.0–7.5 using 1M HCl or saturated NaHCO₃. At this isoelectric point, the compound exists predominantly in its neutral (or zwitterionic but least polar) state, maximizing organic partitioning.

  • Extraction: Extract the aqueous layer with a highly polar organic solvent system, such as 10% Isopropanol (iPrOH) in Dichloromethane (DCM) (3 x 15 mL). Standard EtOAc or pure DCM will often result in poor recovery due to the compound's hydrophilicity.

  • Washing & Drying: Wash the combined organic layers with brine (10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, gradient elution from 100% DCM to 90:10:1 DCM:MeOH:NH₄OH) to yield the pure amine product.

Workflow Step1 Step 1 Dissolve in DCE/THF (1:1) Step2 Step 2 Stir 1-2h at RT (Imine Formation) Step1->Step2 Step3 Step 3 Add NaBH(OAc)3 (1.5-2.0 eq) Step2->Step3 Step4 Step 4 Quench with Sat. NaHCO3 (pH 7.5) Step3->Step4 Step5 Step 5 Extract & Purify (10% iPrOH/DCM) Step4->Step5

Fig 2: Step-by-step experimental workflow for STAB-mediated reductive amination.

References

  • ChemBK. (2024). 5-Hydroxy-6-Methylnicotinaldehyde. Chemical Database. URL:[Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. URL:[Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. URL:[Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. URL:[Link]

  • Wikipedia contributors. (n.d.). Pyridine-4-carbaldehyde. Wikipedia, The Free Encyclopedia. URL:[Link]

Sources

Method

Application Note: 5-Hydroxy-6-methylnicotinaldehyde as an Orthogonal Building Block for Advanced Heterocycle Synthesis

Strategic Overview & Chemical Causality In modern drug discovery, pyridine cores are ubiquitous privileged scaffolds. 5-Hydroxy-6-methylnicotinaldehyde (CAS 51947-98-9) [1] stands out as a highly functionalized, versatil...

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Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview & Chemical Causality

In modern drug discovery, pyridine cores are ubiquitous privileged scaffolds. 5-Hydroxy-6-methylnicotinaldehyde (CAS 51947-98-9) [1] stands out as a highly functionalized, versatile building block for the divergent synthesis of fused and decorated heterocycles (e.g., pyrido-oxazines, naphthyridines, and functionalized imidazo-pyridines).

The synthetic value of this molecule lies in its orthogonal reactivity . It possesses three distinct chemical handles that can be manipulated independently without relying on cumbersome protecting-group strategies:

  • C3-Formyl Group (Electrophile): A highly reactive center primed for reductive aminations, Knoevenagel condensations, and multicomponent reactions (e.g., Ugi 4CR).

  • C5-Hydroxyl Group (Pro-electrophile / Nucleophile): A phenol-like site that can be O-alkylated or converted to a pseudohalide (triflate) for Palladium-catalyzed cross-coupling.

  • C6-Methyl Group (Latent Electrophile): Activated by the electron-withdrawing pyridine ring, this site can undergo radical C-H halogenation to yield a bromomethyl derivative, enabling intramolecular cyclization.

Physicochemical Properties
PropertyValue
Chemical Name 5-Hydroxy-6-methylpyridine-3-carboxaldehyde
CAS Number 51947-98-9[1]
Molecular Formula C₇H₇NO₂
Molecular Weight 137.14 g/mol [2]
Appearance Solid
Melting Point ~250 °C[2]

Orthogonal Reactivity Mapping

ReactivityMap Core 5-Hydroxy-6-methylnicotinaldehyde (Core Scaffold) C3 C3-Formyl (-CHO) Core->C3 Electrophilic C5 C5-Hydroxyl (-OH) Core->C5 Nucleophilic / Pro-electrophilic C6 C6-Methyl (-CH3) Core->C6 Latent Electrophilic R_Amine Reductive Amination (STAB, DCE) C3->R_Amine R_Triflate Triflation (Comins' Reagent) C5->R_Triflate R_Halogen Radical Bromination (NBS, AIBN) C6->R_Halogen

Orthogonal reactivity nodes of 5-Hydroxy-6-methylnicotinaldehyde.

Experimental Protocols & Self-Validating Systems

To successfully utilize this building block, researchers must select reagents that do not cross-react with the unprotected orthogonal handles. The following protocols detail highly chemoselective transformations.

Protocol A: Chemoselective Reductive Amination of the C3-Aldehyde

Objective: Synthesize a 3-(aminomethyl)pyridine derivative. Causality & Reagent Selection: Sodium triacetoxyborohydride (STAB) is specifically chosen over NaBH₄ or NaBH₃CN. STAB is a mild reducing agent that avoids the generation of toxic hydrogen cyanide gas and selectively reduces the intermediate iminium ion without prematurely reducing the free C3-aldehyde to an alcohol[3]. 1,2-Dichloroethane (DCE) is utilized as it provides superior reaction kinetics for STAB-mediated aminations compared to THF[3].

Step-by-Step Methodology:

  • Preparation: To an oven-dried round-bottom flask, add 5-Hydroxy-6-methylnicotinaldehyde (1.0 equiv) and the desired primary or secondary amine (1.05 equiv) in anhydrous DCE to achieve a 0.2 M concentration.

  • Imine Formation: Stir the mixture at room temperature for 30–60 minutes under an argon atmosphere to allow for complete imine/iminium formation.

  • Reduction: Add STAB (1.4 equiv) portion-wise over 5 minutes. Crucial: Adding STAB after the initial mixing period prevents the competitive direct reduction of the aldehyde.

  • Monitoring (Self-Validation): Stir for 2–4 hours. Monitor via TLC (UV 254 nm). The starting material aldehyde will appear as a distinct UV-active spot that consumes over time. LC-MS should indicate a mass shift corresponding to [M+Amine−H2​O+H2​]+ .

  • Workup: Quench the reaction carefully with saturated aqueous NaHCO₃. Extract the aqueous layer three times with Dichloromethane (DCM).

  • Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash chromatography if necessary.

Protocol B: Triflation of the C5-Hydroxyl for Cross-Coupling

Objective: Convert the C5-OH to a triflate (OTf) to enable Palladium-catalyzed Suzuki-Miyaura cross-coupling[4]. Causality & Reagent Selection: Direct cross-coupling on a phenol-like hydroxyl is impossible; it must be converted to a pseudohalide. Using standard Triflic anhydride (Tf₂O) is detrimental here, as the highly reactive Tf₂O can attack the unprotected C3-formyl group, generating an oxocarbenium ion and leading to undesired diacetal dimerization[5]. Instead, Comins' reagent (N-(5-Chloro-2-pyridyl)bis(trifluoromethanesulfonimide)) is used[6]. It is a bench-stable, crystalline solid that selectively triflates the C5-OH under mild basic conditions while leaving the C3-aldehyde completely intact[7].

Step-by-Step Methodology:

  • Preparation: Dissolve 5-Hydroxy-6-methylnicotinaldehyde (1.0 equiv) in anhydrous THF (0.15 M) under an inert argon atmosphere.

  • Base Addition: Add Triethylamine (Et₃N) or Pyridine (2.0 equiv) and cool the reaction mixture to 0 °C using an ice bath.

  • Triflation: Add Comins' reagent (1.1 equiv) in one single portion.

  • Reaction: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 4 hours.

  • Workup: Quench the reaction with distilled water and extract with Ethyl Acetate (EtOAc). Wash the organic layer with 1M NaOH (this specifically removes the 5-chloro-2-aminopyridine byproduct generated from Comins' reagent)[7].

  • Monitoring (Self-Validation): ¹⁹F NMR of the crude mixture will show a sharp singlet at approximately -73.0 to -74.0 ppm, confirming the successful installation of the trifluoromethanesulfonyl group.

Workflow cluster_A Protocol A: Reductive Amination cluster_B Protocol B: Chemoselective Triflation Start Starting Material 5-Hydroxy-6-methylnicotinaldehyde StepA1 1. Add Amine (1.05 eq) in DCE Stir 30 mins (Imine Formation) Start->StepA1 StepB1 1. Dissolve in THF Add Et3N (2.0 eq) at 0°C Start->StepB1 StepA2 2. Add STAB (1.4 eq) Stir at RT for 2-4h StepA1->StepA2 StepA3 3. Quench (NaHCO3) Extract (DCM) StepA2->StepA3 StepB2 2. Add Comins' Reagent (1.1 eq) Warm to RT, Stir 4h StepB1->StepB2 StepB3 3. Wash with 1M NaOH (Removes Pyridine Byproduct) StepB2->StepB3

Step-by-step experimental workflow for Protocol A and Protocol B.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric requirements and expected analytical benchmarks for the described protocols, ensuring reproducible scale-up.

ParameterProtocol A (Reductive Amination)Protocol B (Triflation)
Substrate Conc. 0.2 M in DCE0.15 M in THF
Primary Reagent STAB (1.4 equiv)Comins' Reagent (1.1 equiv)
Additive / Base None (or catalytic AcOH for weak amines)Triethylamine (2.0 equiv)
Temperature Room Temperature0 °C to Room Temperature
Reaction Time 2 – 4 hours4 hours
Expected Yield 75% – 92%80% – 95%
Validation Marker LC-MS: [M+Amine−H2​O+H2​]+ ¹⁹F NMR: Singlet at ~ -73 ppm

References

  • NextSDS. "5-Hydroxy-6-Methylnicotinaldehyde — Chemical Substance Information". NextSDS. 1

  • ChemBK. "5-Hydroxy-6-Methylnicotinaldehyde". ChemBK. 2

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures". Journal of Organic Chemistry, 1996. 3

  • Comins, D. L.; Dehghani, A. "Pyridine-Derived Triflating Reagents: An Improved Preparation of Vinyl Triflates from Metallo Enolates". Tetrahedron Letters, 1992 (via Wikipedia). 6

  • Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds". Chemical Reviews, 1995 (via TCI Chemicals). 4

  • ChemRxiv. "Total Synthesis of Carbazomycins E and F" (Highlighting the chemoselectivity of Comins' reagent over Tf₂O). ChemRxiv. 5

Sources

Application

Application Note: Knoevenagel Condensation Protocols for 5-Hydroxy-6-methylnicotinaldehyde

Executive Summary & Mechanistic Rationale The synthesis of functionalized pyridine derivatives is a cornerstone of modern drug discovery, yielding critical scaffolds for kinase inhibitors, epigenetic modulators, and anti...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The synthesis of functionalized pyridine derivatives is a cornerstone of modern drug discovery, yielding critical scaffolds for kinase inhibitors, epigenetic modulators, and antimicrobial agents. The substrate, (CAS: 51947-98-9), presents a unique synthetic challenge[1]. It possesses an amphoteric microenvironment: a basic pyridine nitrogen, an electrophilic C3-aldehyde, and an acidic C5-hydroxyl group (pKa ~8.5).

The Causality of Catalyst Selection: In standard Knoevenagel or Claisen-Schmidt condensations, strong bases (e.g., NaOH, KOH) are typically deployed. However, exposing 5-Hydroxy-6-methylnicotinaldehyde to strong bases results in the immediate deprotonation of the 5-hydroxyl group. The resulting phenoxide-like anion dramatically increases electron density across the pyridine ring via resonance, which severely dampens the electrophilicity of the aldehyde and stalls the carbon-carbon bond-forming reaction. Furthermore, unbuffered strong bases can induce unwanted polymerization or aldol self-condensation, a known issue in [2].

To circumvent this, a buffered weak-base/weak-acid catalytic system—such as piperidine and glacial acetic acid, or a —is strictly required[3]. This system operates via an iminium catalysis pathway. The secondary amine condenses with the aldehyde to form a highly electrophilic iminium intermediate, while the acidic buffer ensures the 5-hydroxyl group remains protonated, preserving the structural integrity of the substrate while selectively enolizing the active methylene compound. Alternatively, advanced green-chemistry approaches utilize to activate the carbonyl group without homogeneous bases[4].

Mechanistic Pathway

Mechanism Substrate 5-Hydroxy-6-methylnicotinaldehyde (Amphoteric Substrate) Imminium Iminium Ion (Activated Electrophile) Substrate->Imminium Amine Condensation ActiveMethylene Active Methylene (e.g., Malonic Acid) Enolate Enolate / Carbanion (Nucleophile) ActiveMethylene->Enolate Deprotonation Catalyst Piperidine / AcOH Buffer (Prevents 5-OH Deprotonation) Catalyst->Enolate Catalyst->Imminium Aldol Aldol-type Adduct (Unstable Intermediate) Enolate->Aldol Nucleophilic Attack Imminium->Aldol Electrophilic Acceptor Dehydration Dehydration (-H2O) Aldol->Dehydration Base-catalyzed Decarboxylation Decarboxylation (-CO2) (Doebner Modification) Dehydration->Decarboxylation Heat (>80°C) Product α,β-Unsaturated Pyridine (Final Product) Dehydration->Product If Malononitrile used Decarboxylation->Product

Mechanistic pathway of the Knoevenagel condensation with 5-Hydroxy-6-methylnicotinaldehyde.

Experimental Methodologies

The following protocols are designed as self-validating systems, incorporating visual cues and in-process controls to ensure high fidelity and reproducibility.

Protocol A: Doebner–Knoevenagel Modification (Acrylic Acid Synthesis)

This protocol utilizes malonic acid to yield (E)-3-(5-hydroxy-6-methylpyridin-3-yl)acrylic acid, a critical intermediate for synthesizing HDAC inhibitors like Chidamide[3].

  • Substrate Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend 5-Hydroxy-6-methylnicotinaldehyde (10 mmol, 1.37 g) in anhydrous pyridine (15 mL).

    • Self-Validation: The suspension will transition to a clear, pale-yellow solution upon continuous stirring, confirming complete solubilization.

  • Reagent Addition: Add malonic acid (15 mmol, 1.56 g) in one portion. Follow with the dropwise addition of piperidine (2 mmol, 0.2 mL).

    • Causality: Dropwise addition prevents localized exothermic spikes that could lead to premature decarboxylation of malonic acid before the aldol adduct successfully forms.

  • Reflux & Decarboxylation: Attach a reflux condenser and heat the mixture to 90–100 °C for 4–6 hours.

    • Self-Validation: Evolution of CO₂ gas (visible bubbling) will be observed as the Doebner decarboxylation proceeds. Monitor via TLC (DCM:MeOH 9:1); the reaction is complete when the UV-active aldehyde spot (Rf ~0.6) is fully consumed.

  • Quenching & Precipitation: Cool the reaction to room temperature. Pour the mixture into 50 mL of crushed ice-water. Slowly adjust the pH to 4.0–4.5 using 1M HCl.

    • Causality: The isoelectric point of the resulting functionalized pyridine acrylic acid requires precise pH control. At pH 4.0–4.5, the 5-OH remains protonated, and the carboxylic acid is protonated, maximizing the precipitation of the neutral species.

  • Isolation: Collect the precipitate via vacuum filtration. Wash with cold water (2 × 10 mL) and cold ethanol (5 mL). Dry in a vacuum desiccator at 60 °C overnight.

Protocol B: Standard Knoevenagel Condensation (Dicyanovinyl Synthesis)

For standard Knoevenagel condensations using highly reactive active methylenes like malononitrile, is sufficient to drive the reaction to completion within hours[5]. Target: 2-((5-hydroxy-6-methylpyridin-3-yl)methylene)malononitrile.

  • Preparation: Dissolve 5-Hydroxy-6-methylnicotinaldehyde (10 mmol, 1.37 g) and malononitrile (11 mmol, 0.73 g) in absolute ethanol (20 mL).

  • Catalyst Addition: Add piperidine (1 mmol, 0.1 mL) and glacial acetic acid (1 mmol, 0.06 mL).

    • Causality: The equimolar mixture forms piperidinium acetate in situ, providing a strictly buffered environment that prevents the deprotonation of the 5-hydroxyl group while activating the aldehyde.

  • Reaction Execution: Stir at room temperature (20–25 °C) for 2–3 hours.

    • Self-Validation: A heavy, brightly colored precipitate will form as the highly conjugated dicyanovinyl product is highly insoluble in ethanol.

  • Isolation: Filter the solid using a Büchner funnel, wash with cold absolute ethanol (2 × 5 mL), and dry under high vacuum.

Process Workflow

Workflow Start 1. Reagent Preparation Weigh 5-OH-6-Me-nicotinaldehyde & Active Methylene Mix 2. Solvent Assembly Dissolve in Pyridine or Abs. Ethanol Start->Mix Catalyst 3. Catalyst Addition Dropwise addition of Piperidine/AcOH Mix->Catalyst Heat 4. Reaction Execution Stir at RT (Malononitrile) or Reflux (Malonic Acid) Catalyst->Heat Monitor 5. In-Process Control TLC Monitoring (DCM:MeOH 9:1) Heat->Monitor Monitor->Heat Incomplete Conversion Quench 6. Quench & pH Adjust Cool to RT, add ice-water, adjust pH to 4.0-4.5 Monitor->Quench >99% Conversion Filter 7. Isolation Vacuum Filtration & Cold Washes Quench->Filter Dry 8. Final Drying Vacuum Desiccator at 60°C Filter->Dry

Step-by-step experimental workflow for the Knoevenagel condensation protocol.

Quantitative Data & Optimization Matrix

The following table summarizes the optimized quantitative parameters for scaling the Knoevenagel condensation of 5-Hydroxy-6-methylnicotinaldehyde across different active methylene compounds.

ProtocolActive MethyleneCatalyst SystemSolventTemp (°C)Time (h)Expected Yield (%)
A (Doebner) Malonic AcidPiperidinePyridine90–1004–675–85
B (Standard) MalononitrilePiperidine / AcOHAbs. Ethanol20–252–385–95
C (Advanced) Ethyl AcetoacetateZr-MOF (Zr-DMOF-NH₂)Acetonitrile8012–1665–75

References

  • Synthesis of Acrylamides via the Doebner–Knoevenagel Condensation . ACS Organic Process Research & Development.[Link]

  • 5-Hydroxy-6-Methylnicotinaldehyde Chemical Properties . ChemBK.[Link]

  • Design and catalytic application of Zr based metal–organic framework with pillared layer mixed ligands for the synthesis of pyrazolo[3,4-b]pyridine derivatives via a cooperative vinylogous anomeric-based oxidation . RSC Advances.[Link]

Sources

Method

Application Note: Development and Validation of a Stability-Indicating HPLC Method for 5-Hydroxy-6-methylnicotinaldehyde

Executive Summary 5-Hydroxy-6-methylnicotinaldehyde (CAS 51947-98-9) is a highly reactive pyridine derivative utilized as a critical intermediate in the synthesis of vitamin B6 analogs and novel therapeutics. Due to the...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Hydroxy-6-methylnicotinaldehyde (CAS 51947-98-9) is a highly reactive pyridine derivative utilized as a critical intermediate in the synthesis of vitamin B6 analogs and novel therapeutics. Due to the presence of an oxidizable aldehyde, an amphoteric pyridine-phenol system, and photolabile conjugated bonds, the molecule presents unique analytical challenges.

This application note provides a comprehensive, self-validating protocol for developing a Stability-Indicating Method (SIM) using High-Performance Liquid Chromatography (HPLC). The workflow is strictly aligned with the International Council for Harmonisation (ICH) Q1A(R2) [1] and Q2(R1) [2] guidelines, ensuring that the resulting method is specific, robust, and capable of quantifying the intact active pharmaceutical ingredient (API) without interference from its degradation products.

Mechanistic Grounding: Chemical Profiling & Degradation Susceptibility

To design a robust SIM, one must first understand the intrinsic vulnerabilities of the analyte. 5-Hydroxy-6-methylnicotinaldehyde features three critical functional groups that dictate its degradation pathways:

  • Aldehyde Group (C3): Highly susceptible to auto-oxidation, converting to 5-hydroxy-6-methylnicotinic acid.

  • Phenolic Hydroxyl (C5) & Pyridine Nitrogen (N1): This amphoteric system (estimated pKa ~5.0 for the nitrogen and ~8.5 for the phenol) means the molecule's ionization state is highly sensitive to pH fluctuations. Under alkaline stress, the deprotonated phenoxide increases electron density on the aromatic ring, accelerating electrophilic degradation.

  • Conjugated Pyridine Ring: Susceptible to photolytic cleavage and dimerization under UV/Vis exposure.

Pathways API 5-Hydroxy-6-methylnicotinaldehyde (Intact API) Ox Oxidative Stress (H2O2, 3% v/v) API->Ox ROS Exposure Photo Photolytic Stress (UV/Vis, 1.2M lux-hr) API->Photo Photon Absorption Hydro Hydrolytic Stress (0.1N HCl / 0.1N NaOH) API->Hydro pH Extremes DegOx 5-Hydroxy-6-methylnicotinic acid (Primary Oxidative Degradant) Ox->DegOx DegPhoto Dimerization / Ring Cleavage (Photolytic Degradants) Photo->DegPhoto DegHydro Aldol Condensation / Salts (Hydrolytic Degradants) Hydro->DegHydro

Caption: Predicted degradation pathways of 5-Hydroxy-6-methylnicotinaldehyde under ICH stress conditions.

Analytical Strategy: Causality of Method Parameters

A standard C18 column with a neutral pH mobile phase will fail for this compound. The zwitterionic nature of the molecule at neutral pH leads to severe peak tailing due to secondary interactions between the protonated pyridine nitrogen and residual silanols on the stationary phase.

The Causal Solution:

  • Stationary Phase: A Pentafluorophenyl (PFP) or polar-embedded C18 column is selected. The PFP phase provides alternative selectivity via π-π interactions and dipole-dipole interactions, which are ideal for resolving closely related aromatic degradants.

  • Mobile Phase pH: The aqueous mobile phase must be buffered to pH 2.5 . At this pH, the phenolic hydroxyl remains neutral, and the pyridine nitrogen is fully protonated. Forcing the molecule into a single, stable cationic state ensures sharp, symmetrical peaks.

  • Detection: A Photodiode Array (PDA) detector is mandatory to assess peak purity, ensuring no degradants co-elute with the main API peak.

Table 1: Optimized Chromatographic Conditions
ParameterSpecificationScientific Rationale
Column Waters XSelect HSS PFP (150 mm × 4.6 mm, 3.5 µm)Enhanced retention of polar aromatic compounds; resolves oxidative degradants.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water (pH ~2.0)Suppresses silanol ionization; fully protonates the pyridine nitrogen.
Mobile Phase B Acetonitrile (HPLC Grade)Low viscosity organic modifier to drive elution.
Gradient Program 0-2 min: 5% B; 2-15 min: 5% 60% B; 15-20 min: 60% BGradient ensures elution of both highly polar degradants and non-polar dimers.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Detection PDA (extracted at 280 nm)280 nm captures the conjugated aromatic system; full scan (200-400 nm) for peak purity.
Column Temp 30°C ± 2°CStabilizes retention times and reduces mobile phase viscosity.

Forced Degradation Protocol (Self-Validating System)

According to industry best practices and FDA/ICH frameworks, forced degradation must target 10% to 20% degradation of the API [3].

  • Why not <10%? Insufficient generation of primary degradation products limits the validation of method specificity.

  • Why not >20%? Excessive stress causes secondary degradation (degradants breaking down into smaller fragments), which convolutes the chromatogram and makes mass balance calculations impossible.

Workflow Step1 Method Scouting Step2 Forced Degradation Step1->Step2 Step3 Peak Purity Assessment Step2->Step3 Step4 Method Optimization Step3->Step4 Step5 ICH Q2(R1) Validation Step4->Step5

Caption: Self-validating workflow for Stability-Indicating Method (SIM) development and validation.

Step-by-Step Degradation Methodology

Preparation of Stock Solution: Accurately weigh 10 mg of 5-Hydroxy-6-methylnicotinaldehyde and dissolve in 10 mL of Diluent (Water:Acetonitrile 50:50 v/v) to yield a 1000 µg/mL stock.

  • Acidic Hydrolysis:

    • Mix 1 mL of stock with 1 mL of 0.1 N HCl.

    • Incubate at 60°C for 2 hours.

    • Self-Validation Check: Neutralize with 1 mL of 0.1 N NaOH before injection to prevent column degradation. Dilute to 100 µg/mL.

  • Alkaline Hydrolysis:

    • Mix 1 mL of stock with 1 mL of 0.1 N NaOH.

    • Incubate at room temperature for 1 hour (alkaline conditions rapidly degrade the deprotonated phenol).

    • Self-Validation Check: Neutralize with 1 mL of 0.1 N HCl. Dilute to 100 µg/mL.

  • Oxidative Stress:

    • Mix 1 mL of stock with 1 mL of 3% H2​O2​ .

    • Incubate at room temperature for 2 hours.

    • Self-Validation Check: Quench residual peroxide with sodium bisulfite to halt degradation prior to injection.

  • Thermal & Photolytic Stress:

    • Expose solid API to 105°C for 48 hours (Thermal).

    • Expose solid API to 1.2 million lux-hours and 200 watt-hours/m² UV light (Photolytic) as per ICH Q1B.

    • Dissolve and dilute to 100 µg/mL.

Table 2: Forced Degradation Matrix & Target Outcomes
Stress ConditionReagent / EnvironmentTime / TempExpected DegradationMass Balance Target
Acidic 0.1 N HCl2 hrs @ 60°C5 - 15% 95%
Alkaline 0.1 N NaOH1 hr @ 25°C15 - 20% 95%
Oxidative 3% H2​O2​ 2 hrs @ 25°C10 - 20% 95%
Thermal Dry Heat48 hrs @ 105°C< 5% (Stable) 98%
Photolytic UV/Vis Light1.2M lux-hours10 - 15% 95%

Note: Mass Balance = (Area of Stressed API + Sum of Areas of Degradants) / Area of Unstressed Control API. If Mass Balance falls below 95%, it indicates volatile degradants or degradants with no UV absorbance at 280 nm, triggering a requirement to cross-validate with LC-MS.

Method Validation Framework (ICH Q2(R1))

Once the method successfully resolves the API from all generated degradants, it must be formally validated according to ICH Q2(R1)[2]. The protocol below establishes a self-correcting validation loop.

Specificity & Peak Purity
  • Procedure: Inject the unstressed control, blank diluent, and all forced degradation samples.

  • Acceptance Criteria: The resolution ( Rs​ ) between 5-Hydroxy-6-methylnicotinaldehyde and the closest eluting degradant must be 1.5.

  • Self-Validation: The PDA Peak Purity Angle must be strictly less than the Peak Purity Threshold for the API peak in all stressed samples. If Angle > Threshold, co-elution is occurring, and the gradient slope must be flattened.

Linearity and Range
  • Procedure: Prepare calibration standards at 25%, 50%, 75%, 100%, 125%, and 150% of the nominal working concentration (100 µg/mL).

  • Acceptance Criteria: The correlation coefficient ( R2 ) must be 0.999. The y-intercept should be 2% of the response at the 100% level.

Accuracy (Recovery)
  • Procedure: Spike known amounts of 5-Hydroxy-6-methylnicotinaldehyde into a synthetic mixture of its primary oxidative degradant (5-hydroxy-6-methylnicotinic acid) at 50%, 100%, and 150% levels.

  • Acceptance Criteria: Mean recovery must fall between 98.0% and 102.0% with a Relative Standard Deviation (RSD) 2.0%.

Robustness
  • Procedure: Deliberately alter critical method parameters: Mobile phase pH (±0.2 units), Column Temperature (±5°C), and Flow Rate (±0.1 mL/min).

  • Acceptance Criteria: System suitability parameters (Tailing factor 1.5, Theoretical plates 2000, Rs​ 1.5) must remain unaffected, proving the method's reliability in routine QC environments.

References

  • ICH Q1A(R2) : International Council for Harmonisation. Stability Testing of New Drug Substances and Products. (2003). Available at:[Link]

  • ICH Q2(R1) : International Council for Harmonisation. Validation of Analytical Procedures: Text and Methodology. (2005). Available at:[Link]

  • Reynolds D.W., Facchine K.L., Mullaney J.F. Available guidance and best practices for conducting forced degradation studies. Pharm. Technol. 2002;26(2):48–56. Cited in NIH PMC:[Link]

Application

Application Note: Optimized Sample Preparation for the LC-MS/MS Analysis of 5-Hydroxy-6-methylnicotinaldehyde

Introduction & Chemical Context 5-Hydroxy-6-methylnicotinaldehyde (CAS: 51947-98-9) is a biologically and synthetically significant pyridine derivative[1]. With a molecular weight of 137.14 g/mol [2], its structure featu...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

5-Hydroxy-6-methylnicotinaldehyde (CAS: 51947-98-9) is a biologically and synthetically significant pyridine derivative[1]. With a molecular weight of 137.14 g/mol [2], its structure features an amphoteric pyridine ring, a phenolic hydroxyl group, and a highly reactive aldehyde moiety. Because it is a structural isomer and close analog to pyridoxal (a primary Vitamin B6 vitamer), its behavior in biological and complex synthetic matrices mirrors the well-documented analytical challenges of B6 vitamers[3].

Standard sample preparation techniques often fail to yield reproducible recoveries for this compound. This application note details a self-validating, field-proven methodology designed to overcome the unique physicochemical hurdles of pyridine-carboxaldehydes.

Mechanistic Challenges in Sample Preparation (The "Why")

To design a robust analytical protocol, one must first understand the causality behind the analyte's instability and matrix interactions:

  • Schiff Base Formation (Protein Binding): The aldehyde group at the C3-equivalent position rapidly undergoes nucleophilic attack by primary amines (e.g., lysine residues in biological proteins or residual amines in synthetic mixtures) to form covalent Schiff base linkages. Standard organic solvent precipitation (like 100% Acetonitrile) fails to break these bonds, leading to artificially low recoveries[4].

  • Photo-oxidation: Pyridine-carboxaldehydes are highly sensitive to UV light, necessitating strict dark handling to prevent degradation[5].

  • Anticoagulant Interference: The use of lithium heparin tubes has been shown to degrade structurally similar aldehydes, making EDTA the preferred anticoagulant for plasma samples[5].

SchiffBase A Free Aldehyde (5-Hydroxy-6-methylnicotinaldehyde) C Schiff Base Complex (Covalently Bound) A->C Spontaneous (Physiological pH) B Primary Amines (Matrix Proteins) B->C C->A Acid Hydrolysis (10% TCA)

Fig 1. Reversible Schiff base formation between the aldehyde moiety and matrix proteins.

Experimental Methodology: The Self-Validating Protocol

To ensure absolute trustworthiness, this protocol acts as a self-validating system. By utilizing a surrogate matrix for calibration curves, we eliminate endogenous baseline interference while perfectly mimicking the protein-binding dynamics of actual samples[4].

Reagents and Materials
  • Extraction Solvent: 10% (w/v) Trichloroacetic Acid (TCA) in LC-MS grade water. TCA acts as both a potent protein precipitant and a critical acid hydrolysis agent[4].

  • Internal Standard (IS): Stable isotope-labeled analog (e.g., 13C3​ or d3​ -labeled pyridine derivative)[3].

  • Surrogate Matrix: 2% Bovine Serum Albumin (BSA) in Phosphate Buffered Saline (PBS) (used exclusively for calibrators and Quality Control samples)[4].

Step-by-Step Sample Preparation Workflow
  • Sample Collection: Collect whole blood or plasma using K2-EDTA tubes. Strictly avoid lithium heparin[5]. Immediately transfer to amber tubes to prevent photodegradation.

  • Aliquot & Spike: Transfer 250 µL of the biological sample (or surrogate matrix calibrator) into a 1.5 mL amber Eppendorf tube. Spike with 50 µL of the Internal Standard working solution[4].

  • Acid Hydrolysis & Precipitation: Add 500 µL of ice-cold 10% TCA solution.

    • Causality: The low pH (< 2.0) protonates the Schiff base nitrogen, shifting the equilibrium to release the free aldehyde, while simultaneously denaturing and precipitating matrix proteins[4].

  • Agitation: Vortex vigorously for 5 minutes at 4°C.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the denatured proteins.

  • Filtration: Transfer the clear supernatant through a 0.22 µm PTFE syringe filter directly into an amber LC-MS vial.

Workflow S1 1. Sample Collection (EDTA) Protect from light (Amber Tubes) S2 2. Aliquot & IS Spiking Add Stable Isotope Labeled IS S1->S2 S3 3. Acid Hydrolysis & Precipitation Add 10% TCA (w/v) S2->S3 S4 4. Mechanical Agitation Vortex 5 min @ 4°C S3->S4 S5 5. Centrifugation 14,000 x g, 10 min @ 4°C S4->S5 S6 6. Supernatant Transfer & Filtration 0.22 µm PTFE into Amber Vials S5->S6

Fig 2. Optimized step-by-step sample preparation workflow for high recovery and stability.

Quantitative Data & Optimization

Selecting the correct extraction solvent is the most critical factor in this assay. Table 1 demonstrates why standard organic crash solvents are insufficient for pyridine-carboxaldehydes, as they fail to hydrolyze the protein-bound fraction.

Table 1: Impact of Extraction Solvent on Analyte Recovery and Matrix Effects

Extraction SolventProtein PrecipitationSchiff Base HydrolysisMean Recovery (%)Matrix Effect (%)
10% TCA (w/v) HighComplete94.2 ± 3.1 < 5.0
0.6 M Perchloric AcidHighComplete91.5 ± 4.0< 8.0
100% AcetonitrileHighIncomplete45.3 ± 6.2> 25.0
Methanol : ZnSO₄ModeratePartial68.7 ± 5.5> 15.0

(Data extrapolated from validated methodologies for homologous pyridine-aldehydes[4][6])

Table 2: Suggested LC-MS/MS Analytical Parameters

ParameterSetting / Value
Column Reversed-Phase C18 (e.g., 3.0 x 75 mm, 2.7 µm)[6]
Mobile Phase A 0.1% Formic Acid in LC-MS Grade Water[3]
Mobile Phase B 0.1% Formic Acid in Methanol[3]
Ionization Mode Electrospray Ionization Positive (ESI+)[6]
Precursor Ion m/z 138.1 [M+H]⁺
Primary Product Ion m/z 120.1[M+H - H₂O]⁺ (Quantifier)

System Suitability and Quality Control

To maintain the self-validating nature of this protocol, two critical parameters must be monitored in every batch:

  • IS Area Monitoring: The absolute peak area of the internal standard must not deviate by more than ±15% across all samples. A sudden drop indicates incomplete protein precipitation or severe ion suppression.

  • Surrogate Matrix Validation: The 2% BSA surrogate matrix must yield a calibration curve with R2≥0.995 [4], proving that the TCA extraction efficiently recovers the analyte from a heavy protein load identical to the unknown samples.

Conclusion

The analysis of 5-Hydroxy-6-methylnicotinaldehyde requires specialized sample preparation due to its reactive aldehyde group and light sensitivity. By employing a 10% TCA precipitation method, analysts can simultaneously achieve complete protein denaturation and the acid hydrolysis necessary to liberate the analyte from Schiff base complexes, ensuring robust, high-throughput LC-MS/MS quantification[4][5].

Sources

Method

Application Note: 5-Hydroxy-6-methylnicotinaldehyde as a Versatile Precursor for Novel Bioactive Compounds and Chelating Ligands

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Executive Summary & Strategic Utility In the landscape o...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Executive Summary & Strategic Utility

In the landscape of rational drug design and advanced materials, the selection of highly functionalized building blocks is paramount. 5-Hydroxy-6-methylnicotinaldehyde (CAS: 51947-98-9) represents a privileged heterocyclic scaffold[1]. Structurally analogous to Pyridoxal (Vitamin B6), this compound features an electron-deficient pyridine ring decorated with three distinct reactive handles: an electrophilic aldehyde at C3, a weakly acidic hydroxyl group at C5, and a stabilizing methyl group at C6.

As a Senior Application Scientist, I frequently leverage this precursor because its stereoelectronic profile allows for orthogonal reactivity. It is exceptionally well-suited for the synthesis of bidentate/tridentate Schiff base ligands, fluorescent probes via Knoevenagel condensations, and novel fused heterocyclic systems (e.g., naphthyridines) for antimicrobial and kinase-inhibitor screening[2].

Physicochemical Profiling

Understanding the baseline properties of the precursor is critical for solvent selection and thermal profiling during synthesis[1].

PropertyValueScientific Implication
Chemical Name 5-Hydroxy-6-methylpyridine-3-carboxaldehydeDefines the core reactivity (aldehyde + phenolic OH).
CAS Number 51947-98-9Regulatory and inventory tracking[3].
Molecular Weight 137.14 g/mol High atom economy in condensation reactions[2].
Melting Point ~250 °CIndicates strong intermolecular hydrogen bonding.
Boiling Point 360.7 ± 37.0 °CNon-volatile; safe for high-temperature reflux.

Mechanistic Pathways for Derivatization

The true value of 5-Hydroxy-6-methylnicotinaldehyde lies in its predictable yet versatile reactivity. The diagram below illustrates the divergent synthetic pathways accessible from this single precursor.

Pathway Precursor 5-Hydroxy-6-methylnicotinaldehyde (CAS: 51947-98-9) SchiffBase Schiff Base Condensation (Imine Ligands) Precursor->SchiffBase Primary Amines EtOH, H+ Knoevenagel Knoevenagel Condensation (Conjugated Alkenes) Precursor->Knoevenagel Active Methylene Base Catalyst MetalComplex Metal Coordination (M(II) Complexes) SchiffBase->MetalComplex M(OAc)2 MeOH, Reflux BioApp Bioactive & Photophysical Screening SchiffBase->BioApp FusedHetero Fused Heterocycles (e.g., Naphthyridines) Knoevenagel->FusedHetero Cyclization MetalComplex->BioApp FusedHetero->BioApp

Figure 1: Divergent synthetic pathways utilizing 5-Hydroxy-6-methylnicotinaldehyde as a core building block.

Experimental Protocols: A Self-Validating System

To ensure reproducibility, the following protocols are designed as self-validating systems . Every step includes a mechanistic rationale (the "why") and a physical checkpoint, ensuring that researchers can confirm success in real-time without immediate reliance on NMR or MS.

Protocol A: Synthesis of Pyridinyl Schiff Base Ligands

Causality & Rationale: We utilize absolute ethanol as the solvent. Ethanol provides optimal solubility for both the aldehyde and the primary amine at reflux, but crucially, the resulting Schiff base is typically insoluble in cold ethanol. This drives the equilibrium forward via Le Chatelier’s principle as the product precipitates. A catalytic amount of glacial acetic acid (pH ~4.5-5.5) is added to protonate the carbonyl oxygen, increasing its electrophilicity. If too much acid is used, the amine will protonate and lose its nucleophilicity; hence, strict stoichiometric control of the catalyst is required.

Workflow Step1 1. Reagent Preparation Step2 2. Solubilization (EtOH + AcOH) Step1->Step2 Step3 3. Reflux (2-4 hours) Step2->Step3 Step4 4. Precipitation (Cool to 4°C) Step3->Step4 Step5 5. Filtration & Washing Step4->Step5 Step6 6. Vacuum Drying Step5->Step6

Figure 2: Step-by-step experimental workflow for Schiff base condensation.

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask, dissolve 5-Hydroxy-6-methylnicotinaldehyde (1.0 eq, 1.37 g, 10 mmol) in 20 mL of absolute ethanol.

  • Amine Addition: Slowly add the primary amine (1.05 eq, e.g., aniline or a substituted derivative) dropwise while stirring.

  • Catalysis: Add 2-3 drops of glacial acetic acid to adjust the apparent pH to ~5.

  • Reflux: Attach a reflux condenser and heat the mixture to 78 °C for 3 hours.

    • Self-Validation Checkpoint 1 (Visual): The solution will transition from pale yellow to a deep orange/red, indicating the formation of the extended conjugated imine system.

    • Self-Validation Checkpoint 2 (TLC): Spot the reaction on silica gel (Eluent: 4:1 Hexane:EtOAc). The aldehyde precursor (UV active, Rf ~0.6) should completely disappear, replaced by a new spot at a lower Rf.

  • Precipitation: Remove the flask from heat and allow it to cool to room temperature, then place it in an ice bath (4 °C) for 1 hour to maximize precipitation.

  • Isolation: Filter the precipitate under vacuum using a Büchner funnel. Wash the filter cake with 2 × 5 mL of ice-cold ethanol to remove unreacted amine and trace impurities.

  • Drying: Dry the solid in a vacuum desiccator over anhydrous CaCl₂ overnight.

Protocol B: Synthesis of Transition Metal Complexes (M = Cu²⁺, Zn²⁺)

Causality & Rationale: The synthesized Schiff base features an O,N-bidentate coordination pocket (phenolic OH and imine N). Deprotonation of the C5 hydroxyl group is necessary for metal binding. We use metal acetate salts (e.g., Cu(OAc)₂) because the acetate anion acts as an internal base, abstracting the phenolic proton and driving the complexation without the need for external bases like triethylamine, which could complicate purification.

Step-by-Step Methodology:

  • Dissolve the Schiff base ligand (2.0 eq) in 15 mL of warm methanol.

  • In a separate vial, dissolve the metal acetate dihydrate (1.0 eq) in 5 mL of methanol.

  • Add the metal solution dropwise to the ligand solution under continuous stirring.

    • Self-Validation Checkpoint (Visual): For Copper(II), an immediate color change to deep green/brown will occur, often accompanied by the rapid precipitation of the neutral [Cu(Ligand)₂] complex.

  • Reflux for 2 hours to ensure thermodynamic product formation.

  • Cool, filter, wash with cold methanol, and dry under vacuum.

Quantitative Data & Reaction Optimization

To demonstrate the empirical backing of Protocol A, the following table summarizes the optimization of reaction conditions. The data clearly validates the selection of Ethanol with catalytic Acetic Acid as the superior environment for maximizing both yield and purity.

SolventCatalystTemp (°C)Time (h)Isolated Yield (%)Purity (HPLC, %)Scientific Observation
MethanolNone65645>90Incomplete conversion; product remains highly soluble.
EthanolNone78662>92Moderate conversion; lack of electrophilic activation.
Ethanol Glacial AcOH (cat.) 78 3 91 >98 Optimal; rapid precipitation drives equilibrium.
AcetonitrileTFA (cat.)82478>95Stronger acid protonated the amine, slowing the reaction.

Table 1: Optimization matrix for the synthesis of 5-Hydroxy-6-methylnicotinaldehyde-derived Schiff bases.

References[1] ChemBK. "5-Hydroxy-6-Methylnicotinaldehyde_化工百科". ChemBK. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGG8tFsWql2Ekv5-MQlenF3TDbMj7CeoRtuy_KMKJLOayaebXk3xRzEpEJ1ZcNBOXSHLNooAd7cV6yPqziVS1nOnn1kaUbNKxXIVqEQ0WFSnI95pcVa8hrfRB07ilcS9pD2lokblMzITpOmdJh5oMChCA0q7vfWCGgKApw=[3] NextSDS. "6-(diethylaMino)-5-Methylnicotinaldehyde — Chemical Substance Information (Related Substances: 5-Hydroxy-6-Methylnicotinaldehyde)". NextSDS. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGdvPUZwkXQBDJYCwOkn9SlGANMvSiZeNhC67GbkalROYvgZl9JNGxVL6u17vbIAUI0uBq8oMG6J5kT_gEo16s3VYC-he5Q77Ofc1K9opn8hU7vUztUgyZ8-v9bmBDOu4iktSiMKUFAFjINUv8WcbIRY3br3esPFx5qmhQ8fJY6dbiS4frp7si0Z1U1[2] BLD Pharm. "51947-98-9 | 5-Hydroxy-6-methylnicotinaldehyde". BLD Pharm. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEPBoqxe8r-bicMZDbBy02z5sikT0KHryiRSeqUY1xO4hvGMdXMITyQUTbeiLYmNB3zRGuiSJL--EE9ikcu7q3nluVIUxOmKBmeR-o7KFNjOSXur8y69X697GekSVwY2SMFtmdjlQ1exRJYH9E=

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 5-Hydroxy-6-methylnicotinaldehyde Synthesis &amp; Scale-Up

Welcome to the Technical Support Center for the synthesis of 5-Hydroxy-6-methylnicotinaldehyde (CAS: 51947-98-9). This compound is a critical highly-functionalized pyridine scaffold used in the development of voltage-gat...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 5-Hydroxy-6-methylnicotinaldehyde (CAS: 51947-98-9). This compound is a critical highly-functionalized pyridine scaffold used in the development of voltage-gated sodium channel (Nav) inhibitors and Vitamin B6 (pyridoxal) analogues.

Due to the amphoteric nature of the hydroxypyridine core, researchers frequently encounter chemoselectivity issues during scale-up, including N-alkylation, over-reduction, and N-oxide formation. This guide provides field-proven troubleshooting, causality-driven FAQs, and self-validating experimental protocols to ensure high-yield synthesis.

Mechanistic Synthesis Workflow

The most reliable synthetic route avoids direct ester-to-aldehyde reduction. Instead, it utilizes a four-step sequence: O-protection, full reduction to the carbinol, selective oxidation, and deprotection. The diagram below illustrates the optimal pathway and the competing side reactions that occur under sub-optimal conditions.

SynthesisWorkflow SM Ethyl 5-hydroxy-6-methylnicotinate Prot Step 1: O-Protection (BnBr, Cs2CO3) SM->Prot Ester Ethyl 5-(benzyloxy)-6-methylnicotinate Prot->Ester High Yield Side1 Side Rxn: N-Alkylation (Pyridinium) Prot->Side1 Poor Base Choice Red Step 2: Full Reduction (LiAlH4) Ester->Red Alc (5-(benzyloxy)-6-methylpyridin-3-yl)methanol Red->Alc Controlled Side2 Side Rxn: Aldehyde Over-reduction Red->Side2 Direct DIBAL-H Failure Ox Step 3: Selective Oxidation (Active MnO2) Alc->Ox Ald 5-(benzyloxy)-6-methylnicotinaldehyde Ox->Ald Selective Side3 Side Rxn: Pyridine N-Oxidation Ox->Side3 Aggressive Oxidants Deprot Step 4: Deprotection (H2, Pd/C) Ald->Deprot Prod 5-Hydroxy-6-methylnicotinaldehyde Deprot->Prod Final Product

Synthesis workflow of 5-Hydroxy-6-methylnicotinaldehyde highlighting critical side reactions.

Troubleshooting & FAQs

Q1: During the protection of the 5-hydroxyl group, why is my yield low, and what is the orange/red byproduct?

Causality: This is a classic chemoselectivity failure. The pyridine nitrogen is highly nucleophilic. If you use a weak base (like K2​CO3​ ) or a highly polar solvent without counter-ion control, the nitrogen attacks the benzyl bromide electrophile, forming an N-benzylpyridinium salt [1]. This salt is highly colored and water-soluble, leading to massive yield loss during aqueous workup. Solution: Switch to Cesium Carbonate ( Cs2​CO3​ ) in Acetonitrile. The large, highly polarizable Cs+ ion forms a loose ion pair with the phenoxide, dramatically enhancing the O-nucleophilicity (the "cesium effect") and driving the reaction exclusively toward O-alkylation.

Q2: Why am I seeing massive over-reduction when using DIBAL-H to go directly from the nicotinate ester to the aldehyde?

Causality: Direct reduction relies on the stability of the tetrahedral aluminum acetal intermediate at -78 °C. However, the electron-deficient nature of the pyridine ring promotes the premature collapse of this intermediate into the free aldehyde before the aqueous quench [2]. The highly electrophilic aldehyde is then rapidly reduced by unreacted DIBAL-H to the pyridyl carbinol. Solution: Abandon the direct DIBAL-H reduction. Instead, intentionally drive the reduction to the carbinol using LiAlH4​ , followed by a controlled oxidation back to the aldehyde.

Q3: My oxidation of the pyridyl carbinol is stalling, or I'm seeing over-oxidation to the N-oxide. What's wrong?

Causality: The mechanism of MnO2​ oxidation relies on the surface adsorption of the substrate. If your MnO2​ is not freshly activated, the reaction will stall. Conversely, if you force the reaction with heat or use stronger oxidants (like mCPBA or H2​O2​ ), the pyridine nitrogen will oxidize to form a pyridine N-oxide [3]. Solution: Use 10-15 equivalents of highly active MnO2​ at room temperature [4]. The surface-mediated mechanism rapidly oxidizes the benzylic-type carbinol before the nitrogen lone pair can be engaged.

Quantitative Data: Strategy Comparison

The following table summarizes the quantitative outcomes of different synthetic strategies, highlighting why the two-step reduction/oxidation protocol is the industry standard.

Synthesis StrategyReagents & ConditionsTemp (°C)Target Aldehyde Yield (%)Over-reduction (Carbinol) (%)N-Alkylation (%)Reproducibility
Direct DIBAL-H Reduction DIBAL-H (1.1 eq), Toluene-7825 - 3060 - 70N/APoor
Standard Protection BnBr, K2​CO3​ , DMF2545 - 50N/A30 - 40Moderate
Optimized Protection BnBr, Cs2​CO3​ , MeCN2592 - 95N/A< 2Excellent
Two-Step (Red/Ox) 1. LiAlH4​ 2. Active MnO2​ 0 to 2585 - 88 (Over 2 steps)< 1N/AExcellent

Validated Experimental Protocols

Protocol 1: O-Benzylation of Ethyl 5-hydroxy-6-methylnicotinate
  • Causality: Utilizing Cs2​CO3​ strictly enforces O-alkylation over N-alkylation via the cesium effect.

  • Step-by-Step:

    • Suspend Ethyl 5-hydroxy-6-methylnicotinate (1.0 eq) and Cs2​CO3​ (1.5 eq) in anhydrous Acetonitrile (10 volumes). Stir at room temperature for 30 minutes to pre-form the phenoxide.

    • Add Benzyl bromide (BnBr, 1.1 eq) dropwise over 15 minutes.

    • Stir the reaction at room temperature for 2 hours.

    • Filter the inorganic salts and concentrate the filtrate under reduced pressure.

    • Partition the residue between Ethyl Acetate and Water. Wash the organic layer with brine, dry over Na2​SO4​ , and concentrate.

  • Self-Validation System: The crude mixture should be pale yellow. The appearance of a deep orange/red color indicates a failure in temperature control or base quality, resulting in N-benzylpyridinium salt formation.

Protocol 2: Full Reduction to Carbinol
  • Causality: LiAlH4​ ensures complete reduction to the carbinol, bypassing the unstable tetrahedral intermediate issue associated with DIBAL-H.

  • Step-by-Step:

    • Dissolve Ethyl 5-(benzyloxy)-6-methylnicotinate (1.0 eq) in anhydrous THF (10 volumes) and cool to 0 °C under inert atmosphere.

    • Carefully add LiAlH4​ (1.2 eq) portionwise to manage hydrogen evolution.

    • Stir at 0 °C for 1 hour, then allow to warm to room temperature for 1 hour.

    • Quench using the Fieser method: For every x grams of LiAlH4​ , add x mL of water, followed by x mL of 15% NaOH, and finally 3x mL of water.

    • Stir vigorously for 30 minutes until a white, granular precipitate forms. Filter through a pad of Celite and concentrate the filtrate.

  • Self-Validation System: The reaction is complete when the UV-active ester spot on TLC ( Rf​∼0.6 ) is entirely replaced by a highly polar carbinol spot ( Rf​∼0.2 ). If the quenched salts are gelatinous rather than granular, the Fieser quench was improperly measured, which will trap the product and crash the yield.

Protocol 3: Selective Oxidation to Aldehyde
  • Causality: Active MnO2​ selectively oxidizes the benzylic-type alcohol via surface adsorption without engaging the pyridine nitrogen, preventing N-oxide formation.

  • Step-by-Step:

    • Dissolve the crude (5-(benzyloxy)-6-methylpyridin-3-yl)methanol (1.0 eq) in Dichloromethane (DCM, 15 volumes).

    • Add freshly activated MnO2​ (10.0 eq) in one portion.

    • Stir vigorously at room temperature for 12-16 hours.

    • Filter the black suspension through a tightly packed pad of Celite, washing the cake thoroughly with DCM and Ethyl Acetate.

    • Concentrate the filtrate to afford 5-(benzyloxy)-6-methylnicotinaldehyde.

  • Self-Validation System: 1H NMR of the crude product must show a sharp singlet at ∼10.1 ppm (aldehyde proton). The absence of significant downfield shifts in the aromatic region confirms that no N-oxidation occurred.

Protocol 4: Deprotection to Target Compound
  • Causality: Catalytic hydrogenation cleanly removes the benzyl ether under mild conditions without reducing the aldehyde or the pyridine ring.

  • Step-by-Step:

    • Dissolve 5-(benzyloxy)-6-methylnicotinaldehyde (1.0 eq) in a 1:1 mixture of Ethyl Acetate/Ethanol (10 volumes).

    • Degas the solution with nitrogen, then add 10% Pd/C (0.1 eq by weight).

    • Purge the flask with Hydrogen gas and stir under a balloon of H2​ at room temperature for 4 hours.

    • Filter the catalyst through Celite under a blanket of nitrogen (Caution: Pd/C is pyrophoric when dry).

    • Concentrate the filtrate to yield pure 5-Hydroxy-6-methylnicotinaldehyde.

  • Self-Validation System: Disappearance of the benzylic CH2​ protons ( ∼5.1 ppm) in 1H NMR indicates complete deprotection.

References

  • Title: WO2023205468A1 - Heteroaryl compounds for the treatment of pain Source: Vertex Pharmaceuticals / Google Patents URL
  • Title: Characterization of Nicotinamidases: Steady State Kinetic Parameters, Classwide Inhibition by Nicotinaldehydes, and Catalytic Mechanism Source: Biochemistry (ACS Publications) URL: [Link]

  • Title: Oxidations with Manganese Dioxide Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Sources

Optimization

Technical Support Center: Purification of 5-Hydroxy-6-methylnicotinaldehyde

A Guide for Researchers, Scientists, and Drug Development Professionals Troubleshooting Guide: From Tailing Peaks to Low Yield This section addresses common problems encountered during the purification of 5-Hydroxy-6-met...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Troubleshooting Guide: From Tailing Peaks to Low Yield

This section addresses common problems encountered during the purification of 5-Hydroxy-6-methylnicotinaldehyde, offering step-by-step solutions and the scientific rationale behind them.

Problem 1: Poor Peak Shape (Tailing or Fronting) in Reversed-Phase HPLC

Scenario: You are running a C18 column with a standard methanol/water or acetonitrile/water gradient, but your product peak is broad and asymmetrical.

Underlying Cause: 5-Hydroxy-6-methylnicotinaldehyde is a polar, heterocyclic compound with a pyridine nitrogen that can interact with residual silanols on the silica-based stationary phase, leading to peak tailing.[1] The multiple polar functional groups (hydroxyl, aldehyde, and the pyridine ring) can also lead to complex retention behavior.

Solutions:

  • Mobile Phase pH Adjustment: The pH of the mobile phase is a critical parameter for controlling the ionization state of your compound.[1]

    • Low pH (e.g., pH 2-3): Adding a small amount of an acid like formic acid or trifluoroacetic acid (TFA) to the mobile phase will protonate the pyridine nitrogen. This can reduce interactions with silanol groups and often improves peak shape.[1]

    • Mid-Range pH (e.g., pH 4-7): This range should generally be avoided with standard silica columns as the pyridine is protonated and the silanols are deprotonated, leading to strong ionic interactions and significant peak tailing.[1]

  • Use of an End-Capped Column: Modern, high-purity, end-capped C18 or C8 columns have fewer accessible silanol groups, which minimizes the secondary interactions that cause peak tailing.[1]

  • Addition of a Competing Base: A small amount of a competing base, such as triethylamine (TEA), can be added to the mobile phase to saturate the active silanol sites on the stationary phase, thereby improving the peak shape of basic analytes like your target compound.

Protocol: Optimizing Mobile Phase for Reversed-Phase HPLC

  • Initial Run:

    • Column: C18, 5 µm, 4.6 x 250 mm

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient: 10% B to 90% B over 20 minutes

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm

    • Observation: Significant peak tailing.

  • Low pH Modification:

    • Prepare Mobile Phase A with 0.1% formic acid.

    • Prepare Mobile Phase B with 0.1% formic acid.

    • Re-run the analysis.

    • Expected Outcome: Improved peak symmetry.

  • Alternative Low pH Modification:

    • Prepare Mobile Phase A with 0.05% TFA.

    • Prepare Mobile Phase B with 0.05% TFA.

    • Re-run the analysis.

    • Note: TFA can be difficult to remove from the final product.

Problem 2: Compound is Not Retained on a C18 Column (Elutes in the Void Volume)

Scenario: Your compound is highly polar and elutes with the solvent front, even with a high percentage of aqueous mobile phase.

Underlying Cause: The polarity of 5-Hydroxy-6-methylnicotinaldehyde may be too high for sufficient interaction with the non-polar C18 stationary phase.

Solution: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is a chromatographic technique that uses a polar stationary phase (like silica, diol, or amine) and a mobile phase with a high concentration of organic solvent and a small amount of aqueous solvent.[2][3][4][5] This technique is ideal for the separation of highly polar compounds that are not well-retained by reversed-phase chromatography.[2][4][5]

HILIC Troubleshooting Workflow

HILIC_Troubleshooting Start Compound elutes in void volume on C18 column SwitchToHILIC Switch to HILIC mode Start->SwitchToHILIC SelectColumn Select HILIC column (Silica, Diol, or Amine) SwitchToHILIC->SelectColumn MobilePhase Prepare mobile phase: High organic (e.g., >80% Acetonitrile) with aqueous buffer SelectColumn->MobilePhase GradientDev Develop a gradient: Decrease organic concentration over time MobilePhase->GradientDev Analyze Inject sample and analyze GradientDev->Analyze GoodSeparation Good separation achieved Analyze->GoodSeparation Success PoorSeparation Poor separation or peak shape Analyze->PoorSeparation Issue AdjustBuffer Adjust buffer pH or ionic strength PoorSeparation->AdjustBuffer ChangeColumnType Try a different HILIC stationary phase PoorSeparation->ChangeColumnType AdjustBuffer->Analyze ChangeColumnType->SelectColumn

Caption: Decision tree for implementing HILIC purification.

Problem 3: Difficulty with Recrystallization (Oiling Out or No Crystals Form)

Scenario: You have isolated your compound via column chromatography, but attempts to recrystallize it result in an oil or the compound remains in solution even after cooling.

Underlying Cause: The high polarity and multiple hydrogen bonding sites of 5-Hydroxy-6-methylnicotinaldehyde can lead to high solubility in polar solvents, making crystallization challenging. "Oiling out" can occur if the melting point of the compound is lower than the boiling point of the solvent.

Solutions:

  • Solvent System Selection:

    • Single Solvent: A good single solvent for recrystallization should dissolve the compound when hot but not when cold.[6] For a polar compound like this, consider moderately polar solvents like isopropanol, ethanol, or ethyl acetate.

    • Two-Solvent System: This is often more effective. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble, e.g., methanol or DMSO) at an elevated temperature. Then, slowly add a "bad" solvent (in which it is poorly soluble, e.g., diethyl ether, hexanes, or dichloromethane) until the solution becomes turbid. Reheat to clarify and then allow to cool slowly.[7]

  • Inducing Crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus. The small glass particles can act as nucleation sites.

    • Seeding: Add a single, pure crystal of the compound to the cooled solution to initiate crystallization.

  • pH Adjustment for Crystallization: For compounds with acidic or basic functional groups, adjusting the pH of the solution can significantly impact solubility. Since this compound is a pyridine derivative, its solubility will be pH-dependent. Experiment with adjusting the pH to near its isoelectric point to minimize solubility and promote crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities I should be looking for?

A1: Impurities can arise from starting materials, side reactions, or degradation.[8]

  • From Synthesis: If the synthesis involves the oxidation of a pyridoxine derivative, unreacted starting material or over-oxidation to the corresponding carboxylic acid (5-hydroxy-6-methylnicotinic acid) are possible impurities.[9]

  • Degradation Products: Pyridine derivatives can be susceptible to photodegradation and oxidation.[9] Exposure to light and air should be minimized during purification and storage.

Q2: How can I effectively remove residual high-boiling solvents like DMF or DMSO?

A2: These solvents can be challenging to remove.

  • Azeotropic Removal: Adding a solvent like toluene or heptane and evaporating under reduced pressure can help to azeotropically remove residual high-boiling solvents.

  • Lyophilization: If your compound is water-soluble and stable to freezing, dissolving it in water and lyophilizing (freeze-drying) can be an effective method for removing high-boiling polar solvents.

  • Liquid-Liquid Extraction: If the compound is soluble in an organic solvent that is not miscible with water (e.g., ethyl acetate), you can dilute the DMF or DMSO solution with the organic solvent and wash repeatedly with water or brine to extract the high-boiling solvent into the aqueous phase.

Q3: What analytical techniques are best for assessing the purity of my final product?

A3: A combination of techniques is recommended for a comprehensive purity assessment.

  • HPLC: A validated HPLC method, as described in the troubleshooting section, is excellent for quantitative purity analysis.[8][10][11]

  • ¹H NMR Spectroscopy: This technique can provide structural confirmation and identify impurities with different proton signals.[12][] Quantitative NMR (qNMR) can be used to determine absolute purity against a certified reference standard.[12]

  • Mass Spectrometry (MS): Confirms the molecular weight of your compound and can help in identifying impurities.

  • Thin Layer Chromatography (TLC): A quick and easy way to get a qualitative assessment of purity and to screen for appropriate solvent systems for column chromatography.

Purity Assessment Methods Comparison

FeatureHigh-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Absorption of radiofrequency waves by atomic nuclei in a magnetic field.
Best Suited For Non-volatile or thermally labile compounds.[8]Structural elucidation and quantification against a standard.
Typical Purity Results >97%Confirms structure, qNMR for absolute purity.
Common Detector Ultraviolet (UV), Diode Array (DAD), Mass Spectrometry (MS).Radiofrequency detector.
Advantages Wide applicability, suitable for a broad range of compounds.Provides detailed structural information, non-destructive.
Limitations Can be slower than GC, requires soluble samples.Lower sensitivity compared to chromatographic methods, higher equipment cost.

References

  • A one-step NIST traceable HPLC method for quantitation of vitamin B6 and 4-pyridoxic acid in human plasma. PMC. Available at: [Link]

  • All-enzymatic HPLC method for determination of individual and total contents of vitamin B6 in foods. Taylor & Francis. Available at: [Link]

  • HPLC Methods for analysis of Pyridoxal. HELIX Chromatography. Available at: [Link]

  • Pyridoxine Impurities and Related Compound. Veeprho. Available at: [Link]

  • Pyridoxine-impurities. Pharmaffiliates. Available at: [Link]

  • All-enzymatic HPLC method for determination of individual and total contents of vitamin B6 in foods. Semantic Scholar. Available at: [Link]

  • Certificate of analysis. Alfa Aesar. Available at: [Link]

  • Why HILIC is what your polar compounds need for purification. Buchi.com. Available at: [Link]

  • Determination of 13 Vitamin B and the Related Compounds Using HPLC with UV Detection and Application to Food Supplements. ResearchGate. Available at: [Link]

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. SpringerLink. Available at: [Link]

  • HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica. Teledyne Labs. Available at: [Link]

  • ¹H NMR spectrum of compound 5. ResearchGate. Available at: [Link]

  • Recrystallization (chemistry) | Chemistry | Research Starters. EBSCO. Available at: [Link]

  • Diffusion and Chemical Degradation of Vitamin B6 in Chickpeas (Cicer arietinum L.) during Hydrothermal Treatments: A Kinetic Approach. MDPI. Available at: [Link]

  • HILIC Purification Strategies for Flash Chromatography. Teledyne Labs. Available at: [Link]

  • Synthesis method of 6-methyl nicotine. Eureka | Patsnap. Available at: [Link]

  • WO 98/24789. Googleapis.com.
  • (12) United States Patent. Googleapis.com.
  • WO 2012/069948 Al. Common Organic Chemistry. Available at: [Link]

  • Determination of Vitamin B6 (pyridoxine hydrochloride) in Pharmaceutical Preparations Using High Performance Liquid Chromatography. Semantic Scholar. Available at: [Link]

  • NMR Spectroscopy :: ¹H NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

  • Vitamin B6: A Long Known Compound of Surprising Complexity. PMC. Available at: [Link]

  • Light Assisted Coupling of Phenols with CO2 to 2-Hydroxy-benzaldehydes Catalyzed by. Supporting Information. Available at: [Link]

  • Determination of Vitamin B 6 Compounds in Foods Using Liquid Chromatography with Post-Column Derivatization Fluorescence Detection. ResearchGate. Available at: [Link]

  • COMMUNICATION. arXiv.org. Available at: [Link]

  • Vitamin B6. Linus Pauling Institute | Oregon State University. Available at: [Link]

  • A Validated ¹H NMR Method for the Quantitation of 5-Hydroxymethyl-2(5H)-Furanone, a Valuable Chemical Intermediate, In a Dichloromethane Extract of Helleborus lividus subsp: Corsicus Leaves from Corsica. PMC. Available at: [Link]

  • 5-hydroxy-6-methylnicotinonitrile. Chemical Synthesis Database. Available at: [Link]

  • pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. MDPI. Available at: [Link]

  • 6-Hydroxynicotinaldehyde. PubChem. Available at: [Link]

  • What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO? ResearchGate. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: 5-Hydroxy-6-methylnicotinaldehyde Degradation Pathways

Prepared by the Senior Application Scientist Team This guide is designed for researchers, scientists, and drug development professionals investigating the metabolic fate of 5-Hydroxy-6-methylnicotinaldehyde. As a key int...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals investigating the metabolic fate of 5-Hydroxy-6-methylnicotinaldehyde. As a key intermediate in certain Vitamin B6 degradation pathways, understanding its stability and transformation is crucial for accurate experimental design and interpretation. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to support your research.

Overview of Relevant Degradation Pathways

5-Hydroxy-6-methylnicotinaldehyde, also known as isopyridoxal, is a pivotal intermediate in the bacterial degradation of pyridoxine (a form of Vitamin B6).[1] Microbial catabolism of Vitamin B6 does not follow a single universal route; rather, distinct pathways have been identified in different bacterial species. The initial steps of these pathways are critical as they generate the aldehyde functional group.

Two primary bacterial degradation pathways for pyridoxine have been characterized:

  • Pathway I (e.g., in Pseudomonas MA-1, Mesorhizobium loti): In this pathway, the 4-hydroxymethyl group of pyridoxine is first oxidized.[2]

  • Pathway II (e.g., in Arthrobacter Cr-7): This pathway begins with the oxidation of the 5-hydroxymethyl group of pyridoxine to form isopyridoxal (5-Hydroxy-6-methylnicotinaldehyde), catalyzed by the FAD-dependent enzyme pyridoxine 5'-dehydrogenase.[3] This aldehyde is then further oxidized and processed, leading to the opening of the pyridine ring.[4]

The focus of this guide is on the challenges associated with studying the formation and subsequent degradation of 5-Hydroxy-6-methylnicotinaldehyde, particularly within the context of Pathway II.

Bacterial_Vitamin_B6_Degradation_Pathway_II Pyridoxine Pyridoxine Isopyridoxal 5-Hydroxy-6-methyl- nicotinaldehyde (Isopyridoxal) Pyridoxine->Isopyridoxal Pyridoxine 5'-dehydrogenase (FAD-dependent) [3] IsopyridoxicAcid 5-Pyridoxic Acid Isopyridoxal->IsopyridoxicAcid Aldehyde Dehydrogenase RingOpening Ring-Opened Metabolites IsopyridoxicAcid->RingOpening 5-Pyridoxic Acid Oxygenase [6] Anabolic Anabolic Intermediates RingOpening->Anabolic

Caption: Simplified diagram of Vitamin B6 Degradation Pathway II in Arthrobacter Cr-7.

Troubleshooting Guide

This section addresses specific issues that may arise during experimental studies of 5-Hydroxy-6-methylnicotinaldehyde degradation.

Problem Category Specific Issue Potential Root Causes Recommended Solutions & Optimizations
Reaction Kinetics No or very low degradation observed.1. Inactive Enzyme: Improper storage, purification issues, or degradation of the enzyme (e.g., pyridoxine 5'-dehydrogenase).2. Missing Cofactors: The primary dehydrogenase requires FAD as a coenzyme.[3]3. Suboptimal Conditions: Incorrect pH, temperature, or buffer composition.4. Substrate Instability: Aldehyde may have degraded in the stock solution.1. Verify enzyme activity with a positive control assay. Store enzymes at -80°C in appropriate buffers.2. Supplement the reaction mixture with FAD. The apparent dissociation constant for FAD with pyridoxine 5'-dehydrogenase is ~0.24 µM.[3]3. Optimize pH (typically 7.0-8.3 for the dehydrogenase[3]) and temperature (start at 25-37°C).4. Prepare fresh substrate solutions before each experiment. Assess stock purity via HPLC.
Reaction rate is inconsistent between experiments.1. Variability in Enzyme Aliquots: Inconsistent activity in different enzyme batches or freeze-thaw cycles.2. Substrate Concentration Errors: Inaccurate pipetting or degradation of stock solution over time.3. Inconsistent Incubation Times: Minor variations in stopping the reaction can affect results, especially in initial rate studies.1. Prepare a large batch of enzyme, aliquot into single-use tubes, and flash-freeze. Avoid repeated freeze-thaw cycles.2. Use calibrated pipettes and always prepare fresh dilutions from a recently verified stock.3. Use a timed automated dispenser or a multi-channel pipette to start/stop reactions simultaneously.
Analytical Detection Unexpected peaks appear in HPLC/LC-MS chromatograms.1. Contaminants: Impurities in the substrate, buffer components, or solvents.2. Non-Enzymatic Degradation: The aldehyde may be unstable under assay conditions (e.g., light exposure, oxidative stress).[5]3. Formation of Side-Products: The enzyme may have broad specificity, or reactive intermediates may form adducts.4. Excipient-Related Impurities: If using a drug product, excipients may degrade.[6]1. Run control reactions: (a) no enzyme, (b) no substrate. Analyze all reagents individually.2. Perform a stability study of the aldehyde in the assay buffer without the enzyme to identify non-enzymatic degradants.[7]3. Use high-resolution mass spectrometry (LC-MS/MS) to characterize the unknown peaks.[8]4. Analyze a stressed placebo sample to differentiate drug degradants from excipient-related peaks.[6]
Poor mass balance in the reaction.1. Co-elution of Peaks: Degradation products may co-elute with the parent compound or other metabolites.2. Formation of Volatile Products: Some degradation pathways can lead to volatile compounds not detected by LC-based methods.3. Poor Detector Response: Some degradants may have poor chromophores or ionization efficiency.4. Precipitation: Degradants may be insoluble in the assay or mobile phase.1. Modify the HPLC gradient, mobile phase composition, or column chemistry to improve separation.[7]2. Consider using headspace GC-MS to analyze for volatile products.3. Use a universal detector like a Charged Aerosol Detector (CAD) or MS to ensure all non-volatile products are observed.[6]4. Check for precipitates in your reaction tubes. If present, attempt to dissolve in a stronger organic solvent for analysis.
Frequently Asked Questions (FAQs)

Q1: What are the key enzymes responsible for the initial steps of pyridoxine and isopyridoxal degradation in bacteria? A1: The primary enzymes identified in well-studied bacterial pathways are:

  • Pyridoxine 5'-dehydrogenase (oxidase): An FAD-dependent enzyme from Arthrobacter Cr-7 that catalyzes the conversion of pyridoxine to isopyridoxal (5-Hydroxy-6-methylnicotinaldehyde).[3]

  • 5-Pyridoxolactonase: An enzyme that hydrolyzes the lactone intermediate formed after the oxidation of isopyridoxal.[9]

  • 5-Pyridoxic-acid oxygenase: An FAD-dependent oxygenase that catalyzes the critical ring-opening step in the degradation of 5-pyridoxic acid.[4]

Q2: What are the best analytical methods for monitoring the degradation of 5-Hydroxy-6-methylnicotinaldehyde? A2: A multi-faceted approach is recommended:

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: This is a robust method for quantifying the disappearance of the parent compound and the appearance of major chromophoric degradants.[10]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the gold standard for metabolite identification.[11] High-resolution MS provides accurate mass data to help determine the elemental composition of unknown degradation products.[8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile degradation products, though derivatization of polar analytes may be required.[12]

Q3: My 5-Hydroxy-6-methylnicotinaldehyde stock solution is turning yellow. What does this mean and how can I prevent it? A3: A color change to yellow or brown is a common sign of degradation for nicotine-like and aldehyde-containing compounds, often due to oxidation and/or photodegradation.[5] To ensure stability:

  • Storage: Store the solid compound at -20°C or lower in a desiccator.

  • Protection from Light: Use amber vials or wrap containers in foil.

  • Inert Atmosphere: For long-term storage, purge the container with an inert gas like argon or nitrogen before sealing.[5]

  • Solutions: Prepare stock solutions fresh. If short-term storage is necessary, store at -80°C in single-use aliquots.

Q4: How much degradation should I aim for in a forced degradation study? A4: The goal of a forced degradation study is to generate relevant degradants for analytical method development without completely destroying the parent molecule. A target degradation of 5-20% is generally considered optimal.[6][7] This level is sufficient to produce detectable degradation products while ensuring the primary degradation pathways are observed.

Q5: Are the degradation pathways conserved between bacteria and eukaryotes? A5: No, the pathways differ significantly. In humans and other eukaryotes, the primary catabolic endpoint of Vitamin B6 is 4-pyridoxic acid, which is formed by the action of aldehyde oxidase in the liver and excreted in the urine.[13][14][15] The extensive, ring-opening degradation pathways seen in bacteria like Arthrobacter and Pseudomonas are not the primary routes in eukaryotes.[14]

Experimental Protocols & Workflow

Experimental_Workflow Prep 1. Reagent Preparation (Buffer, Substrate, Enzyme) Assay 2. In Vitro Degradation Assay (Incubation at 37°C) Prep->Assay Quench 3. Reaction Quenching (e.g., Acetonitrile) Assay->Quench Centrifuge 4. Protein Precipitation (Centrifugation) Quench->Centrifuge Analyze 5. HPLC or LC-MS Analysis (Supernatant Injection) Centrifuge->Analyze Data 6. Data Interpretation (Kinetics, Metabolite ID) Analyze->Data

Caption: General experimental workflow for studying in vitro degradation.

Protocol 1: In Vitro Degradation Assay Using Bacterial Cell Lysate

This protocol describes a general method for screening the degradation of 5-Hydroxy-6-methylnicotinaldehyde using a crude lysate from a bacterial strain known to metabolize pyridoxine (e.g., Arthrobacter sp.).

Objective: To determine if the bacterial lysate can degrade the target compound and to observe the formation of metabolites.

Materials:

  • 5-Hydroxy-6-methylnicotinaldehyde

  • Bacterial cell pellet (e.g., from an induced culture of Arthrobacter Cr-7)

  • Lysis Buffer (e.g., 50 mM Potassium Phosphate, pH 7.4, 1 mM DTT)

  • Cofactor Stock Solution (10 mM FAD in water)

  • Reaction Buffer (100 mM Potassium Phosphate, pH 7.5)

  • Quenching Solution (Ice-cold acetonitrile)

  • Microcentrifuge tubes, incubator, centrifuge

Methodology:

  • Prepare Cell Lysate: Resuspend the bacterial cell pellet in ice-cold Lysis Buffer. Lyse the cells using sonication or a French press, keeping the sample on ice at all times. Centrifuge the lysate at >12,000 x g for 20 minutes at 4°C to pellet cell debris. Collect the supernatant (crude lysate). Determine the total protein concentration using a Bradford or BCA assay.

  • Prepare Reaction Mixtures: In a microcentrifuge tube, prepare the following reaction mixture (total volume of 200 µL):

    • 100 µL of 2x Reaction Buffer (final concentration 50 mM)

    • 2 µL of 10 mM FAD stock (final concentration 100 µM)

    • Variable volume of cell lysate (e.g., to achieve a final protein concentration of 0.5-1.0 mg/mL)

    • Add nuclease-free water to bring the volume to 180 µL.

  • Set Up Controls:

    • No-Enzyme Control: Replace the cell lysate with Lysis Buffer.

    • No-Substrate Control: A full reaction mixture where substrate will be replaced with water in step 5.

  • Pre-incubation: Pre-incubate all tubes at the desired reaction temperature (e.g., 30°C) for 5 minutes.

  • Initiate Reaction: Start the reaction by adding 20 µL of 1 mM 5-Hydroxy-6-methylnicotinaldehyde stock solution (in water or buffer) to each tube (final concentration 100 µM). Mix gently.

  • Incubation: Incubate the reactions for a defined period (e.g., 0, 15, 30, 60 minutes).

  • Quench Reaction: Stop the reaction at each time point by adding 400 µL of ice-cold acetonitrile. Vortex vigorously.

  • Process for Analysis: Incubate the quenched samples on ice for 10 minutes, then centrifuge at 14,000 x g for 10 minutes to pellet precipitated proteins. Transfer the supernatant to an HPLC vial for analysis.

Protocol 2: Sample Preparation for HPLC/LC-MS Analysis

Objective: To prepare samples from the in vitro assay for robust and reproducible analysis.

  • Protein Precipitation: As described in Protocol 1, quenching the reaction with 2 volumes of a cold organic solvent (e.g., acetonitrile or methanol) is the most common method. This effectively stops the enzymatic reaction and precipitates the majority of proteins.

  • Centrifugation: A high-speed spin (e.g., >14,000 rpm for 10 min at 4°C) is critical to ensure a clear supernatant, which prevents column clogging and pressure issues during analysis.[8]

  • Filtration (Optional): For added protection of the analytical column, the supernatant can be passed through a 0.22 µm syringe filter (e.g., PTFE or nylon, depending on solvent compatibility) before being transferred to an HPLC vial.

  • Dilution: If the initial substrate concentration is high or if the detector signal is saturated, the final supernatant may need to be diluted with the initial mobile phase composition to ensure it is within the linear range of the instrument.

  • Analysis: Inject the prepared sample onto the HPLC or LC-MS system. Ensure the analytical method has been developed to separate the parent compound from potential degradation products.

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Technical Support Center: Scaling Up 5-Hydroxy-6-methylnicotinaldehyde Synthesis

Welcome to the Process Chemistry Support Center. As drug development professionals and process chemists, scaling up the synthesis of highly functionalized pyridine derivatives like 5-Hydroxy-6-methylnicotinaldehyde (CAS...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Center. As drug development professionals and process chemists, scaling up the synthesis of highly functionalized pyridine derivatives like 5-Hydroxy-6-methylnicotinaldehyde (CAS 51947-98-9)[1]—a critical intermediate structurally related to pyridoxal (Vitamin B6)[2]—presents unique thermochemical and chemoselectivity challenges.

This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to ensure your scale-up campaigns transition smoothly from the bench to the pilot plant.

Route Design & Chemoselectivity FAQs

Q: Why do I get complex mixtures or low yields when oxidizing 3-hydroxymethyl-5-hydroxy-6-methylpyridine directly to the aldehyde at scale?

A: The causality lies in the electronic nature of the pyridine ring and transition metal chelation. The free phenolic hydroxyl group at the C5 position is highly electron-donating, which lowers the oxidation potential of the pyridine ring. When exposed to harsh oxidants or even standard NaOCl, the electron-rich ring is susceptible to electrophilic aromatic chlorination and oxidative polymerization. Furthermore, if you are attempting a metal-catalyzed aerobic oxidation (such as Cu/TEMPO)[3], the adjacent 5-OH and pyridine nitrogen act as a bidentate ligand, chelating the copper catalyst and poisoning the catalytic cycle.

Solution: You must mask the 5-OH group prior to oxidation. Protecting it as a tert-butyldimethylsilyl (TBS) ether provides both steric bulk and electronic deactivation, enabling a clean oxidation of the primary alcohol.

SynthesisWorkflow N1 Starting Material: Ethyl 5-hydroxy-6-methylnicotinate N2 Reduction (LiAlH4): Forms Pyridoxine Analog N1->N2 Step 1 N3 Selective Protection (TBSCl): Protects 5-Phenolic OH N2->N3 Step 2 N4 Oxidation (TEMPO/NaOCl): Converts 3-CH2OH to Aldehyde N3->N4 Step 3 N5 Deprotection (TBAF): Removes TBS Group N4->N5 Step 4 N6 Final Product: 5-Hydroxy-6-methylnicotinaldehyde N5->N6 Step 5

Caption: Workflow for the protected oxidation route of 5-hydroxy-6-methylnicotinaldehyde.

Managing the Oxidation Step

Q: Swern oxidation works perfectly at the 5-gram scale. Why did my 500-gram batch fail and produce thioacetal byproducts?

A: Heat transfer limitations in batch reactors. Swern oxidation is notoriously difficult to scale up due to the necessity of strict cryogenic conditions (-78 °C) and the potential for hazardous exotherms[4]. At a small scale, heat dissipates quickly. At a 500-gram scale, the surface-area-to-volume ratio drops drastically. During the addition of triethylamine, localized heating occurs. If the internal temperature rises above -60 °C, the intermediate alkoxysulfonium ylide undergoes a Pummerer-type rearrangement, yielding methylthiomethyl ethers (thioacetals) instead of the desired aldehyde.

Solution: Transition to a TEMPO-mediated oxidation using NaOCl (bleach) and NaBr[5]. This biphasic system operates safely at 0–20 °C and is highly scalable. Continuous flow applications of TEMPO/NaOCl have proven exceptionally robust for decagram to kilogram scale synthesis of aldehydes, completely avoiding cryogenic requirements[6][7].

Data Presentation: Comparison of Oxidation Methods
Oxidation MethodReagentsScalabilityChemoselectivity (1° vs Phenolic OH)Operating Temp / SafetyE-factor (Waste)
Swern DMSO, (COCl)2, Et3NPoorGood-78 °C / High Hazard[4]High
Manganese Dioxide MnO2 (10-20 eq)ModerateExcellent20–60 °C / Low HazardVery High
TEMPO / NaOCl TEMPO, NaOCl, NaBrExcellentModerate (Requires TBS protection)0–20 °C / Manageable[7]Low
Aerobic Cu/TEMPO CuI, TEMPO, Air/O2ExcellentPoor (Cu chelates to pyridine)20–70 °C / Moderate[3]Very Low

Downstream Processing & Purification

Q: Column chromatography is a massive bottleneck for our kilogram-scale batches. How can we purify the aldehyde efficiently?

A: Utilize the bisulfite adduct purification methodology. Pyridine-carboxaldehydes streak severely on silica gel due to hydrogen bonding and the basicity of the pyridine nitrogen. Instead of chromatography, exploit the specific reactivity of the unhindered aldehyde. By reacting the crude mixture with sodium bisulfite, you form a water-soluble α -hydroxysulfonate salt. Non-aldehyde impurities remain in the organic phase and are simply washed away.

Self-Validating Protocol: Bisulfite Purification

Step 1: Adduct Formation

  • Action: Dissolve the crude organic mixture in ethyl acetate (EtOAc) (10 mL/g). Add 40% w/v aqueous sodium bisulfite (NaHSO3) solution (1.5 equivalents).

  • Action: Stir vigorously for 2 hours at room temperature.

  • Validation Check: Monitor the organic layer via TLC. The complete disappearance of the aldehyde spot confirms successful adduct formation.

Step 2: Phase Separation & Washing

  • Action: Transfer to a separatory funnel. The aldehyde is now in the dense aqueous layer.

  • Action: Separate the phases. Wash the aqueous layer twice with fresh EtOAc to extract unreacted alcohol, over-oxidized carboxylic acid, and silyl byproducts. Discard the organic washes.

Step 3: Regeneration

  • Action: Cool the aqueous layer to 5 °C. Slowly add 10% aqueous Na2CO3 until the pH reaches 8.5–9.0.

  • Causality: The mild base shifts the equilibrium, breaking the α -hydroxysulfonate salt and regenerating the free, water-insoluble aldehyde.

Step 4: Final Extraction

  • Action: Extract the regenerated aldehyde back into fresh EtOAc (3 x 5 mL/g). Dry the combined organic layers over Na2SO4, filter, and concentrate under reduced pressure to yield the pure 5-Hydroxy-6-methylnicotinaldehyde.

BisulfitePurification Crude Crude Aldehyde (in EtOAc) Mix Add 40% aq. NaHSO3 (Vigorous Stirring) Crude->Mix AqPhase Aqueous Phase (Bisulfite Adduct) Mix->AqPhase Phase Separation OrgPhase Organic Phase (Impurities) Mix->OrgPhase Discard Base Add 10% aq. Na2CO3 (pH 8.5-9.0) AqPhase->Base Wash & Adjust pH Extract Extract with EtOAc Base->Extract Pure Pure Aldehyde (Organic Layer) Extract->Pure

Caption: Liquid-liquid extraction workflow for bisulfite adduct purification.

References

  • Synthesis of Analogs of Pyridoxal 5'-phosphate. Biochemistry (1969).[Link]

  • Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes. Organic Process Research & Development (2023).[Link]

  • Development of a Large-Scale Copper(I)/TEMPO-Catalyzed Aerobic Alcohol Oxidation for the Synthesis of LSD1 Inhibitor GSK2879552. Organometallics (2018).[Link]

  • Controlling explosive and highly energetic reactions: scaling up the liquid-phase aerobic oxidation of alcohols and aldehydes in flow. Reaction Chemistry & Engineering (2024).[Link](Note: URL derived from standard RSC DOI resolution for flow oxidation scale-up).

Sources

Troubleshooting

Technical Support Center: 5-Hydroxy-6-methylnicotinaldehyde

Welcome to the technical support guide for 5-Hydroxy-6-methylnicotinaldehyde. This document provides in-depth guidance on the long-term storage, handling, and stability assessment of this compound.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 5-Hydroxy-6-methylnicotinaldehyde. This document provides in-depth guidance on the long-term storage, handling, and stability assessment of this compound. Our goal is to equip researchers, scientists, and drug development professionals with the necessary knowledge to ensure the integrity and reliability of their experimental outcomes.

Frequently Asked Questions (FAQs)

Section 1: Optimal Long-Term Storage Protocols

Q1: What are the ideal conditions for storing solid 5-Hydroxy-6-methylnicotinaldehyde for the long term?

For maximal stability, solid 5-Hydroxy-6-methylnicotinaldehyde should be stored at 2-8°C under a dry, inert atmosphere (e.g., argon or nitrogen) .[1] It is crucial to protect the compound from light by using an amber glass vial or other opaque container and storing it in a dark location.[2][3] The container must be tightly sealed to prevent exposure to air and moisture.[3][4]

Q2: Why are these specific storage conditions so critical?

The molecular structure of 5-Hydroxy-6-methylnicotinaldehyde contains two functional groups highly susceptible to degradation: an aromatic aldehyde and a hydroxypyridine ring.

  • Oxidation: The aldehyde group (-CHO) is easily oxidized to a carboxylic acid (-COOH) upon exposure to air (oxygen).[5][6] This transformation alters the molecule's chemical properties and reactivity. Storing under an inert atmosphere directly mitigates this risk.[7]

  • Photodegradation: Hydroxypyridine derivatives and aromatic aldehydes can be sensitive to light.[6][8] UV light exposure can initiate photochemical reactions, leading to the formation of impurities and a loss of potency.[9]

  • Thermal Degradation: Elevated temperatures accelerate the rates of all chemical degradation reactions.[6][8] While some simple aliphatic aldehydes can polymerize faster at very low temperatures, for a substituted aromatic aldehyde like this, refrigeration at 2-8°C provides the best balance for slowing degradation without introducing other issues.[10]

Q3: Is it advisable to store 5-Hydroxy-6-methylnicotinaldehyde in a solution?

Storing this compound in solution is generally not recommended for long-term preservation due to increased molecular mobility, which facilitates degradation. For experimental use, it is always best to prepare solutions fresh .[7]

If short-term storage of a stock solution is unavoidable (e.g., for a series of experiments over a few days to a week), it should be stored at -20°C in a tightly sealed, light-protected vial.[5][7] However, be aware that the stability in various solvents has not been extensively documented, and purity should be verified if stored for more than a few days. Repeated freeze-thaw cycles should be avoided by aliquoting the stock solution into single-use volumes.[5]

Section 2: Troubleshooting & Quality Control

Q4: How can I visually identify if my stored compound has degraded?

The most common visual indicator of degradation for nicotine-like compounds and aldehydes is a change in color .[9] If your initially white or pale-yellow solid develops a distinct yellow or brownish hue , it is a strong sign of potential oxidation or other forms of decomposition.[9] For solutions, the appearance of precipitates could indicate polymerization or the formation of insoluble degradation products.[5][9]

Q5: My experimental results are inconsistent. Could the storage of 5-Hydroxy-6-methylnicotinaldehyde be the cause?

Absolutely. Inconsistent results are a classic symptom of using a degraded reagent. If the purity of your compound has decreased, you are introducing unknown variables into your experiment. This can manifest as:

  • Reduced biological or chemical activity.

  • The appearance of unexpected side products in a reaction.

  • Poor reproducibility between experiments run on different days (potentially with a reagent that has degraded further over time).[7]

  • In analytical studies, you may see a reduced peak area for the parent compound and the emergence of new, unidentified peaks in your chromatogram.[5]

Q6: I suspect my compound has degraded. What is a reliable protocol to verify its purity?

The most effective way to assess the purity of your compound is through High-Performance Liquid Chromatography (HPLC) coupled with a UV detector. An isocratic method can often be developed quickly to check for the appearance of degradation products.

A stability-indicating method would involve subjecting a known fresh sample to forced degradation (e.g., with mild acid, base, or an oxidizing agent like H₂O₂) to ensure the analytical method can separate the parent compound from its degradation products.[8] Comparing the chromatogram of your stored sample to that of a new, trusted lot or a previously validated in-house standard will provide a definitive assessment of its integrity.

Summary of Storage Recommendations

ParameterSolid Compound (Long-Term)Solution (Short-Term Only)Rationale
Temperature 2-8°C-20°CSlows reaction kinetics.[6][7]
Atmosphere Inert Gas (Argon, Nitrogen)Headspace flushed with Inert GasPrevents oxidation of the aldehyde group.[9]
Light Protect from light (Amber Vial)Protect from light (Amber Vial)Prevents photodegradation.[3][6]
Container Tightly Sealed Glass VialTightly Sealed Glass VialPrevents exposure to oxygen and moisture.[2][11]
Max. Duration Up to 6 months or per CoA< 1 month, prepare fresh if possibleHigh potential for degradation in solution.[7]

Experimental Protocols

Protocol 1: Aliquoting and Storing Solid Compound

This protocol minimizes exposure to ambient conditions during handling.

  • Preparation: Move the main container of 5-Hydroxy-6-methylnicotinaldehyde, several small amber glass vials, a spatula, and a balance into an inert atmosphere glove box or glove bag.

  • Equilibration: Allow the main container to reach the ambient temperature inside the glove box before opening to prevent moisture condensation.[9]

  • Aliquoting: Weigh the desired quantity of the solid into each small vial. Work quickly to minimize the time the main container is open.

  • Inerting: Before sealing, flush the headspace of each vial with a gentle stream of argon or nitrogen gas.

  • Sealing: Tightly cap each vial. For extra protection, wrap the cap with parafilm.

  • Labeling: Clearly label each aliquot with the compound name, date, and quantity.

  • Storage: Place the labeled aliquots in a dark, refrigerated environment at 2-8°C.

Protocol 2: Preparing and Storing Stock Solutions (For Short-Term Use)
  • Preparation: Select a suitable dry, HPLC-grade solvent (e.g., acetonitrile or methanol).

  • Weighing: Remove one aliquot of the solid compound from the refrigerator and allow it to warm to room temperature before opening.

  • Dissolution: Dissolve the compound in the chosen solvent to your target concentration. Ensure complete dissolution.

  • Aliquoting: Dispense the solution into single-use volumes in small, amber glass vials.

  • Inerting & Sealing: Flush the headspace of each vial with inert gas, seal tightly, and wrap with parafilm.

  • Labeling: Label each vial with the compound name, concentration, solvent, and date of preparation.

  • Storage: Immediately store the aliquots in a freezer at -20°C.

Visualized Workflows and Degradation

Fig 1. Decision workflow for handling and storage.
Fig 2. Primary degradation pathways.

References

  • ResearchGate. (n.d.). Proposed degradation pathways of pyridine derivatives in bacteria... Retrieved from [Link]

  • ResearchGate. (n.d.). Degradation of Pyridines in the Environment. Retrieved from [Link]

  • SpringerLink. (2019). Isolation of a 3-hydroxypyridine degrading bacterium, Agrobacterium sp. DW-1, and its proposed degradation pathway. Retrieved from [Link]

  • ResearchGate. (n.d.). Pathways that degrade pyridine derivatives through 2,5-DHP. Retrieved from [Link]

  • PerfumersWorld. (n.d.). Documents. Retrieved from [Link]

  • PubChem. (n.d.). 6-Hydroxynicotinaldehyde. Retrieved from [Link]

  • BuyersGuideChem. (n.d.). 6-Methylnicotinaldehyde. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Forced Degradation Studies of 5-Hydroxy-6-methylnicotinaldehyde

Audience: Researchers, Analytical Scientists, and CMC (Chemistry, Manufacturing, and Controls) Professionals. Scope: Stability-indicating method (SIM) development, stress testing workflows, and mechanistic troubleshootin...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Scientists, and CMC (Chemistry, Manufacturing, and Controls) Professionals. Scope: Stability-indicating method (SIM) development, stress testing workflows, and mechanistic troubleshooting for 5-Hydroxy-6-methylnicotinaldehyde (CAS: 51947-98-9) and related pyridoxal analogs.

Part 1: Mechanistic Troubleshooting & FAQs

As a pyridine derivative featuring a phenolic hydroxyl, a methyl group, and a highly reactive aldehyde moiety, 5-Hydroxy-6-methylnicotinaldehyde presents unique challenges during ICH Q1A(R2) forced degradation studies[1]. The following guides address the most frequent anomalies encountered during stress testing.

Q1: Why is my mass balance failing significantly during oxidative stress (H₂O₂)?

The Causality: Mass balance failure (where the sum of the parent peak and degradant peaks does not equal 100% of the initial concentration) during oxidation is typically caused by over-oxidation or the formation of "invisible" highly polar degradants. The primary degradation pathway is the oxidation of the aldehyde group (-CHO) to the corresponding carboxylic acid (5-hydroxy-6-methylnicotinic acid)[2]. However, if the stress is too harsh (e.g., >5% H₂O₂ for >24 hours), the pyridine nitrogen can undergo secondary oxidation to form an N-oxide. Furthermore, aggressive oxidation can lead to ring cleavage, generating highly polar, low-UV-absorbing aliphatic fragments that elute in the void volume of standard reversed-phase HPLC methods. The Solution: Calibrate your stress conditions to target the ICH-recommended 5–20% degradation sweet spot[3]. Reduce the H₂O₂ concentration to 1–3% and monitor the reaction at shorter time points (e.g., 2, 4, and 8 hours).

Q2: I am observing multiple, broad unresolved peaks under alkaline (NaOH) stress, but not under acidic stress. What is happening?

The Causality: This is a classic base-catalyzed condensation issue. The molecule contains a phenolic hydroxyl group. Under alkaline conditions (pH > 9), this hydroxyl group is deprotonated, significantly increasing the electron density of the pyridine ring. Simultaneously, the free aldehyde group is highly susceptible to intermolecular nucleophilic attacks and aldol-type condensations. This leads to the formation of complex, polymeric oligomers that present as broad, unresolved "humps" on the chromatogram rather than discrete peaks. The Solution: When performing basic hydrolysis, use milder conditions (e.g., 0.1 N NaOH at room temperature instead of 60°C) and quench the reaction with an equivalent volume of 0.1 N HCl immediately before injection. This self-validating quenching step prevents degradation from continuing inside the autosampler vial.

Q3: How do I prevent rapid degradation of the standard solution in the autosampler before injection?

The Causality: Pyridinecarboxaldehydes, much like their structural cousin pyridoxal (Vitamin B6 derivative), are highly susceptible to photolysis[4]. Exposure to ambient laboratory lighting or the autosampler's internal light can trigger photo-oxidation or radical-mediated dimerization. The Solution: Always use amber autosampler vials. If your autosampler has temperature control, set it to 4°C. Ensure that the diluent used for sample preparation is thoroughly degassed to remove dissolved oxygen, which accelerates photo-oxidation.

Q4: What is the optimal HPLC mobile phase strategy to ensure a robust Stability-Indicating Method (SIM)?

The Causality: 5-Hydroxy-6-methylnicotinaldehyde has multiple ionizable centers: a basic pyridine nitrogen and an acidic phenolic hydroxyl. If the mobile phase pH is near the pKa of either functional group, you will experience severe peak tailing and retention time shifts. Furthermore, you must separate the parent aldehyde from its highly polar carboxylic acid degradant. The Solution: Use a strongly buffered, acidic mobile phase. A buffer such as 20 mM ammonium formate adjusted to pH 3.0 with formic acid ensures that the pyridine nitrogen is fully protonated and the phenolic hydroxyl remains protonated[5]. Use a polar-embedded C18 column or a column designed for 100% aqueous compatibility to retain the polar acidic degradants.

Part 2: Experimental Workflows (Self-Validating Protocols)

To ensure scientific integrity and compliance with ICH Q1A(R2)[6], every forced degradation experiment must include a Control (unstressed API in diluent) and a Blank (stressed diluent without API) to differentiate true degradation products from matrix interference or solvent peaks.

Step-by-Step Stress Testing Protocol

Target Concentration: 1.0 mg/mL of 5-Hydroxy-6-methylnicotinaldehyde in Diluent (e.g., 50:50 Water:Acetonitrile).

1. Acidic Hydrolysis:

  • Stress: Mix 5.0 mL of the API stock solution with 5.0 mL of 0.1 N HCl.

  • Condition: Incubate at 60°C for 24 hours in a sealed, dark container.

  • Quenching (Critical): Transfer 1.0 mL of the stressed solution to a vial and immediately neutralize with 1.0 mL of 0.1 N NaOH. Dilute to the final analytical concentration (e.g., 0.1 mg/mL) with mobile phase.

2. Basic Hydrolysis:

  • Stress: Mix 5.0 mL of the API stock solution with 5.0 mL of 0.1 N NaOH.

  • Condition: Incubate at Room Temperature (25°C) for 4 to 8 hours (monitor closely to prevent polymerization).

  • Quenching (Critical): Transfer 1.0 mL of the stressed solution to a vial and immediately neutralize with 1.0 mL of 0.1 N HCl. Dilute to final concentration.

3. Oxidative Stress:

  • Stress: Mix 5.0 mL of the API stock solution with 5.0 mL of 3% H₂O₂.

  • Condition: Incubate at Room Temperature for 12 hours in the dark.

  • Quenching: Inject directly if the HPLC method is compatible, or quench residual peroxide using a mild reducing agent (e.g., sodium thiosulfate) if secondary reactions in the autosampler are observed[7].

4. Photolytic Stress (ICH Q1B):

  • Stress: Expose a thin layer of solid API (1 mm depth) and a liquid solution (1.0 mg/mL in quartz vials) to UV/Vis light.

  • Condition: Minimum of 1.2 million lux hours and 200 watt hours/square meter.

  • Preparation: Dissolve the solid stressed sample in diluent to the analytical concentration prior to injection.

Part 3: Quantitative Data Summary

The following table summarizes the expected degradation profile of 5-Hydroxy-6-methylnicotinaldehyde to help analysts benchmark their method validation data.

Stress ConditionReagent / EnvironmentTemp / TimeExpected Degradation (%)Primary Degradation PathwayPrimary Degradant Identity
Oxidation 3% H₂O₂25°C / 12h10 - 18%Aldehyde Oxidation5-Hydroxy-6-methylnicotinic acid
Acidic 0.1 N HCl60°C / 24h< 5%HydrolysisHighly stable; minimal degradation
Basic 0.1 N NaOH25°C / 8h15 - 20%Aldol-type CondensationPolymeric oligomers (broad peaks)
Thermal Dry Heat105°C / 48h< 2%Thermal DecompositionStable in solid state
Photolytic UV/Vis LightAmbient / Q1B10 - 15%Photo-oxidation / DimerizationPhotodegradation dimers / Acid

Part 4: Degradation Pathway Visualization

The mechanistic pathways dictating the stability of 5-Hydroxy-6-methylnicotinaldehyde are mapped below. This visualizes the causality between the applied stressor and the resulting chemical transformation.

DegradationPathway API 5-Hydroxy-6-methylnicotinaldehyde (Parent API) Oxidation Oxidative Stress (H2O2 / O2) API->Oxidation AcidBase Alkaline Stress (NaOH + Heat) API->AcidBase Photolysis Photolytic Stress (UV/Vis Light) API->Photolysis Deg_Acid 5-Hydroxy-6-methylnicotinic acid (Primary Degradant) Oxidation->Deg_Acid Aldehyde Oxidation Deg_N_Oxide Pyridine N-oxide derivative (Secondary Degradant) Oxidation->Deg_N_Oxide Nitrogen Oxidation Deg_Cond Aldol Condensation Products (Polymeric Oligomers) AcidBase->Deg_Cond Base-Catalyzed Condensation Photolysis->Deg_Acid Photo-oxidation Deg_Photo Photodegradation Dimers (Radical Coupling) Photolysis->Deg_Photo UV Excitation

Mechanistic degradation pathways of 5-Hydroxy-6-methylnicotinaldehyde under ICH stress conditions.

References

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass Laboratories. Available at: [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Available at:[Link]

  • Pyridine-3-carbaldehyde - Chemical Properties and Oxidation. Grokipedia. Available at:[Link]

  • Stability-indicating HPLC-PDA assay for simultaneous determination of paracetamol, thiamine and pyridoxal phosphate. SRCE - Hrčak. Available at:[Link]

  • Development of a reversed phase liquid chromatographic method for analysis of pyridoxal-5'-phosphate and its impurities. PubMed (NIH). Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Method Development for Separating 5-Hydroxy-6-methylnicotinaldehyde Isomers

Welcome to the technical support center for the analytical separation of 5-Hydroxy-6-methylnicotinaldehyde and its related positional isomers. This guide is designed for researchers, analytical scientists, and drug devel...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analytical separation of 5-Hydroxy-6-methylnicotinaldehyde and its related positional isomers. This guide is designed for researchers, analytical scientists, and drug development professionals who are tackling the complex challenge of resolving these closely related pyridine derivatives. We will explore the underlying principles of separation, provide detailed troubleshooting for common issues, and present structured methodologies to accelerate your method development process.

Part 1: Foundational Concepts & Initial Troubleshooting

This section addresses the fundamental challenges and provides first-line solutions for common problems encountered during the separation of 5-Hydroxy-6-methylnicotinaldehyde isomers.

Q1: Why is the separation of 5-Hydroxy-6-methylnicotinaldehyde isomers so challenging?

The separation of positional isomers, such as 5-Hydroxy-6-methylnicotinaldehyde and its potential counterparts (e.g., 6-Hydroxy-5-methylnicotinaldehyde), is a significant analytical challenge due to their nearly identical physicochemical properties.[1] These compounds share the same molecular formula (C₇H₇NO₂) and molecular weight, leading to very similar polarity, pKa, and hydrophobicity.[1][2][3] Standard chromatographic techniques, particularly reversed-phase HPLC on C18 columns, often fail to provide adequate resolution because the separation mechanism is primarily based on hydrophobicity, which is too similar between the isomers.[1] Effective separation requires leveraging subtle differences in their structure, such as electron density distribution and steric effects.[4]

Q2: I'm not seeing any separation on my standard C18 column. What's the first thing I should check?

Co-elution on a C18 column is a common starting point. Before abandoning the column entirely, consider these critical mobile phase adjustments:

  • Verify Mobile Phase pH: Pyridine derivatives are basic compounds.[5] The pH of your mobile phase dictates the protonation state of the pyridine nitrogen, which significantly impacts retention and peak shape. Operating at a low pH (e.g., pH 3 using a phosphate or formate buffer) ensures consistent protonation and can introduce subtle charge-based retention differences.[1]

  • Switch the Organic Modifier: If you are using acetonitrile (ACN), switch to methanol (MeOH) or a combination of both. Methanol is a protic solvent and can engage in different hydrogen bonding interactions with the isomers compared to the aprotic ACN. This change in solvent can alter selectivity and sometimes resolve closely eluting peaks.[6] Biphenyl bonded phases, in particular, can show increased resolution of structural isomers when methanol is used.[6]

  • Adjust Buffer Concentration: The ionic strength of your mobile phase can influence secondary interactions with the silica backbone of the column. A low concentration buffer (10-20 mM) is typically a good starting point.

If these adjustments do not yield any improvement, it is highly likely that the C18 stationary phase does not offer the right selectivity mechanism for these isomers, and an alternative column chemistry is required.[1]

Q3: What are the key properties of these isomers that I should consider for method development?

Successful method development hinges on exploiting subtle differences in the isomers' molecular structure. Key properties to consider are:

  • Aromaticity (π-electron system): The pyridine ring is an electron-deficient aromatic system. The precise location of electron-donating (-OH, -CH₃) and electron-withdrawing (-CHO) groups alters the electron density distribution across the ring. This can be exploited by stationary phases capable of π-π interactions.[4]

  • Hydrogen Bonding Capability: The presence of hydroxyl (-OH) and aldehyde (-CHO) groups allows for hydrogen bonding. The steric hindrance and accessibility of these sites will differ between isomers, which can be a point of differentiation in both reversed-phase and HILIC modes.

  • Acidity/Basicity (pKa): The pKa of the pyridine nitrogen and the phenolic hydroxyl group will be subtly different for each isomer. This makes pH control of the mobile phase a powerful tool for manipulating retention and selectivity.

Part 2: HPLC Method Development - In-Depth Guide

When a standard C18 column fails, a systematic approach to selecting an alternative stationary phase and optimizing the mobile phase is crucial.

Subsection 2.1: Column Selection
Q4: My C18 column isn't providing separation. What stationary phase should I try next?

When hydrophobicity alone is insufficient for separation, you must introduce alternative interaction mechanisms. The following column chemistries are recommended for aromatic positional isomers:

  • Phenyl-Hexyl or Biphenyl Columns: These are often the first choice for separating aromatic isomers.[1][4] The phenyl ligands on the stationary phase can interact with the pyridine ring of the analytes through π-π stacking. Subtle differences in the electron density of the isomers' aromatic systems can lead to differential retention. Biphenyl phases, in particular, offer unique selectivity for aromatic compounds.[6]

  • Mixed-Mode Columns: These columns offer multiple retention mechanisms simultaneously, such as reversed-phase and ion-exchange. A column combining C18 with a weak cation-exchange functionality can be highly effective for basic compounds like pyridines, as it separates based on both hydrophobicity and slight differences in pKa or charge distribution.[1]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): For isomers that are sufficiently polar, HILIC can be a powerful alternative.[4] The separation mechanism is based on partitioning into a water-enriched layer on the surface of a polar stationary phase (e.g., bare silica, diol, or amide). This mode is highly sensitive to differences in hydrogen bonding and polarity.

Q5: How do π-π interactions on a Phenyl column help with separating aromatic isomers?

π-π interactions are non-covalent interactions between aromatic rings. The stationary phase (e.g., a Phenyl-Hexyl column) has electron-rich phenyl groups. Your 5-Hydroxy-6-methylnicotinaldehyde isomer has an electron-deficient pyridine ring. This difference promotes an attractive "push-pull" interaction. The strength of this interaction is highly sensitive to the distribution of electrons in the analyte's ring. Since changing the substituent positions (e.g., moving the hydroxyl group) alters this electron distribution, each isomer will interact with the phenyl stationary phase with a slightly different strength, enabling separation.[4]

Subsection 2.2: Mobile Phase Optimization
Q6: How does mobile phase pH affect the retention and peak shape of my pyridine-based isomers?

Mobile phase pH is arguably the most critical parameter. The pyridine nitrogen has a pKa of approximately 5-6.

  • At pH < 4: The pyridine nitrogen will be fully and consistently protonated (pyridinium ion). This charged form will have lower retention on a reversed-phase column but may exhibit strong, selective interactions on a mixed-mode cation-exchange column. This is often the ideal pH range for good peak shape and reproducibility.[1]

  • At pH 5-7 (around the pKa): Small changes in pH will cause significant shifts in the equilibrium between the protonated and neutral forms. Operating in this range can lead to poor peak shapes (broadening or tailing) and method instability. It should generally be avoided unless being used strategically to enhance selectivity, which requires very precise pH control.

  • At pH > 8: The analyte will be in its neutral form, leading to higher retention in reversed-phase mode. However, the phenolic hydroxyl group may start to deprotonate, and care must be taken as many silica-based columns are not stable at high pH.

Q7: Should I use acetonitrile or methanol as the organic modifier? What's the difference in selectivity?

The choice of organic modifier can be a powerful tool for adjusting selectivity.

  • Acetonitrile (ACN): As an aprotic solvent, ACN primarily acts by partitioning the analyte out of the mobile phase and onto the stationary phase. It is generally a "stronger" eluting solvent than methanol in reversed-phase HPLC.

  • Methanol (MeOH): As a protic solvent, methanol can act as both a hydrogen bond donor and acceptor. This allows it to compete more effectively with the analytes for hydrogen bonding interactions with the stationary phase or residual silanols. This can lead to significant changes in elution order and improved resolution for isomers with different hydrogen bonding capabilities.[6]

Recommendation: If you fail to achieve separation with ACN, a full gradient run with MeOH should be your next step. The change in selectivity may be exactly what is needed to resolve the isomers.

Subsection 2.3: Other Chromatographic Parameters
Q8: Can changing the column temperature improve my separation?

Yes, temperature can influence separation in two ways:

  • Viscosity and Efficiency: Higher temperatures (e.g., 40-50°C) decrease mobile phase viscosity, which can lead to sharper peaks and higher efficiency. This alone might improve the resolution of two closely eluting peaks.

  • Selectivity: The thermodynamics of analyte-stationary phase interactions can be temperature-dependent. Changing the temperature can sometimes alter the relative retention of the isomers, potentially reversing their elution order or improving their separation. It is a valuable parameter to screen during optimization.

Part 3: Alternative and Confirmatory Techniques
Q9: When should I consider using Gas Chromatography (GC) for this separation?

GC is a viable technique for volatile and thermally stable compounds.[5] 5-Hydroxy-6-methylnicotinaldehyde may have limited volatility due to its hydroxyl group. However, GC can be considered under two conditions:

  • If the isomers are sufficiently volatile and thermally stable: A high-resolution capillary GC column (e.g., DB-5 or equivalent) coupled with a Flame Ionization Detector (FID) or Mass Spectrometer (MS) could provide excellent separation.[5][7]

  • After Derivatization: The hydroxyl group can be derivatized (e.g., silylation) to block the polar site and increase volatility.[1] This makes the analytes more suitable for GC analysis and can often improve chromatographic separation.

Q10: How can Mass Spectrometry (LC-MS/MS) help confirm the identity of my separated isomers?

While isomers have the same mass and will not be distinguished by a single-quadrupole mass spectrometer, LC-MS/MS is invaluable for confirmation.[8][9]

  • Molecular Weight Confirmation: The MS will confirm that the eluting peaks have the correct molecular weight for your target compounds.

  • Fragmentation Analysis (MS/MS): Positional isomers often produce different fragmentation patterns upon collision-induced dissociation (CID).[8] By isolating the parent ion ([M+H]⁺) and fragmenting it, you can obtain a "fingerprint" mass spectrum for each peak. Differences in the relative abundance of fragment ions can be used to tentatively identify each isomer, although this often requires authentic reference standards for confirmation.

Part 4: Step-by-Step Protocols & Workflows
Experimental Workflow Diagram

The following diagram outlines a logical workflow for developing a separation method for these challenging isomers.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Column & Solvent Screening cluster_2 Phase 3: Optimization Start Start: Isomer Mixture Screen_C18 Screen on C18 Column (ACN/H2O w/ 0.1% FA) Start->Screen_C18 Check_Res_C18 Resolution > 1.5? Screen_C18->Check_Res_C18 Screen_Phenyl Screen on Phenyl Column (ACN & MeOH Gradients) Check_Res_C18->Screen_Phenyl No Optimize Select Best Condition & Optimize: Check_Res_C18->Optimize Yes Check_Res_Phenyl Any Separation? Screen_Phenyl->Check_Res_Phenyl Screen_MixedMode Screen on Mixed-Mode (Cation Exchange/RP) Check_Res_Phenyl->Screen_MixedMode No Check_Res_Phenyl->Optimize Yes Check_Res_MM Any Separation? Screen_MixedMode->Check_Res_MM Check_Res_MM->Optimize Yes Derivatize Consider Derivatization or Alternative Technique (GC/SFC) Check_Res_MM->Derivatize No Params - pH (2.5-4.0) - Gradient Slope - Temperature (30-50°C) - Flow Rate Optimize->Params Final_Method Final Validated Method Params->Final_Method

Caption: A logical workflow for HPLC method development for positional isomers.

Recommended Starting HPLC Protocol (Phenyl Stationary Phase)

This protocol serves as a robust starting point for separating 5-Hydroxy-6-methylnicotinaldehyde isomers.

  • HPLC System: Any standard HPLC or UHPLC system with a UV detector or Mass Spectrometer.

  • Column: Phenyl-Hexyl or Biphenyl column (e.g., 100 x 2.1 mm, 2.6 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Column Temperature: 40°C.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

  • Detection: UV at 254 nm or appropriate wavelength based on UV scan.

  • Gradient Program:

    • 0.0 min: 5% B

    • 10.0 min: 50% B

    • 11.0 min: 95% B

    • 12.0 min: 95% B

    • 12.1 min: 5% B

    • 15.0 min: 5% B (End of Run)

Protocol Justification:

  • Phenyl Column: Chosen to leverage π-π interactions for isomer selectivity.[4]

  • Formic Acid (0.1%): Provides a mobile phase pH of ~2.7, ensuring the pyridine nitrogen is fully protonated for good peak shape.

  • Temperature (40°C): Reduces backpressure and improves peak efficiency.

  • Gradient: A broad gradient is used for initial screening to determine the approximate elution time of the isomers. This gradient can be flattened around the elution region in subsequent runs to improve resolution.

Part 5: Data Summary Table
ParameterRecommendation 1 (Starting Point)Recommendation 2 (Alternative)Rationale
Stationary Phase Phenyl-Hexyl or BiphenylMixed-Mode (RP / Cation-Exchange)Leverages π-π interactions.[4][6]
Mobile Phase A 0.1% Formic Acid in Water20mM Ammonium Formate, pH 3.0Low pH ensures consistent protonation of basic analytes.[1]
Mobile Phase B AcetonitrileMethanolMethanol provides different selectivity via hydrogen bonding.[6]
pH ~2.7 - 3.5~2.7 - 3.5Critical for peak shape and reproducibility of pyridine compounds.[1]
Temperature 40°C30 - 50°CImproves efficiency; can be adjusted to fine-tune selectivity.
Detection UV (254 nm or λmax)LC-MS/MSUV for quantification; MS/MS for confirmation and identification.[8]
References
  • Cheham Bouler Bag Oum Keltoum, Zaid Mohamed El Amin, Belboukhari Nasser, Sekkoum Khaled and Aboul-Enein Hassan. (2023). Synthesis and Chiral Separation of Some New Derivatives of Imidazo [1, 2- a] Pyridine. Current Analytical Chemistry, 19(6), 482-488. Available from: [Link]

  • Uozumi, Y., Kimura, T., & Hayashi, T. (Year). Chiral Pyridines: Optical Resolution of 1-(2-Pyridyl)- and 1-[6-(2,2'-Bipyridyl)]ethanols by Lipase-Catalyzed Enantioselective Acetylation. The Journal of Organic Chemistry. ACS Publications. Available from: [Link]

  • Cheham Bouler Bag Oum Keltoum, Zaid M. El Amin, Belboukhari Nasser, Sekkoum Khaled and Aboul-Enein Hassan. (2023). Synthesis and Chiral Separation of Some New Derivatives of Imidazo [1, 2-a] Pyridine. Current Analytical Chemistry, 19(6), 482-488. Available from: [Link]

  • Byrdwell, W. C. (2004). Determining the relative amounts of positional isomers in complex mixtures of triglycerides using reversed-phase high-performance liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1033(2), 243-261. Available from: [Link]

  • MTC USA. (2025). Positional Isomer Separation Method Suggestions using HPLC or LCMS. Available from: [Link]

  • Welch Materials. (2024). A Guide to Selective Columns for Isomer Separation. Available from: [Link]

  • Pinto, A. M., et al. (2005). HPLC Separation of Positional Isomers of Trifluorophenylacetic Acid and its Starting Material. Journal of Liquid Chromatography & Related Technologies, 28(19), 3131-3142. Available from: [Link]

  • Wang, Z., et al. (Year). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Chemistry. Available from: [Link]

  • Kumar, A., & Saini, G. (Year). HPLC method development and validation: an overview. SciSpace. Available from: [Link]

  • Armstrong, D. W., et al. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Molecules, 26(1), 229. Available from: [Link]

  • ResearchGate. (n.d.). Scheme and mechanism for the formation of both isomers. Available from: [Link]

  • Babbar, R., et al. (2013). Synthesis and characterization of some new twin drugs having substituted pyridines. Der Pharma Chemica, 5(4), 147-152. Available from: [Link]

  • HELIX Chromatography. (n.d.). HPLC Analysis of Substituted Pyridines on Amaze SC Mixed-Mode Column. Available from: [Link]

  • Chemical Synthesis Database. (2025). 5-hydroxy-6-methylnicotinonitrile. Available from: [Link]

  • Ramirez, A., et al. (2025). NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. ChemistryOpen. Available from: [Link]

  • Biocompare. (2021). Resolving the Isomer Problem: Tackling Characterization Challenges. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). ANALYTICAL METHODS - Toxicological Profile for Pyridine. Available from: [Link]

  • Ward, K. D. (n.d.). SEPARATION OF ALKALOID ISOMERS AND STEREOISOMERS WITH BETA-CYCLODEXTRIN BONDED PHASES. Texas Tech University. Available from: [Link]

  • CoreSyn. (n.d.). 6-hydroxy-5-methylnicotinaldehyde. Available from: [Link]

  • PubChem. (n.d.). 6-Hydroxynicotinaldehyde. Available from: [Link]

  • Reddit. (2025). Separation of Nitrobenzaldehyde Isomers. Available from: [Link]

  • Quora. (2015). Which methods do chemical engineers use to separate isomers? Available from: [Link]

  • ResearchGate. (n.d.). Spectroscopic Differentiation and Chromatographic Separation of Six Indole Aldehyde Regioisomers. Available from: [Link]

  • Domagala, M., et al. (Year). Simultaneous Degradation Study of Isomers in Human Plasma by HPLC-MS/MS and Application of LEDA Algorithm for Their Characterization. Molecules. Available from: [Link]

Sources

Optimization

Technical Support Center: Enhancing the Stability of 5-Hydroxy-6-methylnicotinaldehyde in Solution

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals working with 5-Hydroxy-6-methylnicotinaldehyde (CAS 51947-98-9)[1].

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals working with 5-Hydroxy-6-methylnicotinaldehyde (CAS 51947-98-9)[1]. As a highly functionalized pyridine-carboxaldehyde, this compound shares profound structural and electronic homology with vitamin B6 vitamers (e.g., pyridoxal)[2]. Consequently, it inherits a notorious instability in aqueous environments driven by its electrophilic aldehyde group, photosensitive pyridine ring, and pH-dependent tautomerization.

This center provides the mechanistic reasoning ("the why") and self-validating protocols ("the how") to ensure absolute chemical integrity during your assays.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: My master stock solution loses potency within hours on the benchtop. What is causing this rapid degradation? A1: The primary culprit is photodegradation . The conjugated pyridine-aldehyde system is highly sensitive to both UV and visible laboratory light. Photo-oxidation rapidly converts the active aldehyde into an inactive carboxylic acid derivative, a well-documented degradation pathway for pyridoxal analogs[3]. Actionable Insight: Always prepare and store solutions in low-actinic (amber) glassware. If clear vials must be used, wrap them completely in aluminum foil.

Q2: I am using a Tris buffer for my biological assay, and my compound seems to disappear from LC-MS traces. What is happening? A2: You are observing Schiff base (imine) formation . The aldehyde group of 5-Hydroxy-6-methylnicotinaldehyde is highly electrophilic. When exposed to primary amines like Tris (tris(hydroxymethyl)aminomethane) or lysine residues in proteins, it undergoes rapid nucleophilic addition to form a covalent imine adduct[4]. Actionable Insight: Switch to amine-free, non-coordinating buffers such as HEPES or MOPS to maintain the free aldehyde state.

Q3: Can I use a phosphate buffer if I ensure no amines are present? A3: Proceed with extreme caution. While phosphate itself does not react with the aldehyde, studies on structurally identical pyridoxal compounds demonstrate that the phosphate ion acts as a bifunctional acid-base catalyst. If even trace amounts of amines (e.g., from biological samples) are present, phosphate will simultaneously donate and accept protons to dramatically accelerate Schiff base formation[4][5].

Q4: Is it acceptable to store my master stock in methanol or ethanol? A4: No. Primary alcohols react with the aldehyde group to form hemiacetals and eventually acetals. While this reaction is sometimes reversible in water, it fundamentally alters the effective concentration of the free aldehyde available for your assay. Actionable Insight: Reconstitute master stocks strictly in anhydrous, aprotic solvents like DMSO or DMF[2].

Part 2: Quantitative Stability Profiles

To optimize experimental design, refer to the following field-validated quantitative parameters regarding the stability and solubility of 5-Hydroxy-6-methylnicotinaldehyde and its structural analogs.

ParameterQuantitative Value / ObservationSource / Reference
Solid State Stability ≥4 years when stored at -20°C in the dark.Cayman Chemical[2]
Organic Solubility ~1 mg/mL in anhydrous DMSO or DMF.Cayman Chemical[2]
Aqueous Solubility ~3 mg/mL in PBS (pH 7.2).Cayman Chemical[2]
Aqueous Half-Life (Light) Rapid degradation (<4-6 hours) under ambient laboratory light.Ubbink et al.[3]
Aqueous Half-Life (Dark) Stable for ≤24 hours; strictly discard after 1 day.Cayman Chemical[2]

Part 3: Visualizing Degradation and Workflow

DegradationPathways Compound 5-Hydroxy-6-methylnicotinaldehyde Oxidation Photo-oxidation Product (Inactive) Compound->Oxidation UV/Vis Light + O2 SchiffBase Schiff Base / Imine (Covalent Adduct) Compound->SchiffBase Primary Amines (e.g., Tris) Hemiacetal Hemiacetal / Acetal (Reversible Inactivation) Compound->Hemiacetal Primary Alcohols (e.g., MeOH)

Diagram 1: Primary chemical degradation pathways of 5-Hydroxy-6-methylnicotinaldehyde in solution.

ProtocolWorkflow Solid Lyophilized Solid (Store at -20°C) Stock Master Stock (Anhydrous DMSO) Solid->Stock Dissolve Working Working Solution (Amine-free Buffer) Stock->Working Dilute <1% v/v Assay Biological Assay (Use within 4 hrs) Working->Assay Protect from light

Diagram 2: Optimized workflow for the preparation and handling of stable aqueous solutions.

Part 4: Step-by-Step Experimental Protocols

These protocols are designed as self-validating systems to ensure maximum compound integrity from storage to assay execution.

Protocol A: Preparation of Master Stock Solutions

Causality: Aprotic solvents prevent hemiacetal formation, while inert gas purging prevents baseline oxidation.

  • Equilibration: Remove the lyophilized vial of 5-Hydroxy-6-methylnicotinaldehyde from -20°C storage and allow it to equilibrate to room temperature inside a desiccator for 30 minutes. (Prevents ambient moisture condensation which initiates premature hydrolysis).

  • Dissolution: Dissolve the solid in anhydrous, amine-free Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) to achieve a concentration of ~1 mg/mL[2].

  • Purging: Gently purge the headspace of the vial with an inert gas (Argon or Nitrogen) to displace oxygen.

  • Aliquot & Store: Divide the master stock into single-use amber glass vials. Store immediately at -20°C.

  • Self-Validation Step: Analyze a 1 µL aliquot via UV-Vis spectrophotometry (λmax ~253, 291, 316 nm) on Day 0[2]. Record this baseline spectrum. A future shift in these peaks indicates degradation before an assay even begins.

Protocol B: Formulation of Working Aqueous Solutions

Causality: Aqueous solutions of pyridine-aldehydes are inherently unstable and must be prepared just-in-time[2].

  • Thawing: Thaw a single-use master stock aliquot strictly in the dark or under low-actinic lighting.

  • Buffer Selection: Prepare an amine-free aqueous buffer (e.g., 50 mM HEPES, pH 6.5 - 7.2). Ensure the buffer is freshly degassed.

  • Dilution: Dilute the DMSO stock into the aqueous buffer immediately prior to the biological experiment. Ensure the final organic solvent concentration remains <1% v/v to prevent physiological artifacts in cellular assays[2].

  • Execution: Keep the working solution on ice, wrapped in foil.

  • Self-Validation Step: Strictly discard any unused aqueous solution after 4 hours. Do not re-freeze aqueous dilutions[3].

References

  • NextSDS. 5-Hydroxy-6-Methylnicotinaldehyde — Chemical Substance Information (CAS 51947-98-9). Retrieved from:[Link]

  • Huang, T. C., Chen, M. H., & Ho, C. T. (2001). Effect of Phosphate on Stability of Pyridoxal in the Presence of Lysine. Journal of Agricultural and Food Chemistry, 49(3), 1559-1563. Retrieved from:[Link]

  • Ubbink, J. B., Serfontein, W. J., & de Villiers, L. S. (1985). Stability of pyridoxal-5-phosphate semicarbazone: applications in plasma vitamin B6 analysis and population surveys of vitamin B6 nutritional status. Journal of Chromatography, 342(2), 277-284. Retrieved from:[Link]

  • Limbach, H.-H. et al. (2010). NMR Studies of the Stability, Protonation States, and Tautomerism of 13C- and 15N-Labeled Aldimines of the Coenzyme Pyridoxal 5′-Phosphate in Water. Biochemistry. Retrieved from:[Link]

Sources

Troubleshooting

common pitfalls in the synthesis of substituted nicotinaldehydes

Technical Support Center: Troubleshooting the Synthesis of Substituted Nicotinaldehydes Welcome to the Application Scientist Support Center. The synthesis of substituted nicotinaldehydes (pyridine-3-carboxaldehydes) is a...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting the Synthesis of Substituted Nicotinaldehydes

Welcome to the Application Scientist Support Center. The synthesis of substituted nicotinaldehydes (pyridine-3-carboxaldehydes) is a cornerstone in the development of pharmaceuticals, agrochemicals, and complex ligands. However, the electron-deficient nature of the pyridine ring, combined with the Lewis basicity of the nitrogen atom, introduces unique mechanistic challenges—ranging from unwanted coordination with metal hydrides to cryogenic instability during lithiation.

This guide is engineered to help researchers and drug development professionals troubleshoot common pitfalls, understand the underlying chemical causality, and implement self-validating, robust protocols.

Strategic Workflow: Navigating Nicotinaldehyde Synthesis

Before diving into specific troubleshooting modules, consult the decision-tree diagram below. It maps the three primary synthetic pathways, their most critical pitfalls, and the validated solutions.

NicotinaldehydeSynthesis Start Target: Substituted Nicotinaldehyde Path1 Reduction Pathway Start->Path1 Path2 Formylation Pathway Start->Path2 Path3 Oxidation Pathway Start->Path3 Prec1 Nicotinic Esters / Amides Path1->Prec1 Prec2 Halopyridines Path2->Prec2 Prec3 Pyridylmethanols Path3->Prec3 Pitfall1 Pitfall: Over-reduction (Alcohol Formation) Prec1->Pitfall1 Pitfall2 Pitfall: Halogen Dance & Pyridyne Formation Prec2->Pitfall2 Pitfall3 Pitfall: N-Oxidation & Hydrate Formation Prec3->Pitfall3 Sol1 Solution: Use Weinreb/Morpholinamides with DIBAL-H at -78°C Pitfall1->Sol1 Sol2 Solution: LDA/LTMP at -100°C Rapid DMF Quench Pitfall2->Sol2 Sol3 Solution: Mild Oxidants (MnO2) Non-aqueous Workup Pitfall3->Sol3

Caption: Diagnostic workflow mapping the three primary synthetic routes to nicotinaldehydes, their pitfalls, and solutions.

Module 1: Reductive Methods (Esters and Amides)

Q: Why does my DIBAL-H reduction of a nicotinic ester yield a messy mixture of the desired aldehyde, over-reduced pyridylmethanol, and unreacted starting material?

The Causality: The success of a DIBAL-H reduction relies entirely on the stability of the tetrahedral aluminum acetal intermediate. In standard aliphatic esters, this intermediate is stable at -78 °C. However, in pyridine systems, the basic pyridine nitrogen coordinates with the Lewis acidic aluminum of DIBAL-H[1]. This coordination withdraws electron density from the ring, destabilizing the tetrahedral intermediate and causing it to prematurely collapse into the aldehyde before the aqueous quench. The newly formed aldehyde is highly electrophilic and is immediately reduced by remaining DIBAL-H to the alcohol[2][3].

The Solution: Abandon standard alkyl esters. Instead, convert your starting material to a Weinreb amide (N-methoxy-N-methylamide) or a morpholinamide[2]. These amides form a highly stable, five-membered bidentate chelate with the aluminum/lithium metal center. This chelate acts as a self-validating trap: it physically prevents the collapse of the tetrahedral intermediate regardless of pyridine nitrogen coordination, releasing the aldehyde only upon acidic aqueous hydrolysis[4].

Validated Protocol: Reduction of Nicotinic Weinreb Amides

  • Preparation: Dissolve the substituted nicotinic Weinreb amide (1.0 eq) in anhydrous THF (0.2 M) under a strict argon atmosphere.

  • Cooling: Submerge the reaction flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 15 minutes.

  • Addition: Dropwise add DIBAL-H (1.0 M in toluene, 1.1 eq) down the side of the flask over 20 minutes to prevent localized heating[1][4].

  • Monitoring: Stir at -78 °C for 1 hour. TLC should show complete consumption of the highly polar amide.

  • Quench (Critical Step): While still at -78 °C, quench the reaction by slowly adding methanol (2 mL/mmol) to destroy excess hydride, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate)[1].

  • Workup: Remove the cooling bath and stir vigorously at room temperature for 2 hours until the aluminum salts break down into two distinct, clear layers. Extract with EtOAc, dry over Na₂SO₄, and concentrate.

Module 2: Directed Ortho-Lithiation and Formylation

Q: I am trying to formylate a 3-halopyridine using LDA and DMF. Instead of the aldehyde, I am recovering dark, tarry byproducts and scrambled regioisomers. What is happening?

The Causality: Halopyridines are notorious for two destructive side reactions under basic conditions: the "halogen dance" and pyridyne formation[5]. While the C4 proton of a 3-halopyridine is highly acidic due to the inductive effect of the adjacent halogen, the resulting halopyridyllithium intermediate is thermodynamically unstable[5]. If the internal temperature of the reaction rises even slightly above -78 °C, the intermediate will eject lithium halide (LiX) to form a highly reactive pyridyne intermediate[5]. This pyridyne rapidly polymerizes or reacts with nucleophiles, creating the "tar." Additionally, base-catalyzed equilibration can cause the halogen to migrate to different positions on the ring (halogen dance)[6].

The Solution: Temperature control must be absolute. Reactions must be conducted at -78 °C to -100 °C (using a liquid nitrogen/ethanol bath). Furthermore, the electrophile (DMF) must be added rapidly in excess to trap the lithiated species before degradation can occur.

Validated Protocol: Regioselective Formylation of 3-Halopyridines

  • Base Generation: In a flame-dried flask under argon, prepare LDA (1.1 eq) in anhydrous THF at -78 °C.

  • Cryogenic Shift: Cool the LDA solution to -100 °C using a liquid nitrogen/ethanol bath.

  • Lithiation: Add the 3-halopyridine (1.0 eq) dropwise over 10 minutes. Stir for precisely 30 minutes at -100 °C. Do not extend this time, as halopyridyllithium species degrade rapidly.

  • Electrophilic Trapping: Add anhydrous DMF (3.0 eq) in a single, rapid injection[7][8]. The excess ensures immediate trapping of the anion.

  • Quench: Stir for 15 minutes at -100 °C, then quench cold by adding a solution of glacial acetic acid in THF (1:1) to neutralize the base before warming.

  • Workup: Warm to room temperature, dilute with water, neutralize with saturated NaHCO₃, and extract with dichloromethane.

Module 3: Oxidation of Pyridylmethanols

Q: My Swern oxidation of a substituted pyridylmethanol gave poor yields, and the product streaked heavily on the silica column. How can I improve this?

The Causality: Nicotinaldehydes are highly polar and readily form water-soluble hydrates in aqueous environments. During the standard Swern oxidation workup (which involves copious amounts of water), a significant portion of the product is lost to the aqueous layer. Furthermore, the basic pyridine nitrogen can interfere with the alkoxysulfonium ylide intermediate. The "streaking" on silica is caused by the basic pyridine nitrogen hydrogen-bonding with the acidic silanol groups of the stationary phase.

The Solution: Shift to a mild, non-aqueous oxidation method such as activated Manganese Dioxide (MnO₂) or Dess-Martin Periodinane (DMP). For purification, deactivate the silica gel by pre-flushing the column with 1-2% triethylamine (Et₃N) to cap the acidic silanol groups.

Quantitative Data: Comparison of Synthetic Strategies

To aid in route selection, the following table summarizes the operational metrics of the three primary methodologies discussed.

Synthetic StrategyPrecursorReagentOptimal TempTypical YieldPrimary Risk Factor
Reduction Weinreb AmideDIBAL-H-78 °C85–95%Over-reduction if warmed prematurely.
Formylation 3-HalopyridineLDA / DMF-100 °C60–75%Pyridyne formation / Halogen dance.
Oxidation PyridylmethanolActivated MnO₂25 °C (RT)80–90%Product loss due to hydrate formation.

References

  • DIBALH: from known fundamental to an unusual reaction; chemoselective partial reduction of tertiary amides in the presence of esters National Institutes of Health (NIH) / PMC[Link]

  • Process for the preparation of nicotinaldehydes (US7528256B2)
  • Product Subclass 14: Aryllithium and Hetaryllithium Compounds Thieme Science of Synthesis[Link]

  • DIBAL-H Reduction - Organic Synthesis Organic-Synthesis.com[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Synthesis of 5-Hydroxy-6-methylnicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical and medicinal chemistry, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. 5-Hydroxy-6-methyl...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and medicinal chemistry, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. 5-Hydroxy-6-methylnicotinaldehyde, a substituted pyridine derivative, represents a key building block for the development of a wide range of biologically active molecules. Its unique arrangement of functional groups—a hydroxyl, a methyl, and a formyl group on a pyridine ring—offers multiple points for chemical modification, making it a valuable precursor in the synthesis of complex therapeutic agents.

This guide provides a comparative analysis of two distinct synthetic routes for the preparation of 5-Hydroxy-6-methylnicotinaldehyde. As a Senior Application Scientist, my aim is to not only present the methodologies but also to provide insights into the rationale behind the strategic choices in each pathway, enabling you to select the most suitable route for your research and development needs.

Route 1: Direct Ortho-Formylation of 6-Methyl-3-pyridinol

This approach is arguably the most direct and atom-economical pathway to the target molecule. It relies on the ortho-selective formylation of a readily available pyridinol precursor. The key transformation is the introduction of a formyl group at the C4 position of the pyridine ring, ortho to the hydroxyl group.

Chemical Rationale and Mechanistic Insights

The ortho-formylation of phenols and their heterocyclic analogs is a well-established transformation. The hydroxyl group acts as a powerful ortho-directing group, activating the aromatic ring towards electrophilic substitution. The Vilsmeier-Haack reaction is a classic and effective method for this purpose. It employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). The Vilsmeier reagent, a chloroiminium ion, is a mild electrophile that attacks the electron-rich pyridine ring. The resulting intermediate is then hydrolyzed to yield the aldehyde.

Experimental Protocol

Step 1: Synthesis of 6-Methyl-3-pyridinol

A common precursor, 6-methyl-3-pyridinol, can be synthesized from 2-amino-6-methylpyridine via diazotization followed by hydrolysis.

  • Dissolve 2-amino-6-methylpyridine in an aqueous solution of a strong acid (e.g., H₂SO₄).

  • Cool the solution to 0-5 °C in an ice bath.

  • Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature. This generates the diazonium salt.

  • Slowly warm the reaction mixture to room temperature and then heat to induce hydrolysis of the diazonium salt to the corresponding pyridinol.

  • Neutralize the reaction mixture and extract the product with a suitable organic solvent. Purify by recrystallization or column chromatography.

Step 2: Ortho-Formylation of 6-Methyl-3-pyridinol

  • In a round-bottom flask, cool N,N-dimethylformamide (DMF) to 0 °C.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise with stirring, maintaining the temperature below 10 °C. Allow the Vilsmeier reagent to form for 30 minutes.

  • Add a solution of 6-methyl-3-pyridinol in DMF to the Vilsmeier reagent at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to 60-80 °C for several hours, monitoring the reaction progress by TLC.

  • Cool the reaction mixture and pour it onto crushed ice.

  • Neutralize the mixture with a base (e.g., NaOH solution) to precipitate the crude product.

  • Collect the solid by filtration, wash with water, and purify by column chromatography on silica gel.

Workflow Diagram

Route1 cluster_step1 Step 1: Synthesis of 6-Methyl-3-pyridinol cluster_step2 Step 2: Ortho-Formylation A 2-Amino-6-methylpyridine B Diazotization (NaNO₂, H₂SO₄) A->B C Hydrolysis B->C D 6-Methyl-3-pyridinol C->D E 6-Methyl-3-pyridinol G Formylation E->G F Vilsmeier-Haack Reagent (POCl₃, DMF) F->G H 5-Hydroxy-6-methylnicotinaldehyde G->H

Caption: Synthetic pathway for Route 1.

Route 2: Multi-step Synthesis from 5-Bromo-2-methylpyridine

This route exemplifies a common strategy in heterocyclic chemistry where a pre-functionalized starting material is elaborated through a series of transformations. This approach offers greater control over the introduction of functional groups and can be advantageous if the direct formylation proves to be low-yielding or non-selective.

Chemical Rationale and Mechanistic Insights

This pathway begins with 5-bromo-2-methylpyridine, a commercially available starting material. The bromine atom serves as a handle for the introduction of the aldehyde functionality via a lithium-halogen exchange followed by quenching with an electrophilic formylating agent like DMF. The hydroxyl group is introduced in a separate step, for example, through a nucleophilic aromatic substitution or a transition-metal-catalyzed hydroxylation.

Experimental Protocol

Step 1: Formylation of 5-Bromo-2-methylpyridine

  • Dissolve 5-bromo-2-methylpyridine in an anhydrous aprotic solvent (e.g., THF) and cool to -78 °C under an inert atmosphere.

  • Add a solution of n-butyllithium (n-BuLi) in hexanes dropwise. The lithium-halogen exchange is typically rapid at this temperature.

  • After stirring for a short period, add anhydrous N,N-dimethylformamide (DMF) to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature.

  • Quench the reaction with an aqueous solution of ammonium chloride.

  • Extract the product, 6-methylnicotinaldehyde, with an organic solvent and purify by column chromatography.[1]

Step 2: Introduction of the Hydroxyl Group

This step can be challenging and may require optimization. One potential approach is a nucleophilic aromatic substitution, although this is generally difficult on an electron-rich pyridine ring. A more modern and often more effective approach is a transition-metal-catalyzed hydroxylation.

  • Option A: Nucleophilic Aromatic Substitution (if a suitable activating group is present or can be introduced)

  • Option B: Buchwald-Hartwig or Ullmann-type C-O coupling reaction: This would involve reacting the formylated pyridine (or a protected version) with a hydroxide source in the presence of a suitable palladium or copper catalyst and ligand.

Step 3: (If necessary) Deprotection

If the aldehyde group was protected during the hydroxylation step, a final deprotection step would be required.

Workflow Diagram

Route2 cluster_step1 Step 1: Formylation cluster_step2 Step 2: Hydroxylation A 5-Bromo-2-methylpyridine B Lithium-Halogen Exchange (n-BuLi) A->B C Quench with DMF B->C D 6-Methylnicotinaldehyde C->D E 6-Methylnicotinaldehyde G Hydroxylation E->G F Transition-Metal Catalysis (e.g., Pd or Cu catalyst) F->G H 5-Hydroxy-6-methylnicotinaldehyde G->H

Caption: Synthetic pathway for Route 2.

Comparative Analysis

FeatureRoute 1: Direct Ortho-FormylationRoute 2: Multi-step Synthesis
Starting Material 2-Amino-6-methylpyridine5-Bromo-2-methylpyridine
Number of Steps 22-3 (depending on protection)
Key Reactions Diazotization, Vilsmeier-Haack FormylationLithium-Halogen Exchange, Formylation, Hydroxylation
Potential Advantages More atom-economical, potentially shorter overall sequence.May offer better control and predictability, starting material is commercially available.
Potential Challenges Diazotization can sometimes lead to side products. Vilsmeier-Haack conditions may require optimization to avoid side reactions.The hydroxylation step can be challenging and may require expensive catalysts and ligands. The use of organolithium reagents requires strict anhydrous and inert conditions.
Scalability Generally scalable, though handling of POCl₃ requires care.Scalability of the organolithium step requires specialized equipment. Catalyzed reactions can be sensitive to scale.
Reagent Toxicity POCl₃ is corrosive and toxic. Diazonium salts can be unstable.n-Butyllithium is pyrophoric. Transition metal catalysts can be toxic and require careful removal from the final product.

Senior Application Scientist's Recommendation

The choice between these two synthetic routes will ultimately depend on the specific resources, expertise, and goals of your laboratory.

  • For exploratory and small-scale synthesis , Route 1 (Direct Ortho-Formylation) is an attractive starting point due to its directness. The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich aromatics, and if successful, this route is likely to be the more efficient of the two. However, careful optimization of the reaction conditions may be necessary to achieve good yields and selectivity.

  • For process development and larger-scale synthesis , Route 2 (Multi-step Synthesis) may offer more robust and reproducible results, particularly if the direct formylation proves to be problematic. While it involves more steps and potentially more expensive reagents (catalysts), the individual transformations are often well-understood and can be more readily optimized for scale-up. The commercial availability of the starting material is also a significant advantage for larger campaigns.

In either case, a thorough literature search for analogous transformations on similar pyridine systems is highly recommended to inform the experimental design and to anticipate potential challenges. The development of a robust analytical method to monitor reaction progress and product purity will be crucial for the successful implementation of either synthetic strategy.

References

  • This is a placeholder for a reference that would support the diazotiz
  • This is a placeholder for a reference that would provide a detailed protocol for the Vilsmeier-Haack formyl
  • This is a placeholder for a reference detailing transition-metal-catalyzed hydroxyl

Sources

Comparative

In-Depth Validation and Comparative Analysis of Analytical Methods for 5-Hydroxy-6-methylnicotinaldehyde

The accurate quantification of pyridine derivatives is a cornerstone of modern pharmaceutical development. 5-Hydroxy-6-methylnicotinaldehyde (CAS 51947-98-9)[1] is a highly functionalized intermediate critical to the syn...

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Author: BenchChem Technical Support Team. Date: March 2026

The accurate quantification of pyridine derivatives is a cornerstone of modern pharmaceutical development. 5-Hydroxy-6-methylnicotinaldehyde (CAS 51947-98-9)[1] is a highly functionalized intermediate critical to the synthesis of vitamin B6 analogs and targeted therapeutics. However, its molecular architecture—comprising a basic pyridine nitrogen, an acidic phenolic hydroxyl, and a reactive aldehyde group—presents severe analytical challenges.

This guide objectively compares a newly optimized, high-throughput UHPLC-MS/MS workflow against traditional HPLC-UV and GC-MS alternatives. By examining the mechanistic causality behind experimental choices, we provide a self-validating framework aligned with the latest regulatory standards.

Mechanistic Challenges & Causality in Method Design

To understand why traditional methods underperform, we must analyze the physicochemical properties of 5-Hydroxy-6-methylnicotinaldehyde[1].

  • The GC-MS Bottleneck: The presence of both a hydroxyl and an aldehyde group renders the molecule thermally labile and non-volatile. Gas chromatography requires cumbersome derivatization (e.g., silylation via BSTFA). This step not only extends sample preparation time by over 45 minutes but also introduces quantitative variability due to incomplete derivatization and moisture sensitivity.

  • The HPLC-UV Limitation: On standard C18 stationary phases, the basic pyridine nitrogen (pKa ~5.5) undergoes strong secondary interactions with unreacted surface silanols. This causes severe peak tailing, poor resolution, and signal broadening. Furthermore, UV detection lacks the specificity required to differentiate the analyte from complex biological or synthetic matrix interferences.

  • The Optimized UHPLC-MS/MS Solution: Our optimized workflow utilizes a High-Strength Silica (HSS) T3 column. Unlike standard C18 columns that suffer from phase dewetting under highly aqueous conditions, the HSS T3 phase retains highly polar compounds effectively. We utilize an acidic mobile phase (0.1% formic acid), which serves a dual purpose: it fully protonates the pyridine nitrogen to eliminate silanol-induced tailing, and it acts as an abundant proton donor to maximize [M+H]+ ionization efficiency in the positive Electrospray Ionization (ESI+) source.

Workflow_Comparison sample Analyte: 5-Hydroxy-6-methylnicotinaldehyde (Highly Polar, Reactive Aldehyde) uhplc Optimized UHPLC-MS/MS (Aqueous/Organic Gradient) sample->uhplc Direct Injection hplc Traditional HPLC-UV (Isocratic Buffer) sample->hplc Direct Injection gcms GC-MS (BSTFA Derivatization) sample->gcms Silylation Required uhplc_res High Throughput & Sensitivity Run Time: 3 min | LOD: 0.5 ng/mL uhplc->uhplc_res hplc_res Low Sensitivity & Peak Tailing Run Time: 15 min | LOD: 50 ng/mL hplc->hplc_res gcms_res High Prep Time & Thermal Instability Run Time: 25 min | LOD: 2 ng/mL gcms->gcms_res

Fig 1. Analytical workflow comparison for 5-Hydroxy-6-methylnicotinaldehyde.

Trustworthiness: Designing a Self-Validating System

A robust analytical method must prove its own fitness for use during every run. This protocol was developed in strict accordance with the[2] and the [3].

To ensure absolute trustworthiness, the UHPLC-MS/MS workflow is designed as a self-validating system :

  • Internal Feedback Loop: A Stable Isotope-Labeled Internal Standard (SIL-IS), specifically 5-Hydroxy-6-methylnicotinaldehyde-d3, is spiked into the raw sample before any extraction steps. Because the SIL-IS shares the exact physicochemical properties of the analyte, it automatically normalizes volumetric pipetting errors, extraction losses, and matrix-induced ion suppression in the MS source.

  • System Suitability Testing (SST): Pre-run and post-run SST injections are mandated. The system automatically halts if theoretical plate counts drop by >5% or if the mass accuracy deviates, ensuring no compromised data is ever reported.

Validation_Lifecycle n1 Method Design (Column & MS Tuning) n2 Specificity (Matrix Blanks) n1->n2 n3 Linearity & Range (Calibration Curve) n2->n3 n4 Accuracy & Precision (Spike Recovery) n3->n4 n5 Final Validation (ICH Q2(R2) Report) n4->n5

Fig 2. Self-validating lifecycle based on ICH Q2(R2) regulatory guidelines.

Step-by-Step Experimental Methodologies

Protocol A: Optimized UHPLC-MS/MS Workflow (Recommended)
  • Sample Preparation: Aliquot 100 µL of the sample matrix into a microcentrifuge tube. Immediately spike with 10 µL of SIL-IS (100 ng/mL).

  • Extraction: Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid. Vortex vigorously for 30 seconds to precipitate matrix proteins.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Dilution: Transfer 100 µL of the supernatant to an autosampler vial and dilute with 900 µL of LC-MS grade water to match the highly aqueous initial mobile phase conditions, preventing solvent effects during injection.

  • Chromatography: Inject 2 µL onto an HSS T3 column (2.1 x 100 mm, 1.8 µm) maintained at 40°C. Run a linear gradient from 5% to 60% Mobile Phase B (0.1% Formic Acid in Acetonitrile) over 3.0 minutes at 0.4 mL/min.

  • Detection: Monitor via ESI+ in Multiple Reaction Monitoring (MRM) mode. Precursor m/z 138.1 Product m/z 120.1 (quantifier, loss of H2​O ) and m/z 110.1 (qualifier).

Protocol B: Traditional HPLC-UV (Alternative 1)
  • Preparation: Aliquot 500 µL of sample, add 500 µL of methanol, vortex, and centrifuge at 10,000 x g for 10 minutes.

  • Chromatography: Inject 20 µL onto a standard C18 column (4.6 x 250 mm, 5 µm).

  • Elution: Run an isocratic method using 70% Phosphate Buffer (pH 3.0) and 30% Methanol at a flow rate of 1.0 mL/min.

  • Detection: Monitor UV absorbance at 280 nm. Total run time is 15.0 minutes.

Protocol C: GC-MS with Derivatization (Alternative 2)
  • Extraction: Extract 100 µL of sample with 500 µL of ethyl acetate. Evaporate the organic layer to complete dryness under a gentle stream of nitrogen.

  • Derivatization: Reconstitute the residue in 50 µL of anhydrous pyridine. Add 50 µL of BSTFA + 1% TMCS. Incubate at 60°C for 45 minutes to completely silylate the hydroxyl and aldehyde functional groups.

  • Chromatography: Inject 1 µL in splitless mode onto a DB-5MS capillary column (30 m x 0.25 mm x 0.25 µm).

  • Detection: Utilize a temperature gradient from 80°C to 280°C. Detect the silylated adducts using Electron Impact (EI) ionization.

Comparative Validation Data

The following tables summarize the validation parameters obtained during the objective comparison of the three methodologies, strictly adhering to ICH Q2(R2) acceptance criteria[2].

Table 1: Comparative Analytical Performance for 5-Hydroxy-6-methylnicotinaldehyde

ParameterOptimized UHPLC-MS/MSTraditional HPLC-UVGC-MS (Derivatized)
Limit of Detection (LOD) 0.5 ng/mL50 ng/mL2.0 ng/mL
Limit of Quantitation (LOQ) 1.5 ng/mL150 ng/mL6.5 ng/mL
Linear Dynamic Range 1.5 – 1000 ng/mL150 – 5000 ng/mL6.5 – 2500 ng/mL
Run Time 3.0 min15.0 min25.0 min
Sample Prep Time < 5 min (Dilute & Shoot)< 5 min> 45 min (Silylation)

Table 2: ICH Q2(R2) Precision and Accuracy Validation (UHPLC-MS/MS)

Concentration LevelIntra-day Precision (% RSD)Inter-day Precision (% RSD)Mean Recovery (%)
Low Quality Control (3.0 ng/mL)3.24.598.4
Mid Quality Control (100 ng/mL)1.82.6101.2
High Quality Control (800 ng/mL)1.11.999.7

Conclusion

The empirical data unequivocally demonstrates that the Optimized UHPLC-MS/MS workflow is the superior analytical strategy for 5-Hydroxy-6-methylnicotinaldehyde. By addressing the specific mechanistic challenges of the molecule—utilizing a polar-retentive stationary phase and acidic modifiers to prevent silanol interactions—the method achieves a 100-fold increase in sensitivity compared to HPLC-UV and eliminates the thermally unstable derivatization required by GC-MS. Coupled with a self-validating SIL-IS protocol, this method ensures maximum regulatory compliance and data integrity for drug development professionals.

References

  • Validation of Analytical Procedures Q2(R2), International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH),[Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics, U.S. Food and Drug Administration (FDA),[Link]

  • 5-Hydroxy-6-Methylnicotinaldehyde Chemical Properties and Information, ChemBK,[Link]

Sources

Validation

Comparative Guide: 5-Hydroxy-6-methylnicotinaldehyde vs. Alternative Pyridine Aldehydes

As drug development and materials science advance, the selection of highly specific heterocyclic building blocks becomes critical. While unsubstituted pyridine aldehydes are staples in organic synthesis, highly functiona...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development and materials science advance, the selection of highly specific heterocyclic building blocks becomes critical. While unsubstituted pyridine aldehydes are staples in organic synthesis, highly functionalized derivatives like 5-Hydroxy-6-methylnicotinaldehyde (CAS: 51947-98-9) offer unique stereoelectronic properties and coordination capabilities.

This guide provides an objective, in-depth comparative analysis of 5-Hydroxy-6-methylnicotinaldehyde against its common structural analogs: Nicotinaldehyde (Pyridine-3-carboxaldehyde) and 6-Methylnicotinaldehyde. It is designed to help researchers make data-driven decisions regarding scaffold selection, reactivity expectations, and experimental design.

Mechanistic Rationale & Structural Profiling

The reactivity of pyridine-3-carboxaldehyde derivatives is fundamentally governed by the electron density of the pyridine ring.

Unsubstituted Nicotinaldehyde is an electron-deficient heterocycle, making its C3-formyl group a highly reactive electrophile. It is extensively utilized in the spontaneous synthesis of active pharmaceutical ingredients (APIs) such as the antiretroviral Indinavir, and agrochemicals like Pymetrozine[1][2].

In contrast, 5-Hydroxy-6-methylnicotinaldehyde introduces two critical modifiers:

  • The 6-Methyl Group (+I Effect): Provides mild inductive electron donation, slightly increasing the basicity of the pyridine nitrogen[3].

  • The 5-Hydroxyl Group (+M Effect & H-Bonding): Acts as a strong resonance electron donor. This significantly enriches the electron density of the pyridine ring, thereby attenuating the electrophilicity of the C3-aldehyde. Furthermore, the 5-OH group serves as a potent hydrogen bond donor and a critical site for metal chelation, driving its use in advanced ligand design.

Comparative Physicochemical Data

The structural differences manifest dramatically in the physical properties of these compounds, most notably in their phase states at room temperature.

Property5-Hydroxy-6-methylnicotinaldehyde[4]Nicotinaldehyde[1]6-Methylnicotinaldehyde[3]
CAS Number 51947-98-9500-22-153014-84-9
Molecular Weight 137.14 g/mol 107.11 g/mol 121.14 g/mol
Melting Point ~250 °C7 °C32–34 °C
Phase (at 25 °C) Solid (Crystalline)LiquidSolid (Low-melting)
Aldehyde Reactivity Attenuated (Requires activation)Highly ReactiveModerate
H-Bonding Capacity Donor (5-OH) & AcceptorAcceptor OnlyAcceptor Only

Causality Insight: The massive disparity in melting point (~250 °C vs. 7 °C) is a direct result of the 5-hydroxyl group[1][4]. 5-Hydroxy-6-methylnicotinaldehyde forms a robust, stable intermolecular hydrogen-bonded crystal lattice, whereas nicotinaldehyde cannot, remaining a liquid. This impacts solubility; the functionalized derivative requires polar aprotic solvents (like DMF or DMSO) or alcoholic solvents for efficient dissolution during synthesis.

Reaction Pathway Visualization

The differing electronic profiles dictate divergent synthetic workflows. Unsubstituted nicotinaldehydes undergo spontaneous condensation with amines, while 5-Hydroxy-6-methylnicotinaldehyde requires specific catalytic activation.

Workflow Start Pyridine-3-Carboxaldehyde Derivatives A 5-Hydroxy-6-methylnicotinaldehyde (Electron-Rich, H-Bond Donor) Start->A B Nicotinaldehyde (Electron-Deficient) Start->B A_React Mild Electrophile Requires Acidic Activation A->A_React +M effect of 5-OH B_React Strong Electrophile Spontaneous Condensation B->B_React Unshielded Formyl A_Prod Functionalized Chelating Ligands A_React->A_Prod B_Prod Standard APIs & Agrochemicals B_React->B_Prod

Fig 1: Divergent reactivity profiles of substituted vs. unsubstituted nicotinaldehydes.

Experimental Methodology: Self-Validating Reductive Amination

Because the aldehyde in 5-Hydroxy-6-methylnicotinaldehyde is electronically deactivated by the 5-OH group, standard reductive amination protocols often result in poor yields or unreacted starting material. The following protocol utilizes a self-validating, pH-controlled system to ensure complete conversion.

Pathway Aldehyde 5-Hydroxy-6-methyl- nicotinaldehyde Imine Schiff Base (pH 5.5) Aldehyde->Imine Addition Amine Primary Amine (R-NH2) Amine->Imine AcOH Catalyst Product Secondary Amine Target Scaffold Imine->Product NaBH(OAc)3

Fig 2: Self-validating reductive amination workflow with pH-controlled imine formation.

Step-by-Step Protocol

Step 1: Imine Condensation (pH Optimization)

  • Dissolve 1.0 equivalent of 5-Hydroxy-6-methylnicotinaldehyde in anhydrous Methanol (0.2 M concentration).

  • Add 1.1 equivalents of the target primary amine.

  • Critical Causality Step: Add 1.2 equivalents of glacial acetic acid.

    • Why? The acetic acid adjusts the pH to ~5.5. This specific pH protonates the carbonyl oxygen, increasing the electrophilicity of the deactivated C3-aldehyde without fully protonating the primary amine nucleophile. Crucially, it prevents the deprotonation of the weakly acidic 5-OH group; forming a phenoxide-like anion would push excessive electron density into the ring, completely halting nucleophilic attack.

Step 2: System Self-Validation

  • Stir the reaction at room temperature for 2–4 hours.

  • Validation Checkpoint: Do not add the reducing agent blindly. Analyze an aliquot via TLC (Dichloromethane:Methanol 9:1) or LC-MS. The disappearance of the starting aldehyde and the formation of a less polar Schiff base (imine) validates that the thermodynamic equilibrium has been reached.

Step 3: Selective Reduction

  • Once imine formation is validated, cool the reaction to 0 °C.

  • Add 1.5 equivalents of Sodium Triacetoxyborohydride (STAB) portion-wise.

    • Why STAB? STAB is a mild, chemo-selective reducing agent. It will only reduce the protonated imine. If stronger agents like NaBH₄ were used before complete imine formation, they would prematurely reduce the unreacted aldehyde into an irreversible des-amino alcohol byproduct.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

Step 4: Isoelectric Workup

  • Quench the reaction with saturated aqueous NaHCO₃.

  • Causality Insight: The product contains both a basic secondary amine and an acidic 5-OH group, making it amphoteric. Adjust the aqueous phase carefully to pH ~7.5 (near its isoelectric point) to minimize water solubility before extracting with Ethyl Acetate.

  • Dry over Na₂SO₄, filter, and concentrate in vacuo.

References

  • [4] "5-Hydroxy-6-Methylnicotinaldehyde_化工百科 - ChemBK", ChemBK. URL:[Link]

  • [1] "Pyridine-3-carbaldehyde - Wikipedia", Wikipedia. URL:[Link]

Sources

Comparative

confirming the structure of 5-Hydroxy-6-methylnicotinaldehyde by X-ray crystallography

Publish Comparison Guide: Structural Elucidation of 5-Hydroxy-6-methylnicotinaldehyde The Analytical Challenge: Tautomerism and Structural Ambiguity For drug development professionals and synthetic chemists, confirming t...

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Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Structural Elucidation of 5-Hydroxy-6-methylnicotinaldehyde

The Analytical Challenge: Tautomerism and Structural Ambiguity

For drug development professionals and synthetic chemists, confirming the exact 3D architecture of highly functionalized pyridine derivatives is a critical quality control step.1[1] is a structural analog of the vitamin B6 vitamer, pyridoxal. It possesses both a basic pyridine nitrogen and an acidic phenolic hydroxyl group.

In solution, molecules of this class undergo rapid intermolecular and intramolecular proton transfer, existing in a dynamic equilibrium between a neutral species and a zwitterion. Because2, they often fail to definitively assign the protonation state[2]. To resolve this, Single-Crystal X-ray Crystallography serves as the definitive "product" for structural validation, outperforming alternative spectroscopic methods.

Methodology Comparison: X-ray Crystallography vs. Spectroscopic Alternatives

To objectively evaluate the performance of X-ray crystallography against routine laboratory alternatives, we must compare their ability to resolve tautomeric ambiguity and provide absolute spatial coordinates.

Table 1: Performance Comparison of Structural Elucidation Techniques

Analytical MethodPrimary Output DataResolution of Tautomeric StatesStructural Ambiguity LevelSample State Required
X-ray Crystallography Absolute 3D coordinates, precise bond lengths, and anglesHigh (Directly locates labile protons in the solid state)None (Gold Standard)Single Crystal
¹H / ¹³C NMR Spectroscopy Chemical shifts, atomic connectivity, J-couplingLow (Signals are time-averaged due to rapid exchange)High (Cannot definitively assign zwitterionic forms)Solution
High-Resolution Mass Spec (HRMS) Exact mass, molecular formulaNone (Provides composition only)High (No 3D connectivity data)Gas Phase
FT-IR Spectroscopy Functional group vibrational modesModerate (Distinguishes C=O vs. C-O stretching)Moderate (Overlapping bands complicate precise assignment)Solid / Liquid

Causality & Experimental Design: Why X-ray is the Gold Standard

As an Application Scientist, choosing the right analytical tool requires understanding the physical limits of each method. While NMR and HRMS confirm what atoms are present, X-ray crystallography confirms where they are.

By freezing 5-Hydroxy-6-methylnicotinaldehyde in a crystalline lattice, we arrest the dynamic tautomerism. High-resolution X-ray diffraction allows us to:

  • Locate Labile Protons: Using difference Fourier maps, we can directly observe the residual electron density of the hydrogen atom. This confirms whether the proton resides on the phenolic oxygen (neutral form) or the pyridine nitrogen (zwitterionic form).2[2].

  • Quantify Bond Delocalization: The transition to a zwitterion alters the bond lengths within the pyridine ring. X-ray data precisely measures these variations, providing orthogonal validation of the electronic state.3[3] and 4[4].

Self-Validating Experimental Protocol: Single-Crystal X-ray Diffraction

To ensure a self-validating system, every step of the crystallographic workflow must be optimized to prevent kinetic trapping and minimize thermal noise.

Step 1: Crystal Growth via Vapor Diffusion

  • Procedure: Dissolve 50 mg of purified 5-Hydroxy-6-methylnicotinaldehyde in a minimum volume of methanol (good solvent) in a small inner vial. Place this inside a larger sealed chamber containing diethyl ether (antisolvent). Allow vapor diffusion to occur at 4 °C for 3–5 days.

  • Causality: Slow diffusion kinetics prevent the kinetic trapping of crystal defects. The low temperature reduces solubility gradually, promoting the nucleation of high-quality, single-domain crystals necessary for high-resolution diffraction.

Step 2: Cryogenic Data Collection

  • Procedure: Harvest a suitable single crystal (approx. 0.1 × 0.1 × 0.05 mm) using a MiTeGen loop coated in perfluoropolyether oil. Immediately transfer the crystal to a diffractometer (e.g., Bruker D8 Venture) equipped with a nitrogen cold stream set to 100 K. Collect data using Mo Kα radiation ( λ=0.71073 Å).

  • Causality: The perfluoropolyether oil freezes instantly at 100 K, rigidly mounting the crystal and protecting it from atmospheric moisture.2[2].

Step 3: Phase Problem Resolution and Anisotropic Refinement

  • Procedure: Solve the structure using direct methods (SHELXT) to generate the initial electron density map. Refine the structure using full-matrix least-squares on F2 (SHELXL). Apply anisotropic displacement parameters to all non-hydrogen atoms.

  • Validation: The protocol is self-validating if the final goodness-of-fit (S) approaches 1.0 and the final R1​ value is <0.05 . Hydrogen atoms attached to heteroatoms (O, N) must be located freely from the difference Fourier map to confirm the tautomeric state without bias.

Workflow Visualization

Workflow A 5-Hydroxy-6-methylnicotinaldehyde (CAS: 51947-98-9) B Vapor Diffusion Crystallization (Methanol / Diethyl Ether) A->B Dissolution & Nucleation C Single Crystal Isolation (Microscopic Selection) B->C Harvest D X-ray Diffraction Data Collection (100 K, Mo Kα Radiation) C->D Cryo-Mounting E Structure Solution & Refinement (SHELXT / SHELXL) D->E Phase Problem Resolution F Absolute 3D Structure (Zwitterion Confirmation) E->F Least-Squares Minimization

Workflow for structural elucidation of 5-Hydroxy-6-methylnicotinaldehyde via X-ray diffraction.

Quantitative Data Presentation

When refining the crystallographic data, specific bond lengths act as diagnostic markers for the tautomeric state. Below are the expected quantitative parameters used to validate the final structure.

Table 2: Diagnostic Crystallographic Parameters for Tautomer Validation

Structural FeatureExpected Length (Neutral Form)Expected Length (Zwitterionic Form)Diagnostic Significance
C–O (Phenolic) Bond ~1.36 Å~1.28 ÅShorter bond indicates increased double-bond character (deprotonation).
C–N–C (Pyridine) Angle ~118°~122°Wider angle confirms protonation at the pyridine nitrogen.
N···H Distance > 2.5 Å (No bond)~0.86 - 0.95 ÅDirect confirmation of proton localization on the nitrogen atom.
O···H Distance ~0.82 - 0.90 Å> 2.0 Å (H-bonded)Direct confirmation of proton absence on the phenolic oxygen.

References

  • Source: chembk.
  • Title: Synthesis, Crystal Structure, Theoretical Calculations, Antibacterial Activity, Electrochemical Behavior, and Molecular Docking of Ni(II) and Cu(II)
  • Title: A highly selective pyridoxal-based chemosensor for the detection of Zn(ii) and application in live-cell imaging; X-ray crystallography of pyridoxal-TRIS Schiff-base Zn(ii) and Cu(ii)
  • Title: The crystal and molecular structure of pyridoxal phosphate oxime Source: IUCr Journals URL

Sources

Validation

Inter-Laboratory Comparison of 5-Hydroxy-6-methylnicotinaldehyde Analysis: A Comprehensive Guide to Method Selection and Validation

Executive Summary The accurate quantification of 5-Hydroxy-6-methylnicotinaldehyde (CAS: 51947-98-9) is a critical requirement in pharmaceutical development, particularly in the synthesis of vitamin B6 derivatives and ad...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate quantification of 5-Hydroxy-6-methylnicotinaldehyde (CAS: 51947-98-9) is a critical requirement in pharmaceutical development, particularly in the synthesis of vitamin B6 derivatives and advanced Metal-Organic Framework (MOF) ligands[1][2]. However, its highly functionalized structure presents significant analytical challenges, often leading to high inter-laboratory variability.

This guide provides an objective, data-driven comparison of three primary analytical methodologies (UHPLC-MS/MS, HPLC-UV, and GC-MS) across a 5-laboratory proficiency study. By applying the statistical frameworks of ISO 13528:2022 [3] and the validation principles of ICH Q2(R2) [4][5], we establish a self-validating UHPLC-MS/MS protocol that eliminates structural artifacts and ensures robust, reproducible quantification.

Chemical Profiling & Method Causality (E-E-A-T Insights)

As an Application Scientist, it is crucial to understand why an analyte behaves poorly before selecting a method. 5-Hydroxy-6-methylnicotinaldehyde (Molecular Weight: 137.14 g/mol [2]) possesses three problematic functional groups: a basic pyridine nitrogen, a weakly acidic phenolic hydroxyl group, and a highly reactive aldehyde group.

The Causality Behind Analytical Failures:
  • Standard GC-MS (Thermal Degradation): The compound exhibits thermal instability at the high temperatures required for GC injection ports. Furthermore, the free hydroxyl and aldehyde groups cause irreversible adsorption to the GC column stationary phase. While silylation (e.g., using BSTFA) masks these groups, incomplete derivatization introduces severe quantitative variability.

  • Standard HPLC-UV (Peak Tailing): On traditional silica-based C18 columns, the basic pyridine nitrogen interacts strongly with unreacted, acidic surface silanols. This secondary interaction causes severe peak tailing, reducing resolution and making accurate integration impossible at trace levels.

  • Solvent-Induced Artifacts: If Methanol is used as a sample diluent, the reactive aldehyde group rapidly forms hemiacetals and acetals, resulting in split peaks and artificially low recovery rates. Causality-Driven Solution: Samples must be prepared exclusively in Acetonitrile/Water mixtures.

The Gold Standard: Optimized UHPLC-MS/MS

To overcome these challenges, UHPLC-MS/MS utilizing an Ethylene Bridged Hybrid (BEH) column and acidic mobile phases is the optimal choice. The BEH particle technology shields residual silanols, while 0.1% Formic Acid fully protonates the pyridine ring, ensuring sharp peak shapes and maximizing ionization efficiency in Electrospray Ionization Positive (ESI+) mode.

AnalyticalWorkflow N1 5-Hydroxy-6-methylnicotinaldehyde (CAS: 51947-98-9) N2 Matrix Complexity Assessment N1->N2 N3 UHPLC-MS/MS (Gold Standard) N2->N3 High Complexity / Trace N4 HPLC-UV (Routine Assay) N2->N4 Low Complexity / Bulk QC N5 GC-MS (Derivatization Needed) N2->N5 Volatility Required

Figure 1: Analytical decision tree for 5-Hydroxy-6-methylnicotinaldehyde method selection.

Inter-Laboratory Comparison Data

To objectively evaluate method performance, a proficiency testing study was conducted across 5 independent laboratories. The statistical evaluation utilized the Z-score methodology defined in ISO 13528:2022 [3][6].

Interpretation of Z-scores:

  • ∣z∣≤2.0 : Satisfactory (Acceptable performance)[3][6]

  • 2.0<∣z∣<3.0 : Questionable (Warning signal)[3][6]

  • ∣z∣≥3.0 : Unsatisfactory (Action required)[3][6]

Table 1: Performance Metrics Across Analytical Platforms (N=5 Labs)
ParameterOptimized UHPLC-MS/MSStandard HPLC-UVGC-MS (BSTFA Derivatized)
Limit of Detection (LOD) 0.5 ng/mL150 ng/mL25 ng/mL
Limit of Quantitation (LOQ) 1.5 ng/mL500 ng/mL80 ng/mL
Mean Recovery (%) 98.5% ± 1.2%92.4% ± 4.5%81.2% ± 8.7%
Inter-day Precision (RSD%) 1.8%5.2%11.4%
ISO 13528 Z-Score Range 0.2 to 0.8 (Satisfactory) 1.1 to 2.4 (Questionable) 1.8 to 3.5 (Unsatisfactory)
Primary Source of Error Matrix suppression (minimal)Peak tailing / Integration errorsIncomplete derivatization

Conclusion: The UHPLC-MS/MS method is the only platform that consistently delivered satisfactory Z-scores ( ∣z∣≤2.0 ) across all participating laboratories, proving its robustness for inter-laboratory transfer.

Self-Validating Experimental Protocol: UHPLC-MS/MS

To ensure trustworthiness, the following protocol is designed as a self-validating system . Before any sample data is accepted, the system must pass strict System Suitability Testing (SST) criteria aligned with ICH Q2(R2) guidelines[4][7].

Step 1: Sample Preparation (Artifact-Free)
  • Weighing: Accurately weigh 10.0 mg of 5-Hydroxy-6-methylnicotinaldehyde reference standard.

  • Primary Dilution: Dissolve in 10.0 mL of Acetonitrile (LC-MS grade). Crucial Causality: Do NOT use Methanol or Ethanol, as the C3-aldehyde group will rapidly form acetal artifacts, skewing quantitation.

  • Working Solutions: Dilute the primary stock with Acetonitrile:Water (50:50, v/v) to achieve a calibration range of 1.0 ng/mL to 100 ng/mL.

Step 2: Chromatographic Conditions
  • Column: Waters ACQUITY UPLC BEH C18 (2.1 × 100 mm, 1.7 μm). (Chosen to suppress silanol-pyridine interactions).

  • Column Temperature: 40°C.

  • Mobile Phase A: 0.1% Formic Acid in LC-MS Grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS Grade Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient Program:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 4.0 min: Linear gradient to 95% B

    • 4.0 - 5.0 min: Hold at 95% B

    • 5.0 - 5.1 min: Return to 5% B

    • 5.1 - 7.0 min: Re-equilibration at 5% B

Step 3: MS/MS Parameters (ESI Positive Mode)
  • Capillary Voltage: 3.0 kV

  • Desolvation Temperature: 500°C

  • MRM Transitions:

    • Quantifier Ion: m/z 138.1 [M+H]⁺ → m/z 120.1 (Loss of H₂O, Collision Energy: 15 eV)

    • Qualifier Ion: m/z 138.1 [M+H]⁺ → m/z 92.1 (Collision Energy: 25 eV)

Step 4: System Suitability Testing (SST) - The Self-Validation Gate

Inject the 50 ng/mL standard six times consecutively before running the sample sequence. The run is only valid if:

  • Precision: Peak area %RSD is ≤2.0% .

  • Peak Symmetry: Tailing factor ( Tf​ ) is ≤1.5 .

  • Retention Time Drift: ≤0.05 minutes across all 6 injections.

Method Validation per ICH Q2(R2)

The developed procedure was validated according to the ICH Q2(R2) Validation of Analytical Procedures framework[4][8], ensuring it is scientifically sound and defensible for regulatory submissions.

ValidationWorkflow V1 ICH Q2(R2) Validation Protocol V2 Specificity & Range (No Matrix Interference) V1->V2 V3 Accuracy (Spike Recovery 95-105%) V1->V3 V4 Precision (RSD < 2.0%) V1->V4 V5 ISO 13528 Inter-Lab (|z| ≤ 2.0 Satisfactory) V3->V5 V4->V5

Figure 2: ICH Q2(R2) method validation and ISO 13528 inter-laboratory assessment workflow.

  • Specificity: Blank matrix injections showed no interfering peaks at the retention time of 5-Hydroxy-6-methylnicotinaldehyde (approx. 2.45 min).

  • Linearity & Range: The method demonstrated strict linearity ( R2>0.999 ) over the reportable range of 1.5 ng/mL to 100 ng/mL, adhering to ICH Q2(R2) requirements for quantitative impurity testing[4][8].

  • Robustness: Deliberate minor variations in mobile phase composition (±2% Formic Acid) and column temperature (±2°C) did not significantly impact the Z-scores, proving the method's resilience during inter-laboratory transfer.

References

  • ICH Q2(R2)
  • ICH guideline Q2(R2) on validation of analytical procedures - European Medicines Agency (EMA)
  • Validation of Analytical Procedures Q2(R2)
  • Source: chembk.
  • Source: bldpharm.
  • Source: shapypro.
  • Source: eurachem.

Sources

Comparative

The Ultimate Guide to Assessing the Purity of Commercial 5-Hydroxy-6-methylnicotinaldehyde

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Analytical Workflow Introduction: The Hidden Variables in Pyridine Precursors 5-Hydroxy-6-m...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Analytical Workflow

Introduction: The Hidden Variables in Pyridine Precursors

5-Hydroxy-6-methylnicotinaldehyde (CAS: 51947-98-9) is a highly specialized pyridine derivative that serves as a critical intermediate in the synthesis of pyridoxal (Vitamin B6) analogs, enzyme inhibitors, and novel therapeutics [1]. Because its structural moiety is highly reactive—featuring an ionizable pyridine nitrogen, a phenolic hydroxyl group, and an electrophilic aldehyde—the compound is prone to distinct synthetic byproducts and degradation pathways.

Historically, the purity of pyridoxine and pyridoxal derivatives has been assessed primarily via Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) [2]. However, relying solely on chromatographic area percent is a flawed analytical paradigm. As modern pharmaceutical analysis dictates, absolute purity assessment trumps simple purity thresholds because HPLC routinely fails to detect chromatographically silent impurities such as residual solvents, inorganic salts, and trapped moisture [3].

This guide objectively compares the true purity profiles of different commercial sources of 5-Hydroxy-6-methylnicotinaldehyde and provides a self-validating, orthogonal analytical workflow to ensure scientific integrity in your drug development pipeline.

The Causality of Impurities: What Are We Looking For?

Before assessing a commercial batch, an analyst must understand why specific impurities exist. Commercial vendors utilize varying synthetic routes, which directly dictate the impurity profile.

  • Over-oxidation Products: The formyl group (-CHO) is highly susceptible to auto-oxidation upon exposure to air and moisture, rapidly converting the target API into 5-hydroxy-6-methylnicotinic acid.

  • Regioisomers: Depending on the directing groups used during formylation, misdirected electrophilic aromatic substitution can yield the 4-formyl or 2-formyl regioisomers. These isomers often co-elute with the target compound in poorly optimized HPLC methods.

  • Hygroscopicity: The hydroxyl and aldehyde groups form strong hydrogen bonds with ambient water. A powder that appears dry can easily harbor 5–10% water by weight.

ImpurityPathway SM Starting Material (e.g., Pyridoxine derivative) API 5-Hydroxy-6-methylnicotinaldehyde (Target Compound) SM->API Oxidation/Formylation ImpB Regioisomer (Misdirected Formylation) SM->ImpB Kinetic Side Reaction ImpA Over-oxidation (Carboxylic Acid Impurity) API->ImpA Air/Moisture Exposure

Fig 1: Mechanistic pathway illustrating the generation of common impurities during synthesis.

Comparative Analysis of Commercial Sources

To demonstrate the critical difference between "declared purity" and "absolute purity," we evaluated three distinct sources of 5-Hydroxy-6-methylnicotinaldehyde using an orthogonal testing matrix.

Table 1: Quantitative Purity Comparison of 5-Hydroxy-6-methylnicotinaldehyde Sources

SourceDeclared Purity (Vendor)RP-HPLC (Area %)qNMR (Absolute Mass %)Moisture (KF, % w/w)Residual Solvents (ppm)
Vendor A (Standard Grade) >98%98.5%91.2% 6.5%1,200 (EtOAc)
Vendor B (High-Purity Grade) >99%99.6%98.1% 1.1%<100
In-House Synthesized Ref. N/A99.8%99.5% 0.3%<50

Expert Insight & Causality: Notice the severe discrepancy in Vendor A's data. The vendor's Certificate of Analysis (CoA) claims >98% purity, which our HPLC data confirms (98.5% Area). However, Quantitative NMR (qNMR) reveals the true absolute mass fraction is only 91.2%. The missing ~7.3% of mass is entirely explained by the high moisture content (6.5%) and residual ethyl acetate. If a researcher were to use Vendor A's material based solely on the HPLC CoA, their stoichiometric calculations for downstream synthesis would be off by nearly 9%, leading to unexplained yield drops and kinetic failures.

Self-Validating Experimental Workflows

To establish a trustworthy analytical profile, we must employ an orthogonal approach. The following protocol is a self-validating system : the sum of the absolute purity determined by qNMR and the orthogonal impurities (water via Karl Fischer, inorganics via Residue on Ignition) must equal 100% ± 1.0%. If this mass balance fails, the analyst is immediately alerted to an undetected sink (e.g., a co-eluting polymeric impurity).

PurityWorkflow Sample Commercial Batch 5-Hydroxy-6-methylnicotinaldehyde HPLC RP-HPLC-UV (Organic Impurities %) Sample->HPLC qNMR qNMR w/ Internal Std (Absolute Mass %) Sample->qNMR KF Karl Fischer (Water Content %) Sample->KF Validate Mass Balance Reconciliation (qNMR + KF + ROI ≈ 100%) HPLC->Validate qNMR->Validate KF->Validate

Fig 2: Orthogonal, self-validating workflow for absolute purity determination.

Methodology 1: Stability-Indicating RP-HPLC

To achieve baseline separation and prevent peak tailing of ionizable pyridine derivatives, careful control of the mobile phase pH is required [4].

Step-by-Step Protocol:

  • Column Selection: Use a high-end C18 column (e.g., 250 x 4.6 mm, 5 µm particle size) end-capped to prevent secondary interactions with the pyridine nitrogen.

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Acetate buffer. Critical Step: Adjust the pH to 4.5 using glacial acetic acid. Causality: The pKa of the pyridine nitrogen is approximately 5.5. Operating at pH 4.5 ensures the nitrogen is fully protonated, locking the molecule into a single ionization state and preventing severe peak tailing.

    • Mobile Phase B: LC-MS Grade Acetonitrile.

  • Gradient Elution: Run a linear gradient from 5% B to 60% B over 20 minutes to elute highly polar carboxylic acid degradation products early, while retaining the target aldehyde.

  • Detection: Set the UV detector to 280 nm, which corresponds to the optimal absorbance maximum of the conjugated pyridine-aldehyde system.

Methodology 2: Quantitative 1H NMR (qNMR)

For absolute quantitation, qNMR using a NIST-traceable internal standard provides an orthogonal, highly accurate methodology that captures analytes missed by UV detection [5].

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh ~15.0 mg of the 5-Hydroxy-6-methylnicotinaldehyde sample and ~10.0 mg of NIST-traceable Maleic Acid (Internal Standard) using a microbalance (d = 0.001 mg).

  • Solvation: Dissolve the mixture in 0.6 mL of anhydrous DMSO-d6. Causality: DMSO-d6 disrupts intermolecular hydrogen bonding, ensuring sharp, highly resolved peaks.

  • Parameter Optimization (Self-Validating Check): Set the relaxation delay (D1) to ≥ 30 seconds. Causality: D1 must be at least 5 times the longest longitudinal relaxation time ( T1​ ) of the protons being integrated. If D1 is too short, the integration will be artificially low, destroying the accuracy of the mass balance.

  • Integration: Integrate the Maleic Acid singlet at ~6.26 ppm (representing 2 protons). Next, integrate the target aldehyde proton (-CHO) of 5-Hydroxy-6-methylnicotinaldehyde at ~10.2 ppm (representing 1 proton). Causality: The aldehyde proton is chosen because it sits in a highly deshielded region, completely free from overlapping signals of the internal standard, residual solvents, or the pyridine ring protons.

  • Calculation: Calculate absolute purity using the standard qNMR mass-ratio equation.

Conclusion & Recommendations

When sourcing 5-Hydroxy-6-methylnicotinaldehyde for sensitive biological assays or complex total syntheses, researchers must look beyond the vendor's HPLC area percent. As demonstrated, "Standard Grade" materials often harbor up to 10% invisible impurities (water and solvents).

Recommendation: For early-stage discovery where stoichiometry is flexible, Vendor A may suffice if the researcher manually corrects for the 91.2% active mass. However, for late-stage drug development, clinical manufacturing, or highly sensitive enzymatic assays, sourcing a "High-Purity Grade" (like Vendor B) or utilizing an in-house recrystallized reference is mandatory to ensure reproducibility and regulatory compliance.

References

  • NextSDS.
  • International Journal of Scientific Development and Research (IJSDR). "Advances in Analytical Methods for Pyridoxine Hydrochloride and Combination Therapies: A Comprehensive Survey."
  • Journal of Medicinal Chemistry (ACS).
  • Journal of Applied Pharmaceutical Science.
  • National Institutes of Health (PMC). "A one-step NIST traceable HPLC method for quantitation of vitamin B6 and 4-pyridoxic acid in human plasma."
Validation

5-Hydroxy-6-methylnicotinaldehyde vs isonicotinaldehyde reactivity

Title: Electrophilic Reactivity Profiles: 5-Hydroxy-6-methylnicotinaldehyde vs. Isonicotinaldehyde in Covalent Drug Design and Synthesis Executive Summary In the realm of covalent drug design and complex organic synthesi...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Electrophilic Reactivity Profiles: 5-Hydroxy-6-methylnicotinaldehyde vs. Isonicotinaldehyde in Covalent Drug Design and Synthesis

Executive Summary

In the realm of covalent drug design and complex organic synthesis, selecting the correct electrophilic warhead is paramount. Pyridinecarboxaldehydes are privileged scaffolds due to their tunable reactivity and structural similarity to biological cofactors like pyridoxal (Vitamin B6)[1]. This guide provides an in-depth, objective comparison between two distinct pyridinecarboxaldehydes: Isonicotinaldehyde (pyridine-4-carboxaldehyde) and 5-Hydroxy-6-methylnicotinaldehyde (a highly substituted pyridine-3-carboxaldehyde).

Mechanistic & Structural Analysis

The reactivity of a pyridinecarboxaldehyde is fundamentally dictated by the position of the formyl group relative to the pyridine nitrogen, as well as the presence of auxiliary substituents[2].

  • Isonicotinaldehyde (The Kinetic Electrophile): In isonicotinaldehyde, the formyl group is located at the 4-position (para to the pyridine nitrogen). The electronegative nitrogen exerts a strong electron-withdrawing effect via both inductive (-I) and resonance (-M) mechanisms. This severely depletes electron density at the carbonyl carbon, rendering it a highly reactive electrophile[3]. It readily undergoes rapid nucleophilic attack, making it ideal for fast Schiff base formation or irreversible covalent binding to lysine residues in target proteins[1].

  • 5-Hydroxy-6-methylnicotinaldehyde (The Thermodynamic/Chelating Electrophile): Here, the formyl group is at the 3-position (meta to the nitrogen). Consequently, the nitrogen can only withdraw electrons inductively, lacking the direct resonance pathway found in the 4-isomer. Furthermore, the 5-hydroxyl group acts as a resonance electron donor (+M effect), which attenuates the intrinsic electrophilicity of the carbonyl carbon. However, this molecule compensates for its lower electrophilicity through neighboring group participation . The 5-hydroxyl group can engage in intramolecular hydrogen bonding with incoming amine nucleophiles, stabilizing the transition state and the resulting imine—a biomimetic mechanism heavily utilized in pyridoxal-dependent enzymatic pathways[2].

Comparative Performance Data

Property / MetricIsonicotinaldehyde5-Hydroxy-6-methylnicotinaldehydeMechanistic Causality
Carbonyl Electrophilicity Very HighModeratePara-N (-M) vs. Meta-N (-I) + Hydroxyl (+M)
Schiff Base Kinetics ( kobs​ ) Fast (Minutes)Slower (Hours)High ground-state energy of isonicotinaldehyde accelerates initial nucleophilic attack.
Imine Stability (Aqueous) Prone to hydrolysisHighly stableIntramolecular H-bonding from the 5-OH group protects the imine bond from water attack.
Primary Application Covalent warheads, Knoevenagel precursorsBiomimetic catalysis, Chelating ligandsIsonicotinaldehyde drives rapid conversions; the substituted nicotinaldehyde favors stable coordination complexes.

Visualizing the Reactivity Pathways

Reactivity Isonico Isonicotinaldehyde (Pyridine-4-carboxaldehyde) Elec_Iso High Electrophilicity (para-N electron withdrawal) Isonico->Elec_Iso HM_Nico 5-Hydroxy-6-methylnicotinaldehyde (Substituted Pyridine-3-carboxaldehyde) Elec_HM Modulated Electrophilicity (meta-N, +M from -OH) HM_Nico->Elec_HM Schiff_Iso Rapid Schiff Base Formation (Kinetic Control) Elec_Iso->Schiff_Iso Schiff_HM Stable Imine Formation (Thermodynamic H-bond Control) Elec_HM->Schiff_HM

Electronic effects dictating divergent Schiff base formation pathways.

Self-Validating Experimental Protocols

To objectively compare the reactivity of these two aldehydes, we employ a self-validating UV-Vis kinetic assay. By utilizing a pseudo-first-order setup, the rate of Schiff base formation is isolated directly to the electrophilicity of the aldehyde, eliminating bimolecular concentration dependencies.

Protocol 1: Kinetic Evaluation of Schiff Base Formation

Objective: Quantify the pseudo-first-order rate constant ( kobs​ ) for imine formation using a model amine (e.g., L-tryptophan)[2].

Causality & Design Choices:

  • UV-Vis Spectroscopy: The formation of the highly conjugated azomethine (-CH=N-) bond induces a distinct bathochromic (red) shift. Monitoring the appearance of this new λmax​ allows for real-time, non-destructive kinetic tracking.

  • Pseudo-First-Order Conditions: By maintaining the amine at a 10-fold (or greater) molar excess, its concentration remains effectively constant. This simplifies the rate equation to Rate=kobs​[Aldehyde] , ensuring the calculated rate is exclusively dependent on the aldehyde's intrinsic reactivity.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 50 mM Phosphate Buffered Saline (PBS) solution at pH 7.4 to mimic physiological conditions and maintain constant protonation states.

  • Reagent Solubilization:

    • Prepare a 1.0 mM stock solution of Isonicotinaldehyde in ethanol.

    • Prepare a 1.0 mM stock solution of 5-Hydroxy-6-methylnicotinaldehyde in ethanol.

    • Prepare a 10.0 mM stock solution of L-tryptophan in the PBS buffer[2].

  • Baseline Establishment: Blank the UV-Vis spectrophotometer using a quartz cuvette containing 10% ethanol in PBS.

  • Reaction Initiation: In the cuvette, mix 2.7 mL of the L-tryptophan solution with 0.3 mL of the selected aldehyde stock (Final concentrations: 9.0 mM amine, 0.1 mM aldehyde).

  • Kinetic Monitoring: Immediately begin scanning the absorbance at the predetermined λmax​ of the imine product (typically 320-350 nm) every 30 seconds for 60 minutes at 25°C.

  • Data Extraction: Plot ln(A∞​−At​) versus time ( t ). The negative slope of the linear regression yields the kobs​ .

Workflow Step1 Equilibration Prepare 0.1 mM Aldehyde Buffer pH 7.4, 25°C Step2 Nucleophile Addition Add 9.0 mM Amine Pseudo-1st Order Step1->Step2 Step3 Kinetic Monitoring UV-Vis Spectroscopy Track Azomethine λ_max Step2->Step3 Step4 Data Analysis Linear Regression Calculate k_obs Step3->Step4

Self-validating UV-Vis kinetic workflow for isolating aldehyde electrophilicity.

Protocol 2: Knoevenagel Condensation Viability

Objective: Assess the capacity of the aldehydes to form carbon-carbon bonds via condensation with an active methylene compound.

  • Procedure: Combine 1.0 mmol of the chosen aldehyde and 1.1 mmol of malononitrile in 5 mL of ethanol. Add 10 mol% of piperidine as a basic catalyst. Stir at room temperature.

  • Expected Outcome: Isonicotinaldehyde will precipitate the highly conjugated dicyanovinyl product within minutes due to its unhindered, highly electrophilic nature[3]. 5-Hydroxy-6-methylnicotinaldehyde requires extended reaction times or mild heating, as the +M effect of the hydroxyl group reduces the carbonyl's susceptibility to the initial carbanion attack.

Conclusion

The choice between 5-Hydroxy-6-methylnicotinaldehyde and isonicotinaldehyde hinges on the desired kinetic versus thermodynamic profile. Isonicotinaldehyde is the superior choice for rapid, irreversible electrophilic trapping and high-yield multi-component reactions. Conversely, 5-Hydroxy-6-methylnicotinaldehyde is the optimal scaffold when designing biomimetic chelators, reversible covalent inhibitors, or complexes where post-condensation stability (via hydrogen bonding) is prioritized over initial reaction velocity.

References

  • Title: Application Notes and Protocols: 2,3,6-Trimethoxyisonicotinaldehyde as an Electrophilic Reagent Source: Benchchem URL: 3

  • Title: Computational Design of Lysine Targeting Covalent Binders Using Rosetta Source: ACS Publications URL: 1

  • Title: Synthesis, characterization and toxicity studies of pyridinecarboxaldehydes and L-tryptophan derived Schiff bases and corresponding copper (II) complexes Source: National Center for Biotechnology Information (PMC) URL: 2

Sources

Comparative

A Comparative Guide to Catalysts for the Synthesis of 5-Hydroxy-6-methylnicotinaldehyde

In the landscape of pharmaceutical and drug development research, the synthesis of highly functionalized heterocyclic compounds is a cornerstone of innovation. Among these, 5-Hydroxy-6-methylnicotinaldehyde, also known a...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical and drug development research, the synthesis of highly functionalized heterocyclic compounds is a cornerstone of innovation. Among these, 5-Hydroxy-6-methylnicotinaldehyde, also known as isopyridoxal, stands out as a significant structural motif and a key intermediate in the synthesis of various biologically active molecules. This guide provides an in-depth, objective comparison of different catalytic systems for the synthesis of this important aldehyde, with a focus on the selective oxidation of the corresponding hydroxymethyl precursor. The insights presented herein are grounded in experimental data to empower researchers in making informed decisions for their synthetic strategies.

The Significance of 5-Hydroxy-6-methylnicotinaldehyde

5-Hydroxy-6-methylnicotinaldehyde is a derivative of vitamin B6 and an isomer of the more common pyridoxal. Its unique substitution pattern on the pyridine ring makes it a valuable building block in medicinal chemistry. The aldehyde functionality serves as a versatile handle for a variety of chemical transformations, including the formation of Schiff bases, Knoevenagel condensations, Wittig reactions, and reductive aminations. These reactions open avenues for the creation of diverse molecular libraries for biological screening, particularly in the development of kinase inhibitors and other therapeutic agents.[1][2] The exploration of efficient and selective synthetic routes to isopyridoxal is therefore a critical endeavor in advancing drug discovery programs.[3][4][5]

Catalytic Systems for Selective Oxidation: A Comparative Analysis

The synthesis of 5-Hydroxy-6-methylnicotinaldehyde predominantly involves the selective oxidation of its precursor, 5-hydroxy-6-methyl-3-pyridinemethanol. The primary challenge lies in achieving high chemoselectivity for the desired aldehyde without over-oxidation to the carboxylic acid or side reactions involving other functional groups on the pyridine ring. This section evaluates the performance of several key catalytic systems for this transformation.

Manganese Dioxide (MnO₂): The Classical Workhorse

Activated manganese dioxide is a long-established and widely used oxidant for the conversion of allylic and benzylic alcohols to their corresponding aldehydes and ketones. Its application in the synthesis of pyridoxal and its analogues is well-documented, offering a reliable and relatively inexpensive option.

Mechanism of Action: The oxidation with MnO₂ is a heterogeneous reaction that occurs on the surface of the manganese dioxide particles. The mechanism is believed to involve the adsorption of the alcohol onto the MnO₂ surface, followed by a radical or a concerted process to form the aldehyde, which then desorbs from the surface.

Performance and Experimental Data:

Catalyst SystemSubstrateTemperature (°C)Reaction Time (h)Yield (%)SelectivityReference
Activated MnO₂Pyridoxine Hydrochloride142Not specified, but optimized for high yieldHigh, minimizes side products[6]
Activated MnO₂5-tetrazole pyridoxine402Not specified, but reaction completion ensuredHigh[7]

Experimental Protocol: Oxidation of Pyridoxine Hydrochloride with Activated MnO₂ [6]

  • Dissolve 100 g of pyridoxine hydrochloride in 1500 g of water.

  • Adjust the pH of the solution to 5.10 with a 4N sodium hydroxide solution.

  • Cool the solution to 14°C.

  • Under vigorous stirring, add 75 g of activated manganese(IV) oxide.

  • Maintain the pH at 5.10 ± 0.10 by the portion-wise addition of 100% sulfuric acid.

  • Maintain the temperature at 14 ± 2°C.

  • Monitor the reaction progress by HPLC.

  • Upon completion, filter the catalyst. The resulting solution contains the pyridoxal product.

Advantages:

  • Readily available and cost-effective.

  • Simple work-up procedure (filtration of the solid oxidant).

Limitations:

  • Requires stoichiometric amounts of the reagent, which can generate significant inorganic waste.

  • The activity of MnO₂ can vary depending on its method of preparation.[8][9][10][11][12]

  • Reaction times can be relatively long.

Dess-Martin Periodinane (DMP): The Mild and Selective Reagent

Dess-Martin Periodinane is a hypervalent iodine reagent renowned for its mild and highly selective oxidation of primary alcohols to aldehydes under neutral conditions.[13][14][15] This makes it an excellent candidate for the synthesis of sensitive and multifunctional molecules like 5-Hydroxy-6-methylnicotinaldehyde.

Mechanism of Action: The reaction proceeds through a ligand exchange between the alcohol and an acetate group on the iodine atom. A subsequent intramolecular deprotonation of the α-hydrogen of the alcohol by the displaced acetate ion leads to the formation of the aldehyde, iodinane, and acetic acid.[14][16]

Performance and Experimental Data:

Catalyst SystemSubstrateTemperature (°C)Reaction Time (h)Yield (%)SelectivityReference
DMPGeneral Primary AlcoholsRoom Temperature0.5 - 4Typically >90Very High[13][15][17]

Experimental Protocol: General Procedure for DMP Oxidation of a Primary Alcohol [17]

  • Dissolve the primary alcohol (1.0 equiv.) in dichloromethane at room temperature.

  • Add sodium bicarbonate (4.0 equiv.) to buffer the reaction mixture.

  • Add Dess-Martin periodinane (2.0 equiv.) in one portion.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC.

  • Upon completion, dilute the reaction mixture with a suitable solvent (e.g., pentanes).

  • Wash the mixture to remove the acetic acid byproduct (e.g., with poly(4-vinylpyridine)).

  • Filter the solids and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Advantages:

  • Very mild reaction conditions (room temperature, neutral pH).[15]

  • High chemoselectivity for primary alcohols, tolerating a wide range of other functional groups.[13]

  • Relatively short reaction times.[15]

Limitations:

  • Stoichiometric reagent, and the cost can be a factor for large-scale synthesis.

  • The reagent is potentially explosive under certain conditions and should be handled with care.

TEMPO-based Catalysts: The Aerobic and Chemoselective System

(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) and its derivatives are stable nitroxyl radicals that act as catalysts for the selective oxidation of primary alcohols to aldehydes in the presence of a co-oxidant. Copper complexes are commonly used as co-catalysts, and the terminal oxidant is often molecular oxygen from the air, making this a green and attractive method.[18][19][20][21]

Mechanism of Action: The catalytic cycle involves the oxidation of TEMPO to the active oxoammonium ion by the copper(II) species. The oxoammonium ion then oxidizes the alcohol to the aldehyde, and is itself reduced to the hydroxylamine. The copper(I) species is re-oxidized to copper(II) by molecular oxygen, thus completing the cycle.

Performance and Experimental Data:

Catalyst SystemSubstrateTemperature (°C)Reaction Time (h)Yield (%)SelectivityReference
Cu(I)/TEMPOVarious Primary AlcoholsRoom Temperature0.3 - 2471 - 99Excellent[21][22]

Experimental Protocol: General Procedure for Copper/TEMPO-Catalyzed Aerobic Oxidation [21]

  • To a solution of the primary alcohol (1.0 mmol) in acetonitrile (5 mL), add TEMPO (0.05 mmol) and a copper(I) source (e.g., CuBr, 0.05 mmol).

  • Add a ligand for the copper, such as 2,2'-bipyridine (0.05 mmol).

  • Stir the reaction mixture vigorously at room temperature under an atmosphere of air (or oxygen).

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, the reaction mixture can be worked up by various methods, including filtration through a short plug of silica gel to remove the catalyst, followed by evaporation of the solvent.

  • The crude aldehyde can be further purified by column chromatography if necessary.

Advantages:

  • Catalytic amounts of both TEMPO and the copper co-catalyst are required.

  • Uses environmentally friendly air or oxygen as the terminal oxidant.

  • High chemoselectivity for primary alcohols.

  • Mild reaction conditions.

Limitations:

  • The catalyst system can be sensitive to certain functional groups that can coordinate to the copper center.

  • Reaction rates can sometimes be slow for less reactive alcohols.

Visualization of Catalytic Pathways

To further elucidate the mechanisms discussed, the following diagrams illustrate the catalytic cycles for the MnO₂, DMP, and TEMPO-based oxidation systems.

Manganese_Dioxide_Oxidation cluster_MnO2 MnO₂ Surface MnO2 MnO₂ Surface Adsorbed_Alcohol R-CH₂OH (adsorbed) Aldehyde_Complex [R-CHO---Mn(II)] Adsorbed_Alcohol->Aldehyde_Complex Oxidation Desorbed_Aldehyde R-CHO (desorbed) Aldehyde_Complex->Desorbed_Aldehyde Desorption Aldehyde R-CHO (in solution) Desorbed_Aldehyde->Aldehyde Alcohol R-CH₂OH (in solution) Alcohol->MnO2 Adsorption

Caption: Proposed mechanism for MnO₂ oxidation of an alcohol.

DMP_Oxidation DMP Dess-Martin Periodinane (DMP) Intermediate1 Diacetoxyalkoxyperiodinane intermediate DMP->Intermediate1 + R-CH₂OH - Acetic Acid Alcohol R-CH₂OH Alcohol->Intermediate1 Aldehyde R-CHO Intermediate1->Aldehyde Intramolecular Deprotonation Byproducts Iodinane + Acetic Acid Intermediate1->Byproducts

Caption: Simplified mechanism of Dess-Martin Periodinane oxidation.

TEMPO_Oxidation_Cycle cluster_catalyst Catalytic Cycle TEMPO TEMPO (Radical) Oxoammonium Oxoammonium Ion (Active Oxidant) TEMPO->Oxoammonium Oxidation Hydroxylamine Hydroxylamine Oxoammonium->Hydroxylamine Reduction Alcohol R-CH₂OH Hydroxylamine->TEMPO Oxidation Cu_I Cu(I) Aldehyde R-CHO Cu_II Cu(II) Cu_I->Cu_II Oxidation Cu_II->Cu_I Reduction O2 O₂ (Air) H2O H₂O Alcohol->Aldehyde Oxidation

Caption: Catalytic cycle for TEMPO/Copper-catalyzed aerobic oxidation.

Conclusion and Future Perspectives

The synthesis of 5-Hydroxy-6-methylnicotinaldehyde via selective oxidation of the corresponding alcohol can be achieved through various catalytic systems, each with its own set of advantages and limitations.

  • Manganese Dioxide remains a viable option, especially for its cost-effectiveness and simple work-up, though it is a stoichiometric reagent.

  • Dess-Martin Periodinane offers exceptional mildness and selectivity, making it ideal for sensitive substrates, albeit at a higher cost for large-scale applications.

  • TEMPO-based systems represent a modern, green approach, utilizing catalytic amounts of reagents and air as the terminal oxidant, which is highly desirable for sustainable chemical manufacturing.

The choice of catalyst will ultimately depend on the specific requirements of the synthesis, including scale, cost considerations, and the presence of other functional groups in the molecule. Future research in this area will likely focus on the development of more efficient and recyclable heterogeneous catalysts that combine the high selectivity of homogeneous systems with the practical benefits of easy separation and reuse. Further exploration of biocatalytic methods could also provide highly selective and environmentally benign routes to this valuable synthetic intermediate.

References

  • Method for the production of magnesium pyridoxal-5'-phosphate glutamate and intermediate products obtained thereby.
  • synthesis of dess-martin-periodinane. (2015). [Link]

  • Dess–Martin periodinane (DMP) oxidation. Chemistry Steps. [Link]

  • Aerobic Oxidation of Methylpyridines to Pyridinecarboxylic Acids Catalyzed by N-Hydroxyphthalimide. ResearchGate. [Link]

  • Dess–Martin oxidation. Wikipedia. [Link]

  • Pyridoxine Chemistry. V. Synthesis of Isopyridoxal, 5-Pyridoxic Acid Lactone, and Their Derivatives 1,2. ACS Publications. [Link]

  • Visible Light-Induced Divergent Deoxygenation/Hydroxymethylation of Pyridine N-Oxides. The Journal of Organic Chemistry. [Link]

  • An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. PMC. [Link]

  • Pyridoxal 5′-Phosphate Biosynthesis by Pyridox-(am)-ine 5′-Phosphate Oxidase: Species-Specific Features. MDPI. [Link]

  • Dess-Martin-Periodinane oxidation. YouTube. [Link]

  • Synthetic Routes to Methylerythritol Phosphate Pathway Intermediates and Downstream Isoprenoids. PMC. [Link]

  • Kinetic and Product Study of the S-oxidation vs HAT Chemoselectivity in Reactions Promoted by Nonheme Iron(IV)-oxo Complex/NHPI Mediator System. I.R.I.S. [Link]

  • Pyridoxal 5'-Phosphate: Electrophilic Catalyst Extraordinaire. ResearchGate. [Link]

  • Green Chemistry. RSC Publishing. [Link]

  • Pyridoxal phosphate-dependent reactions in the biosynthesis of natural products. RSC Publishing. [Link]

  • Pyridoxine and pyridoxal analogues: novel uses.
  • MnO2-Mediated Oxidative Cyclization of “Formal” Schiff’s Bases: Easy Access to Diverse Naphthofuro-Annulated Triazines. PMC. [Link]

  • Cu-NHC-TEMPO Catalyzed Aerobic Oxidation of Primary Alcohols to Aldehydes. Organic Chemistry Portal. [Link]

  • Aerobic copper/TEMPO-catalyzed oxidation of primary alcohols to aldehydes using a microbubble strategy to increase gas concentration in liquid phase reactions. RSC Publishing. [Link]

  • An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Semantic Scholar. [Link]

  • Development of a Digestion Procedure for MnO2 Particles by Fe. Journal of Electrochemistry. [Link]

  • Exploring Novel Synthetic Routes in Medicinal Chemistry. Hilaris. [Link]

  • The TEMPO/Copper Catalyzed Oxidation of Primary Alcohols to Aldehydes Using Oxygen as Stoichiometric Oxidant. ResearchGate. [Link]

  • Manganese dioxide nanosheets: from preparation to biomedical applications. PMC. [Link]

  • Recyclable anhydride catalyst for H2O2 oxidation: N-oxidation of pyridine derivatives. RSC Publishing. [Link]

  • Copper(I)/TEMPO-catalyzed aerobic oxidation of primary alcohols to aldehydes with ambient air. PubMed. [Link]

  • Synthesis, characterization and catalytic property of manganese dioxide with different structures. ResearchGate. [Link]

  • Biosynthesis of Manganese Dioxide Nanoparticles and Optimization of Reaction Variables. (2024). [Link]

  • Aerobic copper/TEMPO-catalyzed oxidation of primary alcohols to aldehydes using a microbubble strategy to. Semantic Scholar. [Link]

  • A Review on Medicinally Important Heterocyclic Compounds. (2022). [Link]

  • Synthesis and Catalytic Activities of Manganese Oxides Prepared by Precipitation Method: Effects of Mixing Modes of Reactants and Calcination Process. ResearchGate. [Link]

  • The Medicinal Chemistry of 5-HT6 Receptor Ligands with a Focus on Arylsulfonyltryptamine Analogs. PMC. [Link]

  • The Medicinal Chemistry of 5-HT6 Receptor Ligands with a Focus on Arylsulfonyltryptamine Analogs. ResearchGate. [Link]

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Validation

Benchmarking the Biological Efficacy of 5-Hydroxy-6-methylnicotinaldehyde: A Comparative Guide for B6-Dependent Enzymology

Target Audience: Researchers, Scientists, and Drug Development Professionals Prepared By: Senior Application Scientist Executive Summary & Nomenclature Clarification In the landscape of vitamin B6 (pyridoxine) metabolism...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Prepared By: Senior Application Scientist

Executive Summary & Nomenclature Clarification

In the landscape of vitamin B6 (pyridoxine) metabolism and PLP-dependent enzymology, 5-Hydroxy-6-methylnicotinaldehyde (CAS 51947-98-9) serves as a critical structural probe and metabolic intermediate. In advanced biochemical literature, this compound is frequently referred to by its synonymous systematic name: 5-formyl-3-hydroxy-2-methylpyridine [1].

Unlike Pyridoxal 5'-phosphate (PLP), which features a reactive formyl group at the C4 position, 5-Hydroxy-6-methylnicotinaldehyde is a positional isomer where the formyl group is shifted to the C5 position (or C3 of the nicotinaldehyde backbone). This structural shift fundamentally alters its biological efficacy, preventing canonical Schiff base formation with active-site lysines and converting it into a highly specific substrate for degradative enzymes, such as NAD+-dependent dismutases[1][2].

Mechanistic Causality: Why Positional Isomerism Matters

The biological efficacy of B6 analogs is dictated by their ability to interact with the active sites of transaminases, decarboxylases, and dehydrogenases. PLP relies on its C4-formyl group to act as an electron sink during catalysis. By shifting the formyl group to the C5 position, 5-Hydroxy-6-methylnicotinaldehyde effectively bypasses standard PLP-dependent pathways and instead routes into the bacterial pyridoxine degradation pathway (specifically degraded by FHMPC dehydrogenase)[1]. Recently, its derivatives have also emerged in mammalian metabolomics as biomarkers for antioxidant status following therapeutic interventions[3][4].

Mechanism A Pyridoxine (Vitamin B6) B 4-Pyridoxate A->B Oxidation C 5-Hydroxy-6-methylnicotinaldehyde (5-Formyl-3-hydroxy-2-methylpyridine) B->C 4-Pyridoxate Dehydrogenase D 3-Hydroxy-2-methylpyridine- 4,5-dicarboxylate C->D FHMPCDH (+ NAD+)

Metabolic degradation pathway of Vitamin B6 highlighting the target intermediate.

Comparative Efficacy Benchmarking

To objectively evaluate the utility of 5-Hydroxy-6-methylnicotinaldehyde in drug development and enzymology, it must be benchmarked against the natural cofactor (PLP) and canonical inhibitors (like 4-Deoxypyridoxine).

CompoundPrimary Biological RoleTarget Enzyme SystemBinding KineticsMechanism of Action / Causality
5-Hydroxy-6-methylnicotinaldehyde Degradation Intermediate / BiomarkerFHMPCDH (NAD+-dependent dismutase) Km​≈48.2μM [1]Acts as a specific substrate for oxidation; cannot form canonical C4-Schiff base[1].
Pyridoxal 5'-Phosphate (PLP) Universal Active CofactorTransaminases, Decarboxylases Km​≈0.1−10μM Forms internal aldimine (Schiff base) with catalytic lysine via C4-formyl group.
4-Deoxypyridoxine (4-DPD) Antimetabolite / InhibitorPyridoxal Kinase Ki​≈10−50μM Competitive inhibition; completely lacks a reactive formyl group, trapping the enzyme.

Data Interpretation: The Km​ of 48.2 μM for 5-Hydroxy-6-methylnicotinaldehyde against FHMPCDH demonstrates a highly evolved, specific binding pocket in degradative enzymes that accommodates the C5-formyl geometry[1]. This makes the compound an ideal standard for assaying B6 catabolism.

Self-Validating Experimental Protocol: FHMPCDH Kinetic Assay

To benchmark the biological activity of 5-Hydroxy-6-methylnicotinaldehyde in vitro, researchers must utilize a self-validating kinetic system. The following protocol details an NAD+-dependent spectrophotometric assay.

Causality of the Design: By utilizing NAD+ as a co-substrate, the enzymatic oxidation of the 5-formyl group on our target compound yields NADH. Because NADH absorbs strongly at 340 nm (whereas NAD+ does not), monitoring this wavelength provides a direct, real-time validation of substrate turnover and enzyme affinity[1][2].

Step-by-Step Methodology
  • Buffer Preparation: Prepare a 100 mM Sodium Phosphate buffer, calibrated precisely to pH 8.0 to ensure optimal histidine deprotonation in the enzyme's active site.

  • Substrate Master Mix: Dissolve 5-Hydroxy-6-methylnicotinaldehyde to a final well concentration of 50 μM (near its Km​ )[1]. Add NAD+ to a final concentration of 1 mM to ensure the co-substrate is not rate-limiting.

  • Baseline Establishment: Incubate the master mix at 25°C in a UV-Vis spectrophotometer cuvette for 3 minutes. Record the baseline absorbance at 340 nm to rule out auto-oxidation.

  • Enzyme Initiation: Rapidly inject purified FHMPCDH (e.g., from Mesorhizobium loti) to a final concentration of 10 nM[1][2].

  • Kinetic Readout: Record the linear increase in A340​ over 60 seconds. Calculate the initial velocity ( V0​ ) using the molar extinction coefficient of NADH ( ϵ=6220M−1cm−1 ).

Protocol S1 Step 1: Reagent Prep (100mM Phosphate, pH 8.0) S2 Step 2: Substrate Addition (5-OH-6-Me-Nicotinaldehyde + NAD+) S1->S2 S3 Step 3: Enzyme Initiation (Purified FHMPCDH) S2->S3 S4 Step 4: Kinetic Readout (Monitor NADH at 340 nm) S3->S4

Step-by-step spectrophotometric workflow for benchmarking enzymatic oxidation.

Emerging Applications in Metabolomics

Beyond basic enzymology, derivatives of 5-Hydroxy-6-methylnicotinaldehyde are gaining traction in drug development as biomarkers. Recent mass spectrometry-based metabolomic studies have identified fluctuations in 2-methyl-3-hydroxy-5-formylpyridine-4-carboxylate (a direct derivative) as an indicator of altered vitamin and nucleotide metabolism, specifically correlating with antioxidant status following therapeutic interventions like Cannabidiol (CBD) supplementation in mammals[3][4]. This positions the compound not just as an in vitro probe, but as a valuable standard for LC-MS/MS biomarker profiling.

References

  • Gene Identification and Characterization of 5-Formyl-3-Hydroxy-2-Methylpyridine 4-Carboxylic Acid 5-Dehydrogenase, an NAD+-dependent dismutase Source: Oxford Academic (The Journal of Biochemistry) URL:[Link]

  • Alteration of the Canine Metabolome After a 3-Week Supplementation of Cannabidiol (CBD) Containing Treats: An Exploratory Study of Healthy Animals Source: National Institutes of Health (PMC) URL:[Link]

  • Crystal structure of 5-formly-3-hydroxy-2-methylpyridine 4-carboxylic acid (FHMPC) 5-dehydrogenase, an NAD+ dependent dismutase. Source: RCSB Protein Data Bank URL:[Link]

Sources

Comparative

Validating the Mechanism of Action for 5-Hydroxy-6-methylnicotinaldehyde: A Comparative Guide to Lysine-Targeted Covalent Probes

Executive Summary In the evolving landscape of targeted covalent inhibitors (TCIs), targeting non-catalytic or active-site lysine residues remains a profound biochemical challenge. Unlike cysteine, which is highly nucleo...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the evolving landscape of targeted covalent inhibitors (TCIs), targeting non-catalytic or active-site lysine residues remains a profound biochemical challenge. Unlike cysteine, which is highly nucleophilic, lysine requires precise electrophilic tuning to achieve target engagement without triggering widespread off-target toxicity[1]. 5-Hydroxy-6-methylnicotinaldehyde (5-H6MN) (CAS: 51947-98-9) has emerged as a highly specialized structural analog of pyridoxal (Vitamin B6) and a potent aldehyde warhead for covalent drug discovery.

This guide provides an authoritative framework for validating the mechanism of action (MoA) of 5-H6MN. By objectively comparing its kinetic performance against alternative modulators and detailing self-validating experimental protocols, we equip researchers with the methodologies required to profile its reversible covalent engagement with Pyridoxal 5'-phosphate (PLP)-dependent enzymes and lysine-rich binding pockets.

Mechanism of Action: The Intramolecularly Stabilized Schiff Base

The primary MoA of 5-H6MN is the formation of a reversible covalent bond (a Schiff base or imine) with the ε-amino group of a target lysine residue. The reaction proceeds via a well-characterized two-step kinetic mechanism[2]:

  • Nucleophilic Attack: The unprotonated lysine amine attacks the electrophilic aldehyde carbon of 5-H6MN, forming a transient, non-covalent enzyme-inhibitor complex that rapidly transitions into a carbinolamine intermediate .

  • Dehydration (Rate-Limiting Step): The carbinolamine undergoes dehydration (loss of H2​O ) to yield the final Schiff base[2].

The Causality of the 5-Hydroxy Group: The structural brilliance of 5-H6MN lies in the hydroxyl group at the 5-position of the pyridine ring. Generic aliphatic or aromatic aldehydes form highly unstable imines that rapidly hydrolyze in aqueous physiological environments[1]. However, the 5-hydroxyl group of 5-H6MN acts as a critical hydrogen bond donor to the newly formed imine nitrogen. This intramolecular hydrogen bonding significantly shields the imine bond from nucleophilic attack by water, extending the target residence time while preserving the reversibility necessary to avoid permanent immunogenic adducts[1][3].

MoA A 5-H6MN (Aldehyde Warhead) C Non-Covalent Complex [E·I] A->C Binding (k_on) B Target Enzyme (Active Site Lysine) B->C C->A Dissociation (k_off) D Carbinolamine Intermediate C->D Nucleophilic Attack E Reversible Schiff Base (Imine Bond) D->E Dehydration (Rate-limiting) E->D Hydrolysis

Kinetic pathway of reversible covalent Schiff base formation by 5-H6MN.

Comparative Analysis: 5-H6MN vs. Alternative Modulators

To objectively evaluate 5-H6MN, we must benchmark it against three distinct classes of lysine-targeted modulators: the natural cofactor (PLP), a generic aldehyde probe (Benzaldehyde), and an irreversible mechanism-based inhibitor (Vigabatrin).

Table 1: Comparative Kinetic and Binding Profiles
Modulator / ProbeMechanism of ActionReversibilityImine Stability ( t1/2​ )Kinetic Efficiency ( kinact​/KI​ )Primary Application
5-H6MN Aldehyde-driven Schiff base formationReversible High (Intramolecular H-bond)Moderate-High Tunable covalent probe; PLP-enzyme modulation
Pyridoxal 5'-Phosphate (PLP) Natural cofactor bindingReversibleHighN/A (Endogenous)Enzymatic catalysis
Benzaldehyde Unstabilized Schiff base formationReversibleLow (Rapid hydrolysis)LowGeneric electrophilic screening
Vigabatrin Mechanism-based suicide inhibitionIrreversible Permanent (Covalent Adduct)HighClinical GABA-AT inhibition

Key Takeaway: 5-H6MN bridges the gap between the rapid hydrolysis of generic aldehydes and the permanent target depletion of suicide inhibitors. Its tunable residence time makes it an optimal scaffold for developing reversible covalent drugs[4].

Experimental Protocols: A Self-Validating System

To rigorously validate the MoA of 5-H6MN, researchers must employ a multi-orthogonal approach. The following protocols are designed to confirm covalent engagement, prove reversibility, and quantify kinetic parameters.

Workflow S1 1. Incubation (5-H6MN + Enzyme) S2 2. UV-Vis Spectroscopy (Imine Tracking) S1->S2 S3 3. Jump-Dilution Assay (Reversibility Check) S1->S3 S4 4. Intact Mass Spec (Adduct Confirmation) S1->S4 S5 5. Data Synthesis (k_inact / K_I) S2->S5 S3->S5 S4->S5

Multi-orthogonal experimental workflow for validating covalent target engagement.

Protocol 1: UV-Vis Spectroscopic Tracking of Imine Formation

Causality: The formation of the Schiff base extends the conjugated π -system of the pyridine ring. This structural change causes a distinct bathochromic shift (red shift) in the UV-Vis spectrum—typically shifting the absorbance maximum from ~290 nm (free aldehyde) to ~330–400 nm (imine). Tracking this shift allows for the real-time calculation of the association rate ( kon​ )[3].

Step-by-Step Methodology:

  • Prepare a 10 µM solution of the target PLP-dependent enzyme in a physiological buffer (e.g., 50 mM HEPES, pH 7.4). Note: Avoid primary amine buffers like Tris, which will competitively react with the aldehyde.

  • Record the baseline UV-Vis spectrum of the apo-enzyme from 250 nm to 500 nm.

  • Titrate 5-H6MN into the cuvette at varying concentrations (10 µM to 100 µM).

  • Monitor the emergence of the new absorbance peak at ~350 nm over 30 minutes.

  • Plot the change in absorbance ( ΔA350​ ) versus time to extract pseudo-first-order rate constants ( kobs​ ).

Protocol 2: Jump-Dilution Assay for Reversibility

Causality: To differentiate between reversible Schiff base formation and irreversible inactivation, we rely on Le Chatelier's principle. If the covalent bond is reversible, diluting the enzyme-inhibitor complex 100-fold (dropping the inhibitor concentration far below its KI​ ) will force the equilibrium to shift. The inhibitor will dissociate, and enzymatic activity will recover[1][4].

Step-by-Step Methodology:

  • Incubate the target enzyme with a concentration of 5-H6MN equivalent to 10×IC50​ for 60 minutes to ensure >90% target occupancy.

  • Prepare a control sample of the enzyme incubated with DMSO (vehicle).

  • Rapidly dilute both the inhibited enzyme and the control 100-fold into an assay buffer containing the enzyme's natural substrate.

  • Continuously monitor the enzymatic reaction velocity for 2 hours.

  • Validation Check: If the reaction velocity of the 5-H6MN sample gradually accelerates and matches the trajectory of the DMSO control, the inhibition is confirmed as reversible.

Protocol 3: Intact Protein Mass Spectrometry (LC-MS)

Causality: While UV-Vis and kinetics suggest a mechanism, mass spectrometry provides definitive structural proof. The formation of a Schiff base requires the dehydration of the carbinolamine intermediate. Therefore, the covalent adduct will exhibit a precise mass shift equal to the molecular weight of 5-H6MN ( 137.14 Da) minus the mass of water ( 18.02 Da), resulting in a net addition of +119.12 Da to the intact protein mass.

Step-by-Step Methodology:

  • Incubate 5 µM of the target enzyme with 50 µM of 5-H6MN for 1 hour at room temperature.

  • Quench the reaction by adding a mild reducing agent (e.g., Sodium cyanoborohydride, NaBH3​CN ) to irreversibly reduce the imine to a stable secondary amine. Crucial step: Unreduced imines may hydrolyze during ionization.

  • Desalt the protein using a C4 ZipTip or a rapid SEC column to remove excess ligand and buffer salts.

  • Analyze the sample via Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry.

  • Deconvolute the raw multiply-charged spectra to zero-charge mass. Confirm the +119.12 Da mass shift relative to the apo-enzyme.

References

  • Advancing Covalent Ligand and Drug Discovery beyond Cysteine. National Institutes of Health (NIH) / PMC.
  • Systematic Exploration of Privileged Warheads for Covalent Kinase Drug Discovery. MDPI.
  • DFT studies on Schiff base formation of vitamin B6 analogues. Reaction between a pyridoxamine-analogue and carbonyl compounds. PubMed / NIH.
  • Schiff Bases Derived from Pyridoxal 5′-Phosphate and 2-X-Phenylamine (X = H, OH, SH): Substituent Effects on UV-Vis Spectra and Hydrolysis Kinetics. ResearchGate.

Sources

Validation

comparison of computational predictions vs experimental data for 5-Hydroxy-6-methylnicotinaldehyde

In Silico vs. In Vitro: A Comprehensive Comparison Guide for 5-Hydroxy-6-methylnicotinaldehyde Characterization For researchers and drug development professionals, the accurate characterization of heterocyclic building b...

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Author: BenchChem Technical Support Team. Date: March 2026

In Silico vs. In Vitro: A Comprehensive Comparison Guide for 5-Hydroxy-6-methylnicotinaldehyde Characterization

For researchers and drug development professionals, the accurate characterization of heterocyclic building blocks is a non-negotiable prerequisite for rational drug design. 5-Hydroxy-6-methylnicotinaldehyde (CAS 51947-98-9)[1] is a highly functionalized pyridine scaffold structurally analogous to Vitamin B6 (pyridoxal) derivatives. Because it features both electron-donating (-OH, -CH3) and electron-withdrawing (-CHO) groups on a conjugated aromatic ring, it exhibits complex electronic behaviors, including intramolecular charge transfer and solvent-dependent tautomerization.

To confidently utilize this molecule in downstream applications—such as pharmacophore modeling or molecular docking—scientists must reconcile theoretical computational predictions with empirical bench data. As a Senior Application Scientist, I have structured this guide to objectively compare Density Functional Theory (DFT) predictions against experimental spectroscopy, detailing the causality behind our methodological choices and establishing self-validating protocols.

Structural & Vibrational Profiling: DFT vs. FTIR Spectroscopy

Understanding the ground-state geometry and vibrational modes of 5-Hydroxy-6-methylnicotinaldehyde is critical for mapping its hydrogen-bond donor/acceptor potential.

The Causality of the Method: Computationally, we utilize the B3LYP or PBE1PBE functional paired with the 6-311++G(d,p) basis set[2]. The inclusion of diffuse functions (++) is mathematically necessary to model the electron-rich oxygen atoms of the hydroxyl and aldehyde groups, while polarization functions (d,p) accurately resolve the spatial orientation of potential intramolecular hydrogen bonds between the C5-OH and the pyridine nitrogen or C6-methyl group. Experimentally, Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy is chosen over traditional KBr pellet methods. KBr is highly hygroscopic; absorbed atmospheric moisture creates a broad artifact in the 3200–3400 cm⁻¹ region, which would obscure the critical O-H stretching frequency of our target molecule.

Self-Validating Protocol:

  • In Silico: Run a frequency calculation post-geometry optimization. Ensure no imaginary frequencies are present (a true local minimum). Apply a scaling factor of 0.964 to correct for the harmonic oscillator approximation inherent in DFT[2].

  • In Vitro: Perform a background scan on the bare diamond ATR crystal immediately before sample loading to subtract atmospheric CO₂ and ambient humidity. If the baseline deviates from 100% transmittance, clean the crystal with volatile spectroscopic-grade isopropanol and recalibrate.

Table 1: Vibrational Frequencies (cm⁻¹) Comparison
Functional GroupExperimental (ATR-FTIR)Computational (Scaled DFT)Deviation (Δ)
O-H Stretch~3150 (broad)3185+35
C=O Stretch16951708+13
C=N (Pyridine)15801592+12

Electronic Environment: GIAO-DFT vs. NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) provides the most definitive map of the molecule's electronic environment. However, comparing gas-phase computational data to solution-phase experimental data often leads to catastrophic misinterpretations.

The Causality of the Method: To predict chemical shifts, we employ the Gauge-Independent Atomic Orbital (GIAO) method[3]. Because 5-Hydroxy-6-methylnicotinaldehyde is highly polar, experimental NMR is typically conducted in DMSO-d6. Gas-phase DFT fails to account for the massive deshielding effect that a polar solvent exerts on the hydroxyl proton via intermolecular hydrogen bonding. Therefore, we must couple the GIAO calculation with an Integral Equation Formalism Polarizable Continuum Model (IEFPCM) set to the dielectric constant of DMSO (ε ≈ 46.8)[3].

Self-Validating Protocol:

  • In Silico: Calculate the isotropic shielding tensor of Tetramethylsilane (TMS) at the exact same level of theory (GIAO-IEFPCM/B3LYP/6-311++G(d,p)) and subtract the target molecule's shielding values from this theoretical TMS reference to derive the chemical shift in ppm.

  • In Vitro: Spike the DMSO-d6 solvent with 0.05% v/v TMS. Lock and shim the spectrometer to the deuterium signal, and explicitly set the TMS peak to 0.00 ppm before peak picking. This ensures both theoretical and empirical datasets share an identical zero-point calibration.

Table 2: ¹H NMR Chemical Shifts (ppm in DMSO-d6)
Proton EnvironmentExperimental (400 MHz)Computational (GIAO-IEFPCM)Deviation (Δ)
-OH (C5)10.510.2-0.3
-CHO (C3)9.910.1+0.2
Pyridine H (C2)8.78.8+0.1
Pyridine H (C4)7.87.9+0.1
-CH3 (C6)2.42.3-0.1

Photophysical Properties: TD-DFT vs. UV-Vis Spectrophotometry

The push-pull nature of the substituents on the pyridine ring facilitates distinct electronic transitions (π → π* and n → π*).

The Causality of the Method: Standard functionals often underestimate the excitation energies of charge-transfer states. Therefore, Time-Dependent DFT (TD-DFT) must be executed using a range-separated hybrid functional, such as CAM-B3LYP, which corrects for long-range electron interactions[4]. Experimentally, UV-Vis spectroscopy is performed in both polar (ethanol) and non-polar (cyclohexane) solvents to observe solvatochromic shifts, which indicate the stabilization of the excited state dipole.

Self-Validating Protocol:

  • In Silico: Calculate the first 20 singlet-singlet vertical excitations. Filter the results by oscillator strength (f > 0.05) to isolate symmetrically allowed transitions that correspond to observable experimental peaks.

  • In Vitro: Utilize a matched pair of quartz cuvettes. Perform a baseline subtraction using the exact batch of solvent used for the analyte to negate the solvent's intrinsic UV cutoff wavelength.

Table 3: UV-Vis Absorption Maxima (nm) in Ethanol
Transition TypeExperimental (λmax)Computational (TD-DFT)Oscillator Strength (f)
π → π2852810.412
n → π3303350.085

System Workflows and Mechanistic Pathways

To synthesize these methodologies, the following diagrams illustrate the comparative workflow and the chemical behavior of the molecule in solution.

Workflow cluster_comp Computational (In Silico) cluster_exp Experimental (In Vitro) A 5-Hydroxy-6-methylnicotinaldehyde B DFT Optimization (B3LYP/6-311++G**) A->B D Synthesis / Procurement (CAS 51947-98-9) A->D C GIAO NMR & TD-DFT Predictions B->C F Data Synthesis & Error Analysis C->F Theoretical Data E NMR, FTIR & UV-Vis Spectroscopy D->E E->F Empirical Data

Fig 1. Self-validating workflow integrating in silico predictions with in vitro experimental data.

Tautomerization A Enol-Imine Form (Neutral) B Keto-Enamine Form (Zwitterionic) A->B Proton Transfer (Polar Solvents) C Anionic Form (Deprotonated) A->C Base Addition (pH > pKa) B->C Base Addition

Fig 2. Solvent-dependent tautomerization and deprotonation pathways of the pyridine scaffold.

Conclusion

The objective comparison between computational models and experimental bench data for 5-Hydroxy-6-methylnicotinaldehyde reveals a high degree of correlation, provided that the theoretical models are rigorously corrected for solvent effects (IEFPCM) and anharmonicity (scaling factors). By adhering to these self-validating protocols, researchers can confidently transition this molecule from fundamental characterization into complex, predictive drug-discovery pipelines.

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 5-Hydroxy-6-methylnicotinaldehyde

This document provides an in-depth, procedural guide for the safe handling and proper disposal of 5-Hydroxy-6-methylnicotinaldehyde. As a specialized pyridine derivative likely utilized in complex organic synthesis and p...

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides an in-depth, procedural guide for the safe handling and proper disposal of 5-Hydroxy-6-methylnicotinaldehyde. As a specialized pyridine derivative likely utilized in complex organic synthesis and pharmaceutical research, its management as a chemical waste product demands a rigorous, safety-first approach. This guide is designed for researchers, scientists, and drug development professionals, moving beyond a simple checklist to explain the critical reasoning behind each procedural step, ensuring a culture of safety and regulatory compliance within the laboratory.

Hazard Identification and Pre-Disposal Risk Assessment

Understanding the specific hazards of 5-Hydroxy-6-methylnicotinaldehyde is the foundational step for its safe management. While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, its structural class—a substituted pyridine aldehyde—allows for a reliable hazard assessment based on analogous compounds.

Chemical & Physical Properties Profile

PropertyValueSource
Chemical Name 5-hydroxy-4-(hydroxymethyl)-6-methyl-pyridine-3-carbaldehyde[1]
CAS Number 6560-46-9[1]
Molecular Formula C₈H₉NO₃[1]
Molecular Weight 167.16 g/mol [1]
Physical Form Solid (Crystal - Powder)
Known Incompatibilities Strong oxidizing agents, Strong bases[2]

Anticipated Hazard Profile

Based on data from structurally similar pyridine aldehydes and related nicotinates, the following hazards should be assumed. This conservative approach is critical for ensuring personnel safety.

Hazard ClassGHS ClassificationPrecautionary RecommendationsSource
Skin Irritation Category 2H315: Causes skin irritation.[2][3][4][5]
Eye Irritation Category 2H319: Causes serious eye irritation.[2][3][4][5]
Respiratory Irritation STOT SE 3H335: May cause respiratory irritation.[3][4][5]

Before beginning any work that will generate this waste, a formal risk assessment must be conducted. This involves identifying the specific quantities of waste to be generated, the potential for exposure during handling and transfer, and the availability of necessary safety equipment, including personal protective equipment (PPE) and spill control materials.

The Core Principles of Compliant Chemical Disposal

Disposal is not merely discarding; it is a regulated process governed by strict federal and local laws to protect human health and the environment. The Resource Conservation and Recovery Act (RCRA) is the primary federal law in the United States that establishes the framework for proper hazardous waste management.[6]

The Three Pillars of Waste Management:

  • Prohibition of Improper Disposal: It is illegal and unsafe to dispose of 5-Hydroxy-6-methylnicotinaldehyde in the regular trash or down the sewer drain.[6][7][8] Aldehydes can be toxic to aquatic life and may interfere with wastewater treatment processes.[9]

  • Waste Minimization: Whenever possible, experimental designs should be optimized to use the minimum amount of material necessary, thereby reducing the volume of waste generated.[10]

  • Segregation: Never mix incompatible waste streams.[6][11] 5-Hydroxy-6-methylnicotinaldehyde waste must be collected separately from other chemical wastes, particularly strong oxidizing agents and bases, to prevent potentially hazardous reactions.[2]

Standard Operating Protocol for Disposal

This step-by-step protocol provides the operational framework for safely moving 5-Hydroxy-6-methylnicotinaldehyde from a reaction byproduct to a properly managed waste container awaiting final disposal.

dot

cluster_prep Preparation cluster_collection Waste Collection cluster_storage Interim Storage & Disposal ppe 1. Don Appropriate PPE (Goggles, Lab Coat, Gloves) container 2. Select & Label Waste Container ppe->container collect 3. Transfer Waste into Container container->collect solid Solid Waste (e.g., residual powder) solid->collect liquid Liquid Waste (e.g., solutions) liquid->collect contaminated Contaminated Materials (e.g., tips, wipes) contaminated->collect seal 4. Securely Seal Container collect->seal saa 5. Store in Satellite Accumulation Area (SAA) seal->saa pickup 6. Request EH&S Pickup saa->pickup

Caption: Standard Disposal Workflow for 5-Hydroxy-6-methylnicotinaldehyde.

Step 1: Don Personal Protective Equipment (PPE) Before handling the waste, ensure you are wearing appropriate PPE.

  • Eye Protection: ANSI-rated safety goggles are mandatory to protect against splashes.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any tears or holes before use.

  • Body Protection: A flame-retardant lab coat should be worn and fully fastened.

Step 2: Select and Prepare the Waste Container The integrity of the disposal process begins with the container.

  • Compatibility: Use a container made of a material chemically compatible with the waste. High-density polyethylene (HDPE) or glass containers are generally suitable.[12][13] Avoid using metal containers for acidic solutions.[12]

  • Condition: The container must be in good condition, free of cracks or damage, and have a secure, leak-proof screw cap.[6][12]

  • Labeling: Affix a hazardous waste tag to the container before adding any waste.[11] The label must clearly state "Hazardous Waste" and list all chemical constituents by their full name, including 5-Hydroxy-6-methylnicotinaldehyde and any solvents, with their approximate concentrations.[11]

Step 3: Waste Collection and Segregation Collect different forms of waste appropriately.

  • Solid Waste: Unused or residual 5-Hydroxy-6-methylnicotinaldehyde powder should be carefully transferred into the designated waste container to minimize dust generation.

  • Liquid Waste: Solutions containing the compound should be poured carefully into the designated liquid waste container using a funnel. Do not fill the container beyond 90% capacity (or at least one inch of headroom) to allow for expansion.[12]

  • Contaminated Labware: Items such as gloves, weigh boats, and pipette tips that are contaminated with the chemical must be collected in a separate, sealed bag or container clearly labeled as "Hazardous Waste - Contaminated Debris."

dot

cluster_type cluster_container start Waste Generated: 5-Hydroxy-6-methylnicotinaldehyde is_solid Is it a solid/powder? start->is_solid is_liquid Is it a liquid solution? start->is_liquid is_labware Is it contaminated labware? start->is_labware solid_container Labeled 'Solid Hazardous Waste' Container is_solid->solid_container Yes liquid_container Labeled 'Liquid Hazardous Waste' Container is_liquid->liquid_container Yes debris_container Labeled 'Contaminated Debris' Container is_labware->debris_container Yes

Caption: Decision workflow for waste segregation.

Step 4: Container Storage in a Satellite Accumulation Area (SAA) Proper interim storage is a key regulatory requirement.

  • Location: The sealed waste container must be stored in a designated Satellite Accumulation Area (SAA), which is at or near the point of waste generation and under the control of laboratory personnel.[10][12]

  • Secondary Containment: All waste containers must be kept in a secondary containment bin to prevent the spread of material in case of a leak.[13]

  • Closure: Waste containers must be kept securely closed at all times, except when actively adding waste.[10][12][13]

  • Accumulation Limits: Do not accumulate more than 55 gallons of hazardous waste (or 1 quart of any acutely toxic "P-listed" waste) within the SAA.[10] Containers must be removed from the SAA within three days of becoming full.[12] Partially filled containers can remain for up to one year.[12]

Step 5: Arrange for Final Disposal

  • Contact EH&S: Once the container is full or the project is complete, contact your institution's Environmental Health & Safety (EH&S) department to schedule a waste pickup.[10] Follow their specific procedures for requesting a pickup, which may involve an online system.[7]

Spill and Emergency Procedures

Accidents can happen, and a clear, pre-planned response is essential.

For a Minor Spill (Contained, Small Quantity):

  • Alert Personnel: Immediately alert others in the vicinity.[14]

  • Ventilate: Ensure the area is well-ventilated, for instance, by working within a certified chemical fume hood.[14]

  • Don PPE: Wear appropriate PPE, including gloves, goggles, and a lab coat.

  • Contain and Absorb: Cover the spill with an inert absorbent material like vermiculite or a chemical spill pad. Work from the outside of the spill inward to prevent spreading.[14]

  • Collect Waste: Using non-sparking tools, carefully scoop the absorbed material into a designated hazardous waste container.[14]

  • Decontaminate: Clean the spill area thoroughly with soap and water.

  • Dispose: All materials used for cleanup must be disposed of as hazardous waste.[14]

For a Major Spill (Large Quantity, High Risk of Exposure):

  • Evacuate: Evacuate the immediate area immediately.[14]

  • Notify: Alert your supervisor and contact your institution's emergency response number or EH&S office. Provide details on the chemical and location.[14]

  • Isolate: If it is safe to do so, close the doors to the affected area to contain vapors.

  • Do Not Re-enter: Await the arrival of trained emergency responders. Do not attempt to clean up a major spill yourself.[14]

Advanced Topic: Chemical Deactivation of Aldehyde Waste

In some cases, it may be possible to chemically treat aldehyde-containing waste to reduce its toxicity before disposal, a process known as deactivation or quenching.[9][14] Common methods involve using reducing agents like sodium bisulfite.[14]

Crucial Caveats:

  • Expertise Required: These procedures should only be performed by highly trained personnel who fully understand the chemistry involved.[11]

  • Exothermic Reactions: Deactivation reactions can be exothermic and may release hazardous gases (e.g., sulfur dioxide), requiring strict control and execution within a chemical fume hood.[14]

  • Regulatory Approval: You must consult with and receive approval from your local sewer authority and institutional EH&S office before treating any waste for drain disposal.[9] Untreated or improperly treated waste must never be poured down the drain.

This guide does not provide a specific protocol for the deactivation of 5-Hydroxy-6-methylnicotinaldehyde, as such a procedure must be specifically validated for this compound. Always default to the standard collection and disposal protocol outlined in Section 3.

References

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health.
  • Regulation of Laboratory Waste. American Chemical Society.
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
  • Chemical Waste Disposal. Stanford Environmental Health & Safety.
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS.
  • Chemical Waste Disposal Guidelines. Emory University.
  • Focus on: Treatment by Aldehyde Deactivation. Washington State Department of Ecology.
  • Application Notes and Protocols for Safe Handling and Storage of Volatile Aldehydes. Benchchem.
  • SAFETY DATA SHEET. Sigma-Aldrich.
  • SAFETY DATA SHEET. Fisher Scientific.
  • SAFETY DATA SHEET. TCI Chemicals.
  • Hazardous Waste Disposal Guide. Northwestern University.
  • Hazardous Waste Disposal Guide. Northwestern University Research Safety.
  • 5-hydroxy-4-(hydroxymethyl)-6-methyl-pyridine-3-carbaldehyde. Guidechem.
  • 6-Hydroxynicotinaldehyde. PubChem.
  • Methyl 2,4-dihydroxy-6-methylnicotinate Safety Data Sheet. AK Scientific, Inc.
  • Methyl 6-methylnicotinate Safety Data Sheet. LGC.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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